Dexpramipexole Dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
908244-04-2 |
|---|---|
Molecular Formula |
C10H21Cl2N3OS |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;dihydrochloride |
InChI |
InChI=1S/C10H17N3S.2ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H;1H2/t7-;;;/m1.../s1 |
InChI Key |
APVQOOKHDZVJEX-LSBIWMFESA-N |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)SC(=N2)N.O.Cl.Cl |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Dexpramipexole Dihydrochloride: A Technical Guide on its Mechanism of Action in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexpramipexole (B1663564) (KNS-760704) is the R(+) enantiomer of the dopamine (B1211576) agonist pramipexole.[1][2] Unlike its S(-) counterpart, dexpramipexole has a very low affinity for dopamine receptors, allowing for administration at higher, potentially neuroprotective doses with greater tolerability.[2][3] Initially developed as a promising candidate for amyotrophic lateral sclerosis (ALS), its core mechanism in the context of neurodegeneration is centered on the enhancement of mitochondrial bioenergetic efficiency.[1][2][4] Preclinical studies demonstrated its ability to stabilize mitochondrial function, increase ATP production, and protect neurons from various stressors.[1][2][5] Despite a promising Phase II trial, the large-scale Phase III EMPOWER trial in ALS patients failed to demonstrate clinical efficacy, leading to the discontinuation of its development for this indication.[6][7][8] A serendipitous finding from these trials was a significant, dose-dependent reduction in blood eosinophils, pivoting the drug's development towards eosinophil-associated diseases.[4][9][10] This guide provides an in-depth technical overview of dexpramipexole's mechanism of action as investigated for neurodegenerative diseases, detailing its molecular interactions, effects on cellular bioenergetics, and the key experimental evidence.
Core Mechanism of Action: Mitochondrial Bioenergetic Enhancement
The primary neuroprotective mechanism attributed to dexpramipexole is its ability to improve the efficiency of mitochondrial function, a critical factor in the health of high-energy-demand cells like neurons.[1][11] Mitochondrial dysfunction is a key pathological feature in many neurodegenerative disorders, leading to decreased energy production, increased oxidative stress, and eventual cell death.[1][12] Dexpramipexole directly targets mitochondria to counteract these deficits.[2][13]
Key Molecular Actions:
-
Increased Efficiency of Oxidative Phosphorylation: Dexpramipexole has been shown to increase cellular adenosine (B11128) triphosphate (ATP) levels while simultaneously decreasing oxygen consumption.[1][12] This suggests the drug enhances the coupling of the electron transport chain to ATP synthesis, making the process more efficient.[1][14]
-
Inhibition of Mitochondrial Leak Conductance: Under conditions of cellular stress (e.g., high calcium or proteasome inhibition), mitochondria can exhibit an increase in large conductance membrane currents, which uncouples oxidative phosphorylation and wastes the proton gradient.[1][12] Dexpramipexole inhibits these pathological, stress-induced ion conductances in brain-derived mitochondria.[1][14]
-
Binding to F1Fo-ATP Synthase: Evidence suggests that dexpramipexole may directly bind to the F1Fo-ATP synthase complex.[5][13] This interaction is thought to stabilize the complex and promote its function as an ATP producer, while also preventing it from contributing to the formation of the mitochondrial permeability transition pore (mPTP) under stress conditions.[5][11]
-
Reduction of Oxidative Stress and Apoptosis: By optimizing mitochondrial function, dexpramipexole reduces the production of reactive oxygen species (ROS) and prevents mitochondrial swelling, a precursor to the opening of the mPTP and the initiation of apoptosis.[2][3][5]
Quantitative Data Presentation
The following tables summarize key quantitative findings from preclinical and clinical studies.
Table 1: Summary of In Vitro Effects on Cellular Bioenergetics and Neuroprotection
| Parameter | Cell Type | Condition | Dexpramipexole Concentration | Observed Effect | Citation |
|---|---|---|---|---|---|
| ATP Levels | Cultured Hippocampal Neurons | Basal | 10 µM | ~11% increase compared to vehicle | [1] |
| ATP Levels | SH-SY5Y Neuroblastoma | Galactose Media (Forced Oxidative Phosphorylation) | 100 µM | Significant increase in ATP levels after 24 hr treatment | [1][13] |
| Oxygen Consumption | Single Cultured Neurons | Basal | 10 µM (acute application) | ~16% decrease in oxygen flux | [1] |
| Neuroprotection | SH-SY5Y Cells | Proteasome Inhibitor (PSI) Induced Toxicity (150 nM) | 100 µM (24 hr pre-treatment) | Significant reduction in PSI-mediated cell death (p=0.001) | [1][14] |
| Neuroprotection | SH-SY5Y Cells | Proteasome Inhibitor (PSI) Induced Toxicity (650 nM) | 100 µM (24 hr pre-treatment) | Significant reduction in PSI-mediated cell death (p=0.001) |[1][14] |
Table 2: Key Efficacy Outcomes from the Phase III EMPOWER Trial in ALS
| Endpoint | Dexpramipexole Group (150 mg twice daily) | Placebo Group | Result | Citation |
|---|---|---|---|---|
| Primary Endpoint: Combined Assessment of Function and Survival (CAFS) Score at 12 months | LS Mean: 441.76 | LS Mean: 438.84 | No significant difference (p=0.86) | [8] |
| Mean Change in ALSFRS-R Score at 12 months | -13.34 | -13.42 | No significant difference (p=0.90) | [8] |
| Time to Death at 12 months | 74 deaths (16%) | 79 deaths (17%) | No significant difference (HR 1.03, p=0.84) | [8] |
Key Experimental Protocols
Protocol: Measurement of Cellular ATP Levels
This protocol is used to quantify the effect of dexpramipexole on cellular energy production.
-
Cell Culture: SH-SY5Y neuroblastoma cells are cultured in standard media. For experiments forcing reliance on oxidative phosphorylation, glucose in the medium is replaced with galactose.[1][13]
-
Treatment: Cells are treated with varying concentrations of dexpramipexole or a vehicle control for a specified period (e.g., 24 hours).[1][13]
-
Lysis: After treatment, the culture medium is removed, and cells are lysed to release intracellular contents, including ATP.
-
ATP Quantification: ATP levels in the lysate are measured using a commercial luciferin-luciferase assay kit. The luminescence produced by the reaction of ATP with luciferase and its substrate D-luciferin is proportional to the ATP concentration.
-
Data Analysis: Luminescence is measured with a luminometer. ATP levels are typically normalized to total protein content in the lysate to account for differences in cell number.
Protocol: In Vitro Neuroprotection Assay (Against Proteasome Inhibition)
This assay assesses the ability of dexpramipexole to protect cells from a specific neurotoxic insult.
-
Cell Plating: SH-SY5Y cells are seeded in multi-well plates (e.g., 96-well) and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with dexpramipexole (e.g., 30 µM, 100 µM) or vehicle for 24 hours.[1][14]
-
Toxin Exposure: A proteasome inhibitor (PSI), a known neurotoxin, is added to the culture medium at various concentrations (e.g., 150 nM, 650 nM) for an additional 24 hours.[1][14] A set of control wells receives no toxin.
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a calcein-AM/ethidium homodimer-1 live/dead staining assay.
-
Data Analysis: The viability of dexpramipexole-treated cells is compared to vehicle-treated cells in the presence of the toxin. Statistical analysis (e.g., MANOVA) is used to determine if the protective effect is significant.[1][14]
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: Proposed mitochondrial mechanism of action for Dexpramipexole.
Experimental Workflow Diagram
Caption: Workflow for an in vitro neuroprotection assay.
Conclusion and Future Directions
Dexpramipexole represents a case study in drug development where a strong, rational, target-based approach in one therapeutic area did not translate to clinical success. Its mechanism, centered on enhancing mitochondrial bioenergetic efficiency, provided a compelling hypothesis for treating neurodegenerative diseases like ALS, supported by robust preclinical data.[1][2][4] However, the definitive Phase III EMPOWER trial conclusively showed a lack of efficacy, halting its development for neurodegeneration.[6][7] The unexpected and profound eosinophil-lowering effect discovered during its clinical program has given the compound a new life.[9][10] Current research and development efforts are now focused exclusively on its potential as a first-in-class oral therapy for eosinophil-driven diseases, such as eosinophilic asthma and hypereosinophilic syndrome, where it has shown significant promise in clinical trials.[10][15][16][17] For drug development professionals, the story of dexpramipexole underscores the importance of clinical trial outcomes over preclinical promise and highlights the potential for serendipity to redirect a compound's therapeutic trajectory.
References
- 1. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyotrophic lateral sclerosis and the clinical potential of dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. Biogen Idec Reports Top-Line Results from Phase 3 Trial Investigating Dexpramipexole in People with Amyotrophic Lateral Sclerosis (ALS) | Biogen [investors.biogen.com]
- 8. Dexpramipexole versus placebo for patients with amyotrophic lateral sclerosis (EMPOWER): a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. areteiatx.com [areteiatx.com]
- 11. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - ePrints Soton [eprints.soton.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 17. Dexpramipexole for Eosinophilic Asthma · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
The Neuroprotective Effects of Dexpramipexole Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexpramipexole (B1663564) Dihydrochloride ((6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine), also known as KNS-760704, is a small molecule that has been investigated for its neuroprotective properties. As the (R)-enantiomer of the dopamine (B1211576) agonist pramipexole, dexpramipexole exhibits low affinity for dopamine receptors, allowing for the exploration of its non-dopaminergic mechanisms of action at higher, more tolerable doses.[1][2] Preclinical studies have demonstrated its potential in mitigating neuronal damage in various models of neurodegenerative diseases, primarily through its effects on mitochondrial function, bioenergetics, and apoptosis.[3][4] While clinical trials in amyotrophic lateral sclerosis (ALS) did not meet their primary efficacy endpoints, the compound displayed a favorable safety profile, and research into its neuroprotective mechanisms continues to be an area of interest.[1][5] This technical guide provides a comprehensive overview of the neuroprotective effects of Dexpramipexole Dihydrochloride, with a focus on its mechanisms of action, experimental data, and relevant protocols.
Mechanism of Action: A Focus on Mitochondrial Integrity
The primary neuroprotective effects of dexpramipexole are attributed to its ability to enhance mitochondrial function and bioenergetic efficiency.[3][6] This is achieved through several interconnected mechanisms:
-
Direct Interaction with F1Fo-ATP Synthase: Dexpramipexole has been shown to bind to the F1Fo-ATP synthase complex, a key enzyme in oxidative phosphorylation.[3][7] Specifically, it has been found to interact with the b and oligomycin (B223565) sensitivity-conferring protein subunits of the F1Fo ATP synthase.[7] This interaction is believed to enhance the efficiency of ATP synthesis, leading to increased cellular ATP levels even with reduced oxygen consumption.[3][8]
-
Inhibition of Mitochondrial Permeability Transition Pore (mPTP): Dexpramipexole is thought to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[9] By preventing the sustained opening of the mPTP, dexpramipexole helps to maintain the mitochondrial membrane potential, reduce the release of pro-apoptotic factors like cytochrome c, and prevent mitochondrial swelling.[3][10]
-
Modulation of Apoptotic Pathways: Dexpramipexole has been demonstrated to attenuate the activation of apoptotic pathways.[10] This is achieved by influencing the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Studies have shown that dexpramipexole can lead to a decrease in the expression of the pro-apoptotic protein Bax and an increase in the expression of the anti-apoptotic protein Bcl-2.[10][11] This shift in the Bax/Bcl-2 ratio helps to prevent the downstream activation of caspases and subsequent cell death.
-
Reduction of Oxidative Stress: Dexpramipexole has been reported to reduce the production of reactive oxygen species (ROS) and detoxify mitochondrial ROS.[3][4] By scavenging free radicals, dexpramipexole helps to protect cells from oxidative damage to lipids, proteins, and DNA, a common pathological feature in many neurodegenerative diseases.
Signaling Pathway Diagram
Caption: Dexpramipexole's neuroprotective signaling pathway.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative findings from key studies investigating the neuroprotective effects of dexpramipexole.
Table 1: In Vitro Neuroprotection Data
| Cell Line/Model | Insult/Toxin | Dexpramipexole Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y Neuroblastoma | Proteasome Inhibitor (PSI) | 30 µM | Cell Viability | Significant reduction in PSI-mediated cell death (p=0.031) | [2][12] |
| SH-SY5Y Neuroblastoma | Proteasome Inhibitor (PSI) | 100 µM | Cell Viability | Significant reduction in PSI-mediated cell death (p=0.001) | [2][12] |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 10 µM | ATP Production | Increased mitochondrial ATP production | [3][13] |
| Primary Glia | Oxygen-Glucose Deprivation (OGD) | 10 µM | ATP Production | Increased mitochondrial ATP production | [3][13] |
| Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 10 µM | Neuronal Death | Counteracted neuronal death | [3][13] |
| Primary Rat Cortical Neurons | Mutant human TDP43 transfection | 10 µM | Neuronal Survival | Marginally significant improvement in a single indicator of neuronal survival | [14][15] |
Table 2: In Vivo Neuroprotection Data (Animal Models)
| Animal Model | Disease/Injury Model | Dexpramipexole Dosage | Outcome Measure | Result | Reference |
| Mouse | Transient Middle Cerebral Artery Occlusion (tMCAo) | 3 mg/kg, i.p., twice daily | Infarct Volume | Reduced brain infarct size | [3][13] |
| Mouse | Permanent Middle Cerebral Artery Occlusion (pMCAo) | 3 mg/kg, i.p., twice daily | Infarct Volume | Reduced brain infarct size | [3][13] |
| Mouse (NOD) | Progressive Multiple Sclerosis (MOG35-55 induced EAE) | Oral, dose consistent with human use | Disability Progression | Delayed disability progression (HR=3.133, p<0.05) | [4][16] |
| Mouse (NOD) | Progressive Multiple Sclerosis (MOG35-55 induced EAE) | Oral, dose consistent with human use | Survival | Extended median survival (152.5 vs 98 days, HR=3.152, p<0.05) | [4][16] |
| Mouse (B6-SJL-SOD1G93A) | Amyotrophic Lateral Sclerosis (ALS) | 200 mg/kg/day in drinking water | Neuromotor Disease Progression & Survival | No effect observed | [14][15] |
Table 3: Clinical Trial Data (Amyotrophic Lateral Sclerosis)
| Study Phase | Treatment Arms | Primary Endpoint | Key Findings | Reference |
| Phase II | Dexpramipexole (50, 150, 300 mg/day) vs. Placebo | Safety and Tolerability | Safe and well-tolerated. Dose-dependent trend in slowing functional decline (ALSFRS-R). | [8][17][18] |
| Phase III (EMPOWER) | Dexpramipexole (150 mg twice daily) vs. Placebo | Combined Assessment of Function and Survival (CAFS) | No significant difference between dexpramipexole and placebo (p=0.86). No difference in mean change in ALSFRS-R score (p=0.90). | [1] |
Detailed Experimental Protocols
This section provides methodologies for key experiments cited in the investigation of dexpramipexole's neuroprotective effects.
In Vitro Neuroprotection in SH-SY5Y Cells
-
Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[19][20]
-
Dexpramipexole Treatment: this compound is dissolved in sterile water or culture medium to prepare a stock solution. For experiments, cells are pre-treated with various concentrations of dexpramipexole (e.g., 30 µM, 100 µM) for 24 hours prior to the induction of neuronal injury.[2][12]
-
Induction of Neuronal Injury: To model neurotoxicity, cells are exposed to a proteasome inhibitor (PSI) at concentrations of 150 nM or 650 nM for 24 hours.[2][12]
-
Assessment of Cell Viability: Cell viability is quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and the results are expressed as a percentage of the control (untreated) cells.
-
Statistical Analysis: Data are typically analyzed using a two-factor MANOVA followed by Bonferroni-corrected t-tests for post-hoc comparisons to determine the statistical significance of the protective effects of dexpramipexole.[2][12]
Experimental Workflow: In Vitro Neuroprotection
Caption: Workflow for in vitro neuroprotection assay.
In Vivo Neuroprotection in a Mouse Model of Stroke (MCAo)
-
Animal Model: Adult male C57BL/6 mice are used. All procedures are performed in accordance with approved animal care and use protocols.
-
Middle Cerebral Artery Occlusion (MCAo): Focal cerebral ischemia is induced by transient occlusion of the middle cerebral artery using the intraluminal filament method.[21][22][23][24] Anesthesia is induced and maintained with isoflurane. A midline neck incision is made, and the common carotid artery is exposed. A 6-0 nylon monofilament with its tip rounded by heating is introduced into the internal carotid artery to occlude the origin of the MCA. Reperfusion is initiated by withdrawing the filament after a defined period of occlusion (e.g., 60 minutes).
-
Dexpramipexole Administration: Dexpramipexole (e.g., 3 mg/kg) or vehicle is administered intraperitoneally (i.p.) at the time of reperfusion and then twice daily for a specified period.[3][13]
-
Assessment of Infarct Volume: At a designated time point post-MCAo (e.g., 24 hours or 7 days), animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated by integrating the infarct areas of all brain slices.
-
Neurological Scoring: Neurological deficits are assessed using a standardized scoring system to evaluate motor and sensory function.
-
Statistical Analysis: Infarct volumes and neurological scores are compared between the dexpramipexole-treated and vehicle-treated groups using appropriate statistical tests, such as a t-test or ANOVA.
Experimental Workflow: In Vivo Stroke Model
Caption: Workflow for in vivo stroke model experiment.
Clinical Trial Protocol in Amyotrophic Lateral Sclerosis (ALS) - EMPOWER Study
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase III study.[1][25]
-
Patient Population: Patients aged 18-80 years with a diagnosis of sporadic or familial ALS, with symptom onset within 24 months prior to screening, and a slow vital capacity of ≥65% of predicted.
-
Treatment: Patients were randomized in a 1:1 ratio to receive either dexpramipexole 150 mg twice daily or a matching placebo.
-
Primary Endpoint: The primary efficacy endpoint was the Combined Assessment of Function and Survival (CAFS) score at 12 months. This score ranked patients based on survival time and the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.
-
Secondary Endpoints: Secondary endpoints included the change from baseline in ALSFRS-R total score, time to death or tracheostomy, and safety and tolerability.
-
Statistical Analysis: The primary analysis was an intent-to-treat analysis of the CAFS score, using a rank-based analysis of covariance (ANCOVA) model.
Conclusion and Future Directions
This compound has demonstrated clear neuroprotective effects in a range of preclinical models, primarily through its beneficial actions on mitochondrial function and inhibition of apoptotic pathways. Its ability to enhance bioenergetic efficiency by targeting the F1Fo-ATP synthase represents a novel therapeutic approach for neurodegenerative disorders.
Despite the disappointing results of the Phase III EMPOWER trial in ALS, the compound's favorable safety profile and well-defined mechanism of action suggest that it may hold therapeutic potential for other neurological conditions characterized by mitochondrial dysfunction and oxidative stress, such as Parkinson's disease, Huntington's disease, and ischemic stroke.[3][4] Further research is warranted to explore the efficacy of dexpramipexole in these and other neurodegenerative contexts, potentially in combination with other therapeutic agents. A deeper understanding of the specific molecular interactions between dexpramipexole and the F1Fo-ATP synthase could also pave the way for the development of next-generation mitochondrial-targeted therapeutics with enhanced efficacy.
References
- 1. Dexpramipexole versus placebo for patients with amyotrophic lateral sclerosis (EMPOWER): a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mitochondrial complex V-associated large-conductance inner membrane current is regulated by cyclosporine and dexpramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dexpramipexole ameliorates cognitive deficits in sepsis-associated encephalopathy through suppressing mitochondria-mediated pyroptosis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pramipexole Inhibits Neuronal Apoptosis in Rats with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dexpramipexole is ineffective in two models of ALS related neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of dexpramipexole (KNS-760704) in individuals with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dexpramipexole effects on functional decline and survival in subjects with amyotrophic lateral sclerosis in a Phase II study: subgroup analysis of demographic and clinical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 20. pharmiweb.com [pharmiweb.com]
- 21. researchgate.net [researchgate.net]
- 22. Middle cerebral artery occlusion (MCAO) | Perimed [perimed-instruments.com]
- 23. A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
Dexpramipexole Dihydrochloride: A Deep Dive into its Role in Mitochondrial Function and Bioenergetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexpramipexole (B1663564) ((6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine), a non-dopaminergic R(+) enantiomer of pramipexole, has emerged as a significant modulator of mitochondrial function. Initially investigated for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), its mechanism of action centers on enhancing mitochondrial bioenergetic efficiency. This technical guide synthesizes the current understanding of dexpramipexole's impact on mitochondria, detailing its effects on ATP synthesis, oxygen consumption, and the regulation of mitochondrial membrane conductance. We present quantitative data from key studies, provide detailed experimental protocols for assessing its mitochondrial effects, and visualize its proposed signaling pathway and experimental workflows.
Core Mechanism of Action: Enhancing Mitochondrial Efficiency
Dexpramipexole's primary therapeutic potential in the context of mitochondrial dysfunction stems from its ability to improve the efficiency of oxidative phosphorylation.[1][2] Under conditions of cellular stress, mitochondria can exhibit increased conductance of the inner membrane, leading to a "leak" of protons and a decrease in the efficiency of ATP production.[1][2] Dexpramipexole appears to counteract this inefficiency.
The leading hypothesis is that dexpramipexole directly interacts with the F1Fo ATP synthase complex.[3] This interaction is thought to inhibit a pathological leak conductance associated with the ATP synthase, which can be exacerbated by stressors like high calcium levels or proteasome inhibition.[4] By blocking this leak, dexpramipexole allows for a tighter coupling between the electron transport chain and ATP synthesis. The result is a notable increase in bioenergetic efficiency: cells can maintain or even increase their ATP levels while consuming less oxygen.[1][2] This effect has been observed in various cell lines, including neuronal cells.[1][2]
Furthermore, this mechanism is linked to the inhibition of the mitochondrial permeability transition pore (mPTP), a key player in some forms of cell death.[3][4] By stabilizing the inner mitochondrial membrane and preventing aberrant pore opening, dexpramipexole confers a protective effect against cytotoxic insults.[1]
Signaling Pathway and Molecular Interactions
The proposed mechanism of dexpramipexole's action on mitochondrial bioenergetics can be visualized as a direct modulation of the F1Fo ATP synthase complex, which in turn affects the mitochondrial permeability transition pore (mPTP).
References
- 1. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mitochondrial Complex V–Associated Large-Conductance Inner Membrane Current Is Regulated by Cyclosporine and Dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Apoptotic Pathways of Dexpramipexole Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpramipexole (B1663564) Dihydrochloride, the R(+) enantiomer of the dopamine (B1211576) agonist pramipexole, has emerged as a promising neuroprotective agent with significant anti-apoptotic properties. Unlike its S(-) counterpart, dexpramipexole exhibits minimal affinity for dopamine receptors, suggesting a distinct mechanism of action primarily centered on mitochondrial health and function.[1] This technical guide provides an in-depth exploration of the anti-apoptotic pathways of Dexpramipexole, presenting key experimental findings, detailed methodologies, and visual representations of the underlying molecular interactions. The focus is to equip researchers and drug development professionals with a comprehensive understanding of its core mechanisms.
Core Anti-Apoptotic Mechanism: Mitochondrial Protection
The primary anti-apoptotic effects of Dexpramipexole converge on the mitochondrion, the central organelle in the intrinsic apoptotic pathway. Dexpramipexole enhances mitochondrial bioenergetic efficiency and inhibits the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the initiation of apoptosis.
Enhancement of Mitochondrial Bioenergetics
Dexpramipexole has been shown to increase the efficiency of oxidative phosphorylation, leading to enhanced ATP production while paradoxically decreasing oxygen consumption.[1] This suggests that the compound optimizes the process of energy generation within the mitochondria. Studies have indicated that Dexpramipexole may directly interact with the F1Fo-ATP synthase, a key component of the electron transport chain.[2] By improving the efficiency of ATP synthesis, Dexpramipexole helps maintain cellular energy homeostasis, particularly under conditions of stress, thereby preventing the activation of energy-depletion-induced apoptotic pathways.
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)
The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening is a point of no return in several models of apoptosis. Dexpramipexole has been demonstrated to inhibit the opening of the mPTP, thereby preventing the collapse of the mitochondrial membrane potential, the release of pro-apoptotic factors, and subsequent cell death.[1] This inhibition is crucial for its neuroprotective effects observed in various preclinical models.
Signaling Pathways
The anti-apoptotic action of Dexpramipexole involves the modulation of key signaling events downstream of mitochondrial regulation.
Caption: Dexpramipexole's anti-apoptotic signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of Dexpramipexole.
Table 1: Effect of Dexpramipexole on Cellular ATP Levels
| Cell Type | Dexpramipexole Concentration | Incubation Time | % Increase in ATP (Mean ± SEM) | Reference |
| SH-SY5Y Neuroblastoma | 1 µM | 24 hours | ~10% | [3] |
| SH-SY5Y Neuroblastoma | 3 µM | 24 hours | ~12% | [3] |
| SH-SY5Y Neuroblastoma | 10 µM | 24 hours | ~15% | [3] |
| SH-SY5Y Neuroblastoma | 30 µM | 24 hours | ~18% | [3] |
| Cultured Hippocampal Neurons | 10 µM | 24 hours | 11% | [1] |
Table 2: Illustrative Data on Bax/Bcl-2 Ratio in Apoptosis
| Cell Line | Treatment | Fold Change in Bax/Bcl-2 Ratio | Reference Context |
| U87MG | 25 µM CCM | 2.21 | [4] |
| U87MG | 50 µM CCM | 3.49 | [4] |
| SK-N-BE2 | 10 µM HA + 250 µM GST | 2.75 | [5] |
| SH-SY5Y | 5 µM HA + 100 µM GST | 4.87 | [5] |
| Note: This table provides examples of Bax/Bcl-2 ratio changes in apoptosis studies of neuroblastoma cells, as direct quantitative data for Dexpramipexole was not available in the reviewed literature. This ratio is a key indicator of apoptotic propensity. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Measurement of Cellular ATP Production
This protocol is adapted from studies measuring ATP levels in neuronal cell cultures treated with Dexpramipexole.[2][3]
Caption: Workflow for ATP production measurement.
Protocol:
-
Cell Culture: Seed SH-SY5Y neuroblastoma cells or primary neurons in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Dexpramipexole (e.g., 1, 3, 10, 30, 100 µM) and a vehicle control for 24 hours.
-
ATP Measurement: Utilize a commercially available ATP assay kit (e.g., ATPlite Kit, Perkin-Elmer).
-
Lyse the cells according to the manufacturer's instructions.
-
Add the luciferin-luciferase reagent to the cell lysates.
-
Measure the resulting luminescence using a microplate luminometer.
-
-
Data Analysis: Normalize the luminescence readings to the protein concentration of each sample to account for variations in cell number. Express the results as a percentage of the control.
Western Blot for Cytochrome c Release
This protocol details the detection of cytochrome c translocation from the mitochondria to the cytosol, a hallmark of apoptosis.[6][7][8]
Caption: Workflow for Cytochrome c release detection.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Dexpramipexole and an apoptotic stimulus. Harvest approximately 5 x 10^7 cells by centrifugation and wash with ice-cold PBS.
-
Fractionation:
-
Resuspend the cell pellet in cytosol extraction buffer and incubate on ice.
-
Homogenize the cells using a Dounce tissue grinder.
-
Perform differential centrifugation to separate the cytosolic and mitochondrial fractions. A low-speed spin pellets nuclei and debris, while a subsequent high-speed spin pellets the mitochondria. The supernatant from the high-speed spin is the cytosolic fraction.
-
-
Western Blotting:
-
Determine the protein concentration of both fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against cytochrome c.
-
Incubate with an HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.
-
Caspase-3 Activity Assay (Fluorometric)
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[9]
Caption: Workflow for Caspase-3 activity assay.
Protocol:
-
Cell Lysis: After treatment, lyse the cells in a chilled lysis buffer and centrifuge to remove debris.
-
Assay Reaction:
-
In a 96-well black plate, add cell lysate to each well.
-
Add a reaction buffer containing the fluorogenic caspase-3 substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 460-505 nm.
-
Data Analysis: Express the results as a fold-increase in fluorescence compared to the untreated control.
Conclusion
Dexpramipexole Dihydrochloride exerts its anti-apoptotic effects primarily through the stabilization of mitochondrial function. By enhancing ATP production and inhibiting the mitochondrial permeability transition pore, Dexpramipexole effectively counteracts key events in the intrinsic apoptotic pathway. This targeted mitochondrial protection translates into the inhibition of downstream apoptotic signaling, including the prevention of cytochrome c release and the suppression of caspase activation. The experimental protocols and data presented in this guide provide a framework for further investigation into the therapeutic potential of Dexpramipexole in diseases characterized by excessive apoptosis, particularly neurodegenerative disorders. Further research focusing on the direct interaction of Dexpramipexole with mitochondrial proteins and a more detailed quantitative analysis of its impact on the Bcl-2 family of proteins will be crucial in fully elucidating its mechanism of action and advancing its clinical development.
References
- 1. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome c release from mitochondria proceeds by a two-step process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 8. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Dexpramipexole Dihydrochloride: A Deep Dive into its Impact on Eosinophil Maturation and Depletion
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Dexpramipexole (B1663564) dihydrochloride, an orally bioavailable aminobenzothiazole, has emerged as a promising therapeutic agent for the management of eosinophilic disorders. Initially investigated for amyotrophic lateral sclerosis (ALS), clinical trials serendipitously revealed its profound and selective eosinophil-lowering effect. This technical guide synthesizes the current understanding of dexpramipexole's mechanism of action, focusing on its impact on eosinophil maturation and depletion. It provides a comprehensive overview of the quantitative data from key clinical studies, details of experimental methodologies, and visual representations of the proposed biological pathways and experimental workflows. Evidence strongly suggests that dexpramipexole induces a maturational arrest of eosinophils in the bone marrow, preventing their release into circulation and subsequent infiltration into tissues. While the precise molecular target remains under investigation, its unique mechanism offers a novel, steroid-sparing approach for treating a range of eosinophil-mediated diseases.
Mechanism of Action: Inhibition of Eosinophil Maturation
The primary mechanism by which dexpramipexole depletes peripheral blood eosinophils is through the inhibition of their maturation within the bone marrow.[1][2][3][4] This is supported by bone marrow biopsy findings in patients treated with dexpramipexole, which show a selective absence of mature eosinophils and a "left-shift" in the eosinophilic lineage, with an accumulation of early eosinophilic precursors, predominantly at the promyelocyte stage.[1][4] This maturational arrest prevents the release of mature eosinophils into the bloodstream, leading to a time-dependent reduction in absolute eosinophil counts (AEC).[5][6]
The effect of dexpramipexole is highly specific to the eosinophil lineage, with minimal impact on other hematopoietic cell lines, such as neutrophils, lymphocytes, and monocytes.[5][7] This specificity suggests a targeted interaction with a key molecular driver of eosinophil differentiation.
The Role of Transcription Factors in Eosinophilopoiesis
Eosinophil development from hematopoietic stem cells is a complex process orchestrated by a network of transcription factors. Key players in this process include GATA-binding factor 1 (GATA-1) and members of the CCAAT/enhancer-binding protein (C/EBP) family, particularly C/EBPα and C/EBPε.[8][9][10]
-
GATA-1: This transcription factor is essential for the commitment of myeloid progenitors to the eosinophil lineage.[1][6][11]
-
C/EBPα and C/EBPε: These factors work in concert with GATA-1 to drive the expression of eosinophil-specific genes, including those for granule proteins.[7][8][9][12]
While the exact molecular target of dexpramipexole is yet to be elucidated, it is hypothesized to interfere with this intricate transcriptional program, leading to the observed maturational arrest.
Quantitative Data from Clinical Trials
Multiple clinical trials have demonstrated the efficacy of dexpramipexole in reducing absolute eosinophil counts (AEC) across various eosinophilic diseases. The following tables summarize the key quantitative findings from these studies.
Table 1: Dexpramipexole in Hypereosinophilic Syndromes (HES)
| Study | Dosage | Duration | Baseline AEC (cells/μL) | AEC Reduction | Responder Rate | Reference |
| NCT02101138 (Proof-of-Concept) | 150 mg twice daily | 12 weeks | Variable | In responders, AEC decreased to ≤10/μL.[10] | 40% (4/10) achieved ≥50% reduction in the minimum effective glucocorticoid dose.[1][3] | [1][3][10] |
Table 2: Dexpramipexole in Eosinophilic Asthma
| Study | Dosage | Duration | Primary Endpoint | Results | Reference |
| EXHALE-1 (Phase II) | 37.5 mg, 75 mg, 150 mg twice daily | 12 weeks | Relative change in AEC from baseline to week 12 | Significant placebo-corrected AEC reductions: 66% for 75 mg BID (p=0.0014) and 77% for 150 mg BID (p<0.0001).[7][12][13] Also, a reduction in nasal eosinophil peroxidase was observed.[12][13] Clinically meaningful improvements in FEV1 were seen starting at week four.[12][13] | [7][12][13] |
| EXHALE (ATS 2021) | 75 mg/day, 150 mg/day, 300 mg/day | 12 weeks | Change in AEC from baseline to week 12 | Significant, dose-dependent AEC reductions at all doses.[11] The 300 mg/day dose led to an 80% reduction in AEC.[11] Placebo-corrected pre-bronchodilator peak FEV1 increased by 182 mL at week 12 in the 300 mg/day group.[11] | [11] |
Table 3: Dexpramipexole in Chronic Rhinosinusitis with Nasal Polyps (CRSwNP)
| Study | Dosage | Duration | Baseline AEC (cells/μL) | AEC Reduction in Blood | AEC Reduction in Tissue | Reference |
| Open-label | 150 mg twice daily | 6 months | 525 ± 465 | 94% reduction (p < 0.001) | In 12 subjects with biopsies, tissue eosinophils were reduced by 97% (p = 0.001). |
Experimental Protocols
The following sections detail the methodologies employed in the key clinical trials investigating dexpramipexole's effect on eosinophils.
Study Design and Patient Population
The clinical trials were typically randomized, double-blind, placebo-controlled studies.[12][14] Participants were adults with diagnosed eosinophilic disorders, such as HES or moderate-to-severe eosinophilic asthma, and elevated baseline AEC (e.g., ≥300 cells/μL).[12][14]
References
- 1. rupress.org [rupress.org]
- 2. Transcription Factors in Eosinophil Development and As Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential and instructive roles of GATA factors in eosinophil development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted deletion of a high-affinity GATA-binding site in the GATA-1 promoter leads to selective loss of the eosinophil lineage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct C/EBP functions are required for eosinophil lineage commitment and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Transcription Factors in Eosinophil Development and As Therapeutic Targets [frontiersin.org]
- 9. Transcription factor and cytokine regulation of eosinophil lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinician.nejm.org [clinician.nejm.org]
- 11. Targeted Deletion of a High-Affinity GATA-binding Site in the GATA-1 Promoter Leads to Selective Loss of the Eosinophil Lineage In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct C/EBP functions are required for eosinophil lineage commitment and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dexpramipexole flourishes in EXHALE-1 asthma study [clinicaltrialsarena.com]
- 14. Panch SR, Bozik ME, Brown T, et al. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes. Blood. 2018;132(5):501-509 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Serendipitous Discovery and Synthesis of Dexpramipexole Dihydrochloride: A Technical Guide
Introduction
Dexpramipexole (B1663564), chemically known as (6R)-N6-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, is an orally bioavailable small molecule that has garnered significant attention for its unique therapeutic potential.[1] Originally investigated for neuroprotective properties, a serendipitous clinical observation pivoted its development towards eosinophil-associated disorders. This technical guide provides an in-depth overview of the discovery and initial synthesis of Dexpramipexole Dihydrochloride (B599025), tailored for researchers, scientists, and drug development professionals.
Discovery: A Shift in Therapeutic Focus
Dexpramipexole is the (R)-enantiomer of pramipexole, a well-known dopamine (B1211576) agonist used in the treatment of Parkinson's disease.[1][2] Unlike its (S)-enantiomer, dexpramipexole exhibits virtually no dopamine agonist activity.[1] It was first explored as a potential treatment for amyotrophic lateral sclerosis (ALS), with early-phase clinical trials suggesting a possible slowing of disease progression.[1]
However, a large Phase III trial for ALS was discontinued (B1498344) in 2013 due to a lack of efficacy.[1] During these clinical studies, a consistent and significant reduction in absolute eosinophil counts (AECs) was unexpectedly observed in patients receiving the drug.[1][3] This finding was pivotal and led to a strategic shift in its clinical development, targeting eosinophil-associated diseases such as hypereosinophilic syndromes (HESs) and eosinophilic asthma.[1][3][4]
Mechanism of Action: Eosinophil Maturation Arrest
While the precise mechanism of action is still under investigation, preliminary data suggests that dexpramipexole interferes with the maturation of eosinophils in the bone marrow.[3][5] Bone marrow biopsies from patients who responded to dexpramipexole treatment showed a selective absence of mature eosinophils, with a notable presence of early eosinophilic precursors like promyelocytes.[3][4] This suggests the drug induces a maturational arrest in eosinophilopoiesis, thereby reducing the number of circulating and tissue-resident eosinophils.[3]
Initial Chemical Synthesis
The initial synthesis of dexpramipexole, and its enantiomer pramipexole, hinges on the creation of a key intermediate: 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.[6][7][8] The subsequent steps involve the introduction of the propyl group to the 6-amino position and the formation of the dihydrochloride salt.
Synthesis of the Key Intermediate: (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
A common synthetic route starts from 4-acetamido-cyclohexanone. The process involves several sequential steps, often performed in a single reaction vessel to improve efficiency.[8]
Experimental Protocol:
-
Bromination: Bromine is reacted with a solution of 4-acetamido-cyclohexanone in water. This step produces 2-bromo-4-acetamido-cyclohexanone.[6][7][8]
-
Thiazole (B1198619) Ring Formation: Thiourea is added to the reaction mixture. Under reflux conditions, this leads to the formation of the thiazole ring, yielding 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole.[6][7][8]
-
Hydrolysis: An aqueous solution of hydrobromic acid is added, and the mixture is refluxed. This step hydrolyzes the acetyl group, producing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole dihydrobromide.[6][7][8]
-
Isolation: The final intermediate, 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole, is isolated as the free base.[6][7][8]
-
Chiral Resolution: The racemic mixture of the diamine intermediate is resolved to isolate the desired (R)-enantiomer. This is often achieved by fractional crystallization using an optically active acid, such as tartaric acid.[9]
Final Synthesis of Dexpramipexole Dihydrochloride
With the enantiomerically pure intermediate, the final steps are carried out.
Experimental Protocol:
-
Propionylation and Reduction: One method involves reacting the (R)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with propionic anhydride (B1165640) to form the amide intermediate, 2-amino-6-propanoylamino-4,5,6,7-tetrahydrobenzothiazole.[9] This intermediate is then reduced to yield dexpramipexole.[9][10]
-
Salt Formation: The resulting dexpramipexole free base is dissolved in a suitable organic solvent, such as methanol (B129727) or acetone.[10] Hydrogen chloride gas is then passed through the solution, or an aqueous solution of HCl is added, to precipitate this compound.[10] The final product is then isolated and purified.[10]
Chemoenzymatic Synthesis Approaches
More recent developments have focused on chemoenzymatic methods to improve the synthesis of key enantiopure intermediates.[2] These methods offer better yields and higher enantiomeric excess (ee). One such method involves the lipase-catalyzed resolution of racemic N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide.[2][11]
Experimental Protocol Outline:
-
Enzymatic Resolution: A racemic mixture of the alcohol intermediate is subjected to two consecutive irreversible transesterifications catalyzed by Candida antarctica lipase (B570770) type A (CAL-A).[2][11]
-
Separation and Hydrolysis: The resulting enantioenriched acetate (B1210297) and the unreacted alcohol are separated. The acetate is then hydrolyzed to yield the highly enantiopure alcohol synthon.[2]
-
Conversion: These enantiopure synthons, (R)- and (S)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide, serve as versatile building blocks for the synthesis of dexpramipexole and pramipexole, respectively.[2][11]
Quantitative Data Summary
The clinical development of dexpramipexole has generated significant quantitative data regarding its efficacy in reducing eosinophil counts and improving clinical outcomes in eosinophil-associated diseases.
| Study Phase / Type | Population | Dose(s) | Key Quantitative Finding | Reference |
| Phase II (EXHALE-1) | Moderate-to-severe eosinophilic asthma | 75mg & 150mg BID | 77% and 66% reduction in Absolute Eosinophil Count (AEC) relative to placebo for 150mg and 75mg doses, respectively, at week 12. | [12] |
| Proof-of-Concept | Hypereosinophilic Syndromes (HES) | 150mg BID | 40% of subjects achieved a ≥50% reduction in the minimum effective glucocorticoid dose. | [5] |
| Chemoenzymatic Synthesis | N/A | N/A | (R)-enantiomer synthon obtained with >98% ee . | [2][11] |
| Chemoenzymatic Synthesis | N/A | N/A | (S)-enantiomer synthon obtained with >99% ee . | [2][11] |
Table 1: Summary of Quantitative Data for Dexpramipexole
Conclusion
The journey of this compound from a failed ALS candidate to a promising oral therapy for eosinophilic disorders is a compelling example of serendipity in drug development. Its initial synthesis, based on established chemical principles, has been refined over time with more efficient chemoenzymatic methods. The drug's unique mechanism of arresting eosinophil maturation offers a novel, targeted approach for a range of diseases. The robust clinical data on its ability to significantly lower eosinophil counts underscores its potential as a first-in-class oral treatment, particularly for eosinophilic asthma.[1] Further research will continue to elucidate its precise molecular interactions and expand its therapeutic applications.
References
- 1. Dexpramipexole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 7. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 8. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN103073519A - Method for preparing dextro-pramipexole hydrochloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Dexpramipexole flourishes in EXHALE-1 asthma study [clinicaltrialsarena.com]
The Pharmacological Profile of Dexpramipexole: A Non-Dopaminergic Enantiomer with Novel Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Dexpramipexole (B1663564), the (R)-(+)-enantiomer of the dopamine (B1211576) D2/D3 receptor agonist pramipexole (B1678040), represents a compelling case of pharmacological divergence based on stereochemistry. Unlike its S(-)-enantiomer, pramipexole, which is an established therapy for Parkinson's disease and restless legs syndrome, dexpramipexole exhibits a pharmacological profile largely devoid of significant dopaminergic activity.[1] This key difference has paved the way for the exploration of its unique therapeutic properties, primarily centered on its profound eosinophil-lowering effects and its capacity to enhance mitochondrial bioenergetics.
Initially investigated for its neuroprotective potential in amyotrophic lateral sclerosis (ALS), a serendipitous discovery of its marked effect on eosinophil counts has redirected its clinical development towards eosinophil-associated diseases, such as eosinophilic asthma and hypereosinophilic syndromes.[2][3] This in-depth technical guide will elucidate the non-dopaminergic pharmacological profile of dexpramipexole, detailing its molecular interactions, cellular effects, and the experimental methodologies used to characterize them.
Pharmacodynamics
Negligible Affinity for Dopamine Receptors
A cornerstone of dexpramipexole's pharmacological profile is its significantly reduced affinity for dopamine receptors compared to its enantiomer, pramipexole. This characteristic minimizes the potential for dopaminergic side effects, such as orthostatic hypotension and hallucinations, which are dose-limiting for pramipexole.[1] While specific binding affinity (Ki) values for dexpramipexole at dopamine receptors are not consistently reported in publicly available literature, the data for pramipexole underscore the high affinity of the S(-) enantiomer, particularly for the D3 receptor subtype. The available data strongly suggest that dexpramipexole's affinity is several orders of magnitude lower.
Table 1: Comparative Dopamine Receptor Binding Affinities of Pramipexole
| Receptor Subtype | Ligand | Ki (nM) | Reference |
| Dopamine D2 | Pramipexole | 3.9 | [4] |
| Dopamine D3 | Pramipexole | 0.5 | [4] |
| Dopamine D2 | Pramipexole | 79,500 | [5] |
| Dopamine D3 | Pramipexole | 0.97 | [5] |
Note: The significant discrepancy in the reported Ki values for the D2 receptor may be attributable to different experimental conditions, such as the radioligand used ([3H]spiperone in the second study).
Enhancement of Mitochondrial Bioenergetics
Dexpramipexole has been shown to exert significant effects on mitochondrial function, which is believed to underpin its neuroprotective properties. The primary mitochondrial target of dexpramipexole is the F1Fo-ATP synthase complex.
Studies have indicated that dexpramipexole directly binds to subunits of the mitochondrial F1Fo-ATP synthase. This interaction is thought to stabilize the enzyme complex, leading to more efficient ATP production. This bioenergetic enhancement may contribute to cellular resilience under conditions of stress or injury.
A key functional consequence of dexpramipexole's interaction with F1Fo-ATP synthase is an increase in cellular ATP levels. This has been demonstrated in various cell types, including neuronal cells. The ability to boost ATP production is particularly relevant in neurodegenerative diseases where mitochondrial dysfunction and energy deficits are implicated in the pathophysiology.[6]
Profound Eosinophil-Lowering Effect
The most striking and clinically relevant pharmacological action of dexpramipexole is its ability to induce a significant and sustained reduction in the absolute eosinophil count (AEC) in both blood and tissues.[2]
The mechanism underlying the eosinopenic effect of dexpramipexole is not fully elucidated; however, evidence points towards an inhibition of eosinophil maturation within the bone marrow. Bone marrow aspirates from individuals treated with dexpramipexole have shown a characteristic "left shift" in the eosinophil lineage, with a predominance of early-stage precursors, such as promyelocytes, and a paucity of mature eosinophils.[7] This suggests that dexpramipexole interferes with the differentiation process of eosinophils. It is noteworthy that, to date, a specific in vitro assay to definitively demonstrate this maturational arrest has not been established.
Key Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
Objective: To determine the binding affinity (Ki) of dexpramipexole for dopamine D2 and D3 receptors.
Principle: This is a competitive binding assay where the ability of unlabeled dexpramipexole to displace a radiolabeled ligand with known high affinity for the target receptor is measured.
Materials:
-
Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors.
-
Radioligand: [3H]-Spiperone or [3H]-Pramipexole.
-
Unlabeled dexpramipexole and pramipexole (for comparison).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, varying concentrations of unlabeled dexpramipexole (or pramipexole), and a fixed concentration of the radioligand in the assay buffer.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mitochondrial ATP Production Assay
Objective: To measure the effect of dexpramipexole on ATP production in cultured cells.
Principle: This assay utilizes the luciferin-luciferase reaction, where the light emitted is directly proportional to the ATP concentration.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Cell culture medium (e.g., DMEM/F12).
-
Dexpramipexole.
-
ATP assay kit (containing luciferase, luciferin, and a cell lysis buffer).
-
Luminometer.
Procedure:
-
Cell Culture and Treatment: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere. Treat the cells with varying concentrations of dexpramipexole for a specified period (e.g., 24 hours).[8]
-
Cell Lysis: Lyse the cells according to the ATP assay kit protocol to release the intracellular ATP.
-
Luciferin-Luciferase Reaction: Add the luciferin-luciferase reagent to each well.
-
Luminometry: Immediately measure the light output using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the cell lysates. Normalize the ATP concentration to the protein content of each sample.
In Vitro Neuroprotection Assay
Objective: To assess the protective effect of dexpramipexole against toxin-induced cell death in a neuronal cell line.
Principle: This assay measures the viability of SH-SY5Y cells pre-treated with dexpramipexole before being exposed to a neurotoxin.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Dexpramipexole.
-
Neurotoxin (e.g., proteasome inhibitor PSI).
-
Cell viability assay reagent (e.g., MTT or a fluorescent live/dead cell stain).
-
Microplate reader or fluorescence microscope.
Procedure:
-
Cell Culture and Pre-treatment: Culture SH-SY5Y cells in a 96-well plate. Pre-treat the cells with different concentrations of dexpramipexole for 24 hours.[9]
-
Toxin Exposure: Expose the pre-treated cells to a known concentration of the neurotoxin PSI for an additional 24 hours.[9]
-
Cell Viability Assessment: Perform the chosen cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Quantify the cell viability for each treatment condition. Compare the viability of cells treated with the toxin alone to those pre-treated with dexpramipexole to determine the extent of neuroprotection.
Clinical Studies in Eosinophilic Asthma: The EXHALE Program
The clinical development of dexpramipexole for eosinophilic asthma has been primarily advanced through the EXHALE series of clinical trials.
Table 2: Overview of Key Dexpramipexole Clinical Trials in Eosinophilic Asthma
| Trial Name | Phase | Patient Population | Key Endpoints | Key Findings | Reference |
| EXHALE | II | Adults with inadequately controlled moderate to severe eosinophilic asthma (AEC ≥300/μL) | Primary: Relative change in AEC from baseline to week 12. Secondary: Change in pre-bronchodilator FEV1. | Significant, dose-dependent reduction in AEC. Observed improvements in FEV1. Favorable safety profile. | [10][11] |
| EXHALE-2 | III | Adolescents and adults with severe, inadequately controlled eosinophilic asthma | Efficacy and safety as an adjunctive oral therapy. | Ongoing | [12] |
| EXHALE-4 | III | Adolescents and adults with inadequately controlled eosinophilic asthma | Efficacy and safety as an add-on oral therapy. | Ongoing | |
| EXHALE-5 | III (Long-term Extension) | Participants who completed EXHALE-2 or EXHALE-3 | Long-term safety and tolerability. | Ongoing | [13][14] |
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway for Eosinophil Maturation Inhibition
Caption: Proposed mechanism of dexpramipexole's eosinophil-lowering effect.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of dexpramipexole.
Conclusion
Dexpramipexole presents a unique pharmacological profile as a non-dopaminergic enantiomer of pramipexole. Its minimal interaction with dopamine receptors allows for the exploration of its other biological activities at clinically relevant and well-tolerated doses. The primary mechanisms of action identified to date are the enhancement of mitochondrial bioenergetics through interaction with F1Fo-ATP synthase and a profound, dose-dependent reduction in eosinophil counts, likely mediated by the inhibition of eosinophil maturation in the bone marrow.
While the clinical development of dexpramipexole for ALS was not successful, its potent anti-eosinophil activity has opened a promising new therapeutic avenue in eosinophil-associated diseases. The ongoing Phase III clinical trials in eosinophilic asthma will be crucial in defining its efficacy and safety in this indication.
For the research and drug development community, several key areas warrant further investigation. The precise molecular mechanism by which dexpramipexole inhibits eosinophil maturation remains to be fully elucidated, and the development of a robust in vitro assay would be highly valuable. Furthermore, a more detailed characterization of its binding to F1Fo-ATP synthase and the downstream consequences for mitochondrial function could provide deeper insights into its neuroprotective potential. The continued exploration of dexpramipexole's non-dopaminergic pharmacology holds the potential to deliver novel therapies for a range of debilitating diseases.
References
- 1. Dexpramipexole, the R(+) enantiomer of pramipexole, for the potential treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. saturnpartnersvc.com [saturnpartnersvc.com]
- 4. journals.plos.org [journals.plos.org]
- 5. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Safety and Efficacy of Dexpramipexole in Eosinophilic Asthma (EXHALE): A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Phase III Long-Term Extension Study With Dexpramipexole [ctv.veeva.com]
- 14. clinicaltrials.eu [clinicaltrials.eu]
Early Preclinical Studies of Dexpramipexole Dihydrochloride in Amyotrophic Lateral Sclerosis (ALS) Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpramipexole (B1663564) (RPPX), the R(+) enantiomer of the dopamine (B1211576) agonist pramipexole (B1678040), emerged as a promising neuroprotective agent for amyotrophic lateral sclerosis (ALS) based on a compelling body of early preclinical research. These initial studies suggested a therapeutic potential centered on the modulation of mitochondrial function, a key pathological hallmark of ALS. This technical guide provides an in-depth analysis of these foundational preclinical investigations, detailing the experimental methodologies, presenting quantitative data, and visualizing the proposed mechanisms of action. It also includes data from subsequent, more rigorous preclinical studies to offer a comprehensive and balanced perspective on the preclinical development of dexpramipexole for ALS.
Core Mechanism of Action: Mitochondrial Protection
Early research indicated that dexpramipexole's neuroprotective properties stem from its ability to preserve mitochondrial integrity and function, independent of dopamine receptor agonism.[1][2][3] This was a significant finding, as the S(-) enantiomer, pramipexole, is a potent dopamine agonist with dose-limiting side effects.[4] Dexpramipexole's lower affinity for dopamine receptors allowed for the exploration of higher, potentially more neuroprotective, doses.[4]
The proposed mitochondrial mechanisms of action include:
-
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): Both pramipexole and dexpramipexole have been suggested to inhibit the opening of the mPTP.[5][6][7] The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened under conditions of cellular stress (e.g., high calcium levels, oxidative stress), can lead to mitochondrial swelling, rupture, and the release of pro-apoptotic factors like cytochrome c.[7][8] By inhibiting the mPTP, dexpramipexole is thought to prevent these downstream apoptotic events.[6][8]
-
Enhancement of Mitochondrial Bioenergetics: Dexpramipexole has been reported to bind to the F1Fo ATP synthase, a key enzyme complex in oxidative phosphorylation.[9][10] This interaction is thought to increase the efficiency of ATP synthesis, thereby improving cellular energy metabolism, which is often compromised in neurodegenerative diseases like ALS.[9][10]
-
Reduction of Oxidative Stress: Dexpramipexole and its enantiomer have demonstrated the ability to reduce the production of reactive oxygen species (ROS) within mitochondria.[3][6][11] This antioxidant effect is crucial, as oxidative stress is a major contributor to motor neuron death in ALS.
Signaling Pathway Diagrams
Caption: Proposed mechanism of Dexpramipexole in mitigating ALS-related mitochondrial dysfunction.
In Vivo Preclinical Studies in ALS Models
The primary animal model used in the early preclinical evaluation of dexpramipexole was the SOD1G93A transgenic mouse, which overexpresses a mutant form of human superoxide (B77818) dismutase 1 and recapitulates many of the key features of human ALS.
Early Positive Preclinical Study (Danzeisen et al., 2006)
An early, influential study, though not without its limitations, provided the initial in vivo evidence for the efficacy of dexpramipexole in the SOD1G93A mouse model.[12][13] This study reported that treatment with dexpramipexole led to an extension of survival and preservation of motor function.[13] However, it is important to note that this study was conducted prior to the establishment of consensus guidelines for preclinical animal research in ALS and has been critiqued for being underpowered and not gender-balanced.[12]
Table 1: Summary of Early Positive Preclinical Data (Danzeisen et al., 2006)
| Parameter | Vehicle Control | Dexpramipexole (3 mg/kg/day) | Outcome |
| Survival | Not explicitly stated in available summaries | Significantly extended | Positive |
| Motor Function | Not explicitly stated in available summaries | Preserved | Positive |
Subsequent Rigorous Preclinical Study (Vieira et al., 2014)
In contrast to the early positive findings, a later, more rigorously designed preclinical study failed to demonstrate a therapeutic benefit of dexpramipexole in the SOD1G93A mouse model.[12] This study was appropriately powered, sibling-matched, and gender-balanced, adhering to more current standards for preclinical ALS research.[12] The dosage was selected to achieve plasma and central nervous system concentrations comparable to those in human clinical trials.[12]
Table 2: Summary of Quantitative Data from a Rigorous Preclinical Study in SOD1G93A Mice (Vieira et al., 2014)
| Parameter | Vehicle Control | Dexpramipexole (200 mg/kg/day) | p-value |
| Median Survival (days) | 128 | 129 | > 0.05 |
| Neurological Severity Score at Day 120 | ~3.5 | ~3.5 | > 0.05 |
| Body Weight Change at Day 120 (grams) | ~ -5 | ~ -4.5 | 0.12 |
| Steady-State Plasma Concentration (µM) | N/A | ~1.5 | N/A |
| Steady-State Spinal Cord Concentration (µM) | N/A | ~1.5 | N/A |
Experimental Protocols (Vieira et al., 2014)
-
Animal Model: High-copy B6-SJL-SOD1G93A/Gur1 transgenic mice and non-transgenic littermates as controls.[12]
-
Treatment: Dexpramipexole dihydrochloride (B599025) was administered ad libitum in the drinking water at a concentration of 1.19 mg/mL, calculated to deliver a daily dose of approximately 200 mg/kg.[12] Treatment was initiated at 50 days of age.
-
Efficacy Endpoints:
-
Survival: Monitored daily and defined as the inability of a mouse to right itself within 30 seconds when placed on its side.
-
Neuromotor Disease Progression: Assessed weekly using a neurological severity score ranging from 0 (normal) to 4 (end-stage).
-
Body Weight: Measured weekly as an indicator of disease onset and progression.[12]
-
-
Pharmacokinetics: Plasma and spinal cord concentrations of dexpramipexole were measured at steady-state after 14 days of treatment using HPLC-MS/MS to ensure target engagement.[12]
Caption: Experimental workflow for the rigorous preclinical evaluation of Dexpramipexole in SOD1G93A mice.
In Vitro Preclinical Studies
In addition to animal models, in vitro systems were utilized to investigate the neuroprotective effects of dexpramipexole at a cellular level.
Neuronal Survival in TDP43 Models
Studies in primary rat cortical neurons transfected with wild-type or mutant human TDP43, another key protein implicated in ALS pathology, showed a marginally significant improvement in a single indicator of neuronal survival at a concentration of 10 µM dexpramipexole.[12] This suggests a potential, albeit modest, direct neuroprotective effect in a non-SOD1 context.
Table 3: Summary of In Vitro Data in a TDP43 Model (Vieira et al., 2014)
| Cell Model | Dexpramipexole Concentration | Outcome |
| Primary rat cortical neurons with mutant or wild-type human TDP43 | 10 µM | Marginally significant improvement in one neuronal survival indicator |
Conclusion
The early preclinical studies of dexpramipexole in ALS models painted a promising picture of a neuroprotective agent targeting mitochondrial dysfunction. The initial positive results in the SOD1G93A mouse model, coupled with a plausible mechanism of action, provided a strong rationale for advancing dexpramipexole into clinical trials. However, subsequent, more rigorously conducted preclinical studies failed to replicate these positive findings, highlighting the complexities of translating preclinical research into clinical efficacy. This technical guide summarizes the key preclinical data and methodologies, offering a comprehensive overview for researchers in the field of ALS drug development. The journey of dexpramipexole underscores the critical importance of robust preclinical study design and the ongoing challenges in developing effective therapies for this devastating disease.
References
- 1. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 2. Novel neuroprotective mechanisms of pramipexole, an anti-Parkinson drug, against endogenous dopamine-mediated excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant property of pramipexole independent of dopamine receptor activation in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amyotrophic lateral sclerosis and the clinical potential of dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patch clamp reveals powerful blockade of the mitochondrial permeability transition pore by the D2-receptor agonist pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pramipexole reduces reactive oxygen species production in vivo and in vitro and inhibits the mitochondrial permeability transition produced by the parkinsonian neurotoxin methylpyridinium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pramipexole prevents ischemic cell death via mitochondrial pathways in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondria-targeted antioxidant effects of S(-) and R(+) pramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dexpramipexole Is Ineffective in Two Models of ALS Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Dexpramipexole Dihydrochloride: A Technical Guide for Eosinophilic Asthma Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Dexpramipexole (B1663564) Dihydrochloride, an investigational oral agent, and its potential therapeutic role in eosinophilic asthma. It details the drug's mechanism of action, summarizes key quantitative data from clinical trials, outlines experimental protocols, and presents its safety profile.
Introduction
Eosinophilic asthma is a phenotype of severe asthma characterized by elevated levels of eosinophils in the blood and airways, contributing significantly to airway inflammation and disease severity.[1][2] While biologic therapies targeting eosinophilic pathways have proven effective, they require parenteral administration.[1] Dexpramipexole is an investigational, first-in-class, oral, small-molecule drug that has been shown to lower eosinophil counts in both blood and tissue.[1][2] Originally developed for amyotrophic lateral sclerosis (ALS), its potent eosinophil-lowering properties were discovered serendipitously, leading to its evaluation in eosinophil-associated diseases, including asthma.[3][4][5]
Core Mechanism of Action: Inhibition of Eosinophil Maturation
The primary mechanism of Dexpramipexole involves the targeted inhibition of eosinophil maturation within the bone marrow.[2][6][7] Evidence from human bone marrow biopsies indicates that the drug acts at an early stage of eosinophil development, leading to a selective absence of mature eosinophils while earlier precursors, such as promyelocytes, remain.[4][8][9] This maturational arrest results in a profound and sustained reduction of circulating and tissue eosinophils.[8] The onset of action is gradual, with significant eosinophil reduction observed after approximately one month of treatment, reaching maximum effect in three to four months.[10][11]
Quantitative Data from Clinical Research
The clinical efficacy of Dexpramipexole in eosinophilic asthma has been primarily evaluated in the Phase 2 EXHALE trial (NCT04046939).[12][13] This study provides robust quantitative data on the drug's eosinophil-lowering capacity and its impact on lung function.
Primary Endpoint: Placebo-Corrected Relative Change from Baseline at Week 12
| Treatment Group (Twice Daily) | N | Placebo-Corrected Ratio to Baseline | 95% Confidence Interval | P-value | Percent Reduction vs. Placebo |
| Dexpramipexole 150 mg | 28 | 0.23 | 0.12 - 0.43 | < 0.0001 | 77% |
| Dexpramipexole 75 mg | 26 | 0.34 | 0.18 - 0.65 | 0.0014 | 66% |
| Dexpramipexole 37.5 mg | 22 | - | - | - | 55% |
| Placebo | 27 | - | - | - | - |
| Data sourced from Siddiqui et al., JACI, 2023.[1][2][10][12] |
Change from Baseline at Week 12
| Endpoint | Dexpramipexole 150 mg BID | Dexpramipexole 75 mg BID | Placebo |
| Nasal Eosinophil Peroxidase (EPX) Reduction | 89% (p=0.020 vs placebo) | 82.6% (p=0.021 vs placebo) | 16.7% |
| Placebo-Corrected FEV₁ Increase | 182 mL | - | - |
| Data sourced from ATS 2021 International Conference and JACI, 2023.[7][10][14] |
A study in patients with chronic rhinosinusitis with nasal polyps (CRSwNP) further supports Dexpramipexole's profound effect on both systemic and tissue-level eosinophils.
| Parameter | Baseline (Mean ± SD) | Month 6 (Mean ± SD) | Percent Reduction | P-value |
| Blood AEC (x 10⁹/L) | 0.525 ± 0.465 | 0.031 ± 0.019 | 94% | < 0.001 |
| Nasal Polyp Tissue Eosinophils (per HPF) | 168 ± 134 | 5 ± 2 | 97% | 0.001 |
| Data sourced from Laidlaw et al., Laryngoscope, 2019.[3] |
Experimental Protocols
This protocol provides a template for evaluating eosinophil-lowering agents in asthma.
-
Study Design : A randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept trial.[12]
-
Participant Population : Adults (18-75 years) with inadequately controlled moderate-to-severe asthma, receiving standard of care (inhaled corticosteroid and a long-acting beta-agonist). Key inclusion criteria included a blood absolute eosinophil count (AEC) of ≥300 cells/μL.[12][14]
-
Intervention : Participants were randomized (1:1:1:1) to receive oral Dexpramipexole (37.5 mg, 75 mg, or 150 mg) or a matching placebo, administered twice daily for a 12-week treatment period.[1][12]
-
Primary Endpoint Assessment : The primary endpoint was the relative change in blood AEC from baseline to week 12. Blood samples were collected at screening, baseline, and subsequent study visits for analysis by a central laboratory.
-
Secondary & Exploratory Endpoint Assessment :
-
Lung Function : Pre-bronchodilator Forced Expiratory Volume in 1 second (FEV₁) was measured via spirometry at baseline and specified follow-up weeks.[12]
-
Airway Eosinophilia : Nasal Eosinophil Peroxidase (EPX) was measured as a biomarker of upper airway eosinophilic inflammation. Nasal fluid was collected using a sponge or similar absorption method at baseline and week 12.[1][12]
-
To investigate the effects of compounds like Dexpramipexole on eosinophil survival and apoptosis in a laboratory setting, the following protocols are recommended.
-
Eosinophil Isolation : Human eosinophils are purified from peripheral blood of healthy or eosinophilic donors using methods such as Ficoll density gradient centrifugation followed by immunomagnetic negative selection (e.g., using anti-CD16 antibody-coated beads) to achieve high purity.[15]
-
Assessment of Apoptosis and Viability :
-
Culture : Purified eosinophils (e.g., 1 x 10⁶ cells/mL in RPMI-1640 with 10% FCS) are cultured with the test compound (Dexpramipexole) or controls. Cytokines like IL-5 or GM-CSF can be used to promote survival, while agents like staurosporine (B1682477) can be used as positive controls for apoptosis induction.[16][17]
-
Annexin V/Propidium Iodide (PI) Staining : This is the gold standard for differentiating apoptotic and necrotic cells via flow cytometry.
-
Principle : Early apoptotic cells translocate phosphatidylserine (B164497) to the outer cell membrane, which is detected by FITC-labeled Annexin V. PI is a fluorescent nucleotide stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[16][18]
-
Protocol : After culture, cells are washed and resuspended in a binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark before analysis on a flow cytometer.
-
-
DNA Fragmentation Analysis : A hallmark of late-stage apoptosis is the cleavage of DNA into oligonucleosome-sized fragments.
-
Protocol : DNA is extracted from cultured eosinophils. The extracted DNA is then run on an agarose (B213101) gel. Apoptotic samples will show a characteristic "ladder" pattern, whereas necrotic or healthy cells will show a high-molecular-weight smear or no fragmentation.[15]
-
-
Safety and Tolerability Profile
Across multiple clinical trials, including the Phase 2 EXHALE study, Dexpramipexole has demonstrated a favorable safety profile and has been well tolerated.[12][19]
-
The overall incidence of adverse events in Dexpramipexole-treated groups was comparable to that of the placebo group.[7][11]
-
No serious adverse events were attributed to the drug in the EXHALE trial.[13][14]
-
The rate of discontinuation due to adverse events was very low, with no patients discontinuing in the EXHALE trial for this reason.[13][14]
-
Importantly, the marked reduction in eosinophils was not associated with an increased rate of infection-related adverse events.[11]
Future Directions and Conclusion
The promising results from Phase 2 studies have led to the initiation of a comprehensive Phase 3 clinical trial program (including the EXHALE-2, -3, and -4 studies) to further evaluate the efficacy and safety of Dexpramipexole in a larger population of patients with moderate-to-severe eosinophilic asthma.[20] The EXHALE-4 study has already met its primary endpoint, demonstrating a significant improvement in lung function.[6]
References
- 1. Dexpramipexole: a new oral treatment for asthma? [aaaai.org]
- 2. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 3. Dexpramipexole depletes blood and tissue eosinophils in nasal polyps with no change in polyp size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. areteiatx.com [areteiatx.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. The targeted eosinophil-lowering effects of dexpramipexole in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and Efficacy of Dexpramipexole in Eosinophilic Asthma (EXHALE): A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dexpramipexole flourishes in EXHALE-1 asthma study [clinicaltrialsarena.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. ashpublications.org [ashpublications.org]
- 16. A comparative study of different methods for the assessment of apoptosis and necrosis in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human Eosinophil Isolation and the Measurement of Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 18. mdpi.com [mdpi.com]
- 19. Areteia Therapeutics - [areteiatx.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Dexpramipexole Dihydrochloride: A Technical Whitepaper on Cellular Targets Beyond Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexpramipexole (B1663564) Dihydrochloride ((6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine), the R(+) enantiomer of the dopamine (B1211576) agonist pramipexole (B1678040), has demonstrated a pharmacological profile that extends significantly beyond dopaminergic pathways.[1] While its structural similarity to pramipexole initially suggested a focus on dopamine receptors, extensive research has revealed that dexpramipexole possesses minimal affinity for these receptors.[1][2] Instead, its primary cellular targets reside within the mitochondria, where it modulates bioenergetics and ion conductance.[3][4] Furthermore, clinical observations have uncovered a profound and consistent effect on eosinophil maturation and survival, opening new therapeutic avenues for eosinophil-associated disorders.[5][6] This technical guide provides an in-depth exploration of these non-dopaminergic cellular targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to support further research and drug development.
Mitochondrial Targets and Bioenergetic Modulation
The neuroprotective effects of dexpramipexole are largely attributed to its actions on mitochondria.[7] The compound has been shown to enhance cellular bioenergetic efficiency by directly interacting with key components of mitochondrial function.[3][8]
F1Fo ATP Synthase
Dexpramipexole has been identified as a compound that binds to the mitochondrial F1Fo ATP synthase, the enzyme responsible for the majority of cellular ATP production.[9][10][11] This interaction is believed to increase the efficiency of ATP synthesis while concurrently reducing oxygen consumption.[4] Studies have shown that dexpramipexole can increase mitochondrial ATP production in both cultured neurons and glial cells.[9][10] Specifically, [14C]DEX has been shown to bind to the b and oligomycin (B223565) sensitivity-conferring protein (OSCP) subunits of the F1Fo ATP synthase.[12]
Mitochondrial Permeability Transition Pore (mPTP)
Dexpramipexole has been shown to inhibit the mitochondrial permeability transition pore (mPTP), a large-conductance channel in the inner mitochondrial membrane.[3][13] The opening of the mPTP is a critical event in some forms of cell death.[3] Dexpramipexole, similar to the known mPTP inhibitor cyclosporine A (CSA), can inhibit calcium-induced increases in ion conductance in brain-derived mitochondria.[3][14] This inhibition of the mPTP is thought to contribute to the neuroprotective properties of the drug.[15]
Quantitative Data on Bioenergetic Effects
The following table summarizes the key quantitative findings related to dexpramipexole's impact on cellular bioenergetics.
| Parameter | Cell Type/System | Dexpramipexole Concentration | Observed Effect | Reference |
| Oxygen Consumption | Cortical Neurons | 10µM | ~16% decrease | [3] |
| ATP Production | SH-SY5Y Neuroblastoma Cells | Not specified | Increased | [3][8] |
| ATP Production | Cultured Neurons and Glia | Not specified | Increased | [9][10] |
| ATP Levels (Galactose Media) | SH-SY5Y Neuroblastoma Cells | Not specified | Increased | [4][14] |
Effects on Eosinophils
A significant and initially unexpected finding from clinical trials of dexpramipexole was its profound effect on eosinophil counts.[5] This has led to the investigation of dexpramipexole as a potential treatment for eosinophil-associated disorders such as hypereosinophilic syndromes (HES) and eosinophilic asthma.[6][16][17]
Mechanism of Eosinophil Reduction
The precise mechanism by which dexpramipexole reduces eosinophil counts is still under investigation. However, bone marrow analyses from patients with HES treated with dexpramipexole have shown a selective absence of mature eosinophils, with a predominance of eosinophil precursors (promyelocytes).[5][6] This suggests that dexpramipexole may interfere with an early stage of eosinophil maturation in the bone marrow.[5][6]
Quantitative Data on Eosinophil Reduction
The table below presents quantitative data from clinical studies demonstrating the eosinophil-lowering effects of dexpramipexole.
| Condition | Dexpramipexole Dose | Duration | Reduction in Absolute Eosinophil Count (AEC) | Reference |
| Eosinophilic Asthma | 75 mg BID | 12 weeks | 66% reduction | [18] |
| Eosinophilic Asthma | 150 mg BID | 12 weeks | 77% reduction | [18] |
| Hypereosinophilic Syndromes | 150 mg BID | 12 weeks | ≥50% reduction in MED to maintain AEC <1000/μL in 40% of subjects | [6] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the cellular targets of dexpramipexole.
Measurement of Mitochondrial Respiration
Objective: To determine the effect of dexpramipexole on oxygen consumption in cultured cells.
Methodology:
-
Culture cortical neurons on Seahorse XF microplates.
-
Establish a stable baseline oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
-
Acutely apply dexpramipexole (e.g., 10µM) to the cells.
-
Continuously measure the OCR for a defined period (e.g., 5 minutes) to observe any changes from the baseline.
-
Data is typically expressed as oxygen flux (pmol/min).
ATP Level Measurement
Objective: To quantify the effect of dexpramipexole on cellular ATP levels.
Methodology:
-
Culture cells (e.g., SH-SY5Y neuroblastoma cells) in appropriate media. For studies on mitochondrial metabolism, glucose can be replaced with galactose.[4]
-
Expose the cells to various concentrations of dexpramipexole for a specified duration (e.g., 24 hours).
-
Lyse the cells to release intracellular ATP.
-
Measure ATP levels using a luciferin-luciferase-based assay kit (e.g., ATPlite Kit).[9]
-
Luminescence is measured using a luminometer, and ATP concentrations are calculated based on a standard curve.
Patch-Clamp Analysis of Mitochondrial Inner Membrane Currents
Objective: To investigate the effect of dexpramipexole on ion channel activity in the mitochondrial inner membrane.
Methodology:
-
Isolate mitochondria from rat brain tissue.
-
Prepare submitochondrial vesicles (SMVs) enriched for F1Fo ATP synthase.
-
Use patch-clamp electrophysiology to record ion currents across the SMV membrane.
-
Induce channel opening using agents like calcium.
-
Apply dexpramipexole to the bath solution and record any changes in channel conductance.
-
Compare the effects of dexpramipexole to known inhibitors like cyclosporine A.[3]
Clinical Evaluation of Absolute Eosinophil Count (AEC)
Objective: To assess the in vivo effect of dexpramipexole on circulating eosinophil levels in human subjects.
Methodology:
-
Recruit subjects with eosinophil-associated conditions (e.g., eosinophilic asthma).
-
Conduct a randomized, double-blind, placebo-controlled clinical trial.
-
Administer dexpramipexole at various doses (e.g., 37.5 mg, 75 mg, 150 mg twice daily) or placebo for a defined treatment period (e.g., 12 weeks).[18][19]
-
Collect whole blood samples at baseline and at specified time points throughout the study.
-
Determine the AEC using an automated hematology analyzer.
-
Calculate the relative change in AEC from baseline to the end of the treatment period.
Visualizations
Signaling Pathways and Mechanisms
Caption: Dexpramipexole's interactions within the mitochondrion.
Experimental Workflow for AEC Assessment
Caption: Workflow for a clinical trial assessing AEC.
Logical Relationship of Dexpramipexole's Effects
Caption: Dexpramipexole's cellular effects and outcomes.
References
- 1. Dexpramipexole, the R(+) enantiomer of pramipexole, for the potential treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexpramipexole - Wikipedia [en.wikipedia.org]
- 3. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyotrophic lateral sclerosis and the clinical potential of dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - ePrints Soton [eprints.soton.ac.uk]
- 9. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The mitochondrial complex V-associated large-conductance inner membrane current is regulated by cyclosporine and dexpramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Mitochondrial Complex V–Associated Large-Conductance Inner Membrane Current Is Regulated by Cyclosporine and Dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dexpramipexole for COPD · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. Dexpramipexole: a new oral treatment for asthma? [aaaai.org]
- 18. Safety and Efficacy of Dexpramipexole in Eosinophilic Asthma (EXHALE): A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dexpramipexole Dose-Ranging Biomarker Study in Subjects With Eosinophilic Asthma [ctv.veeva.com]
Methodological & Application
Dexpramipexole Dihydrochloride: In Vitro Application Notes and Protocols for Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpramipexole, the (R)-(+)-enantiomer of Pramipexole, is a neuroprotective agent under investigation for its therapeutic potential in neurodegenerative diseases. Unlike its S-(-) isomer, Dexpramipexole exhibits low affinity for dopamine (B1211576) receptors, thus minimizing dopaminergic side effects.[1][2] Its neuroprotective effects are primarily attributed to its ability to enhance mitochondrial bioenergetics. Dexpramipexole directly interacts with the F1Fo ATP synthase complex in the inner mitochondrial membrane, leading to increased ATP production efficiency and reduced mitochondrial reactive oxygen species (ROS) production.[1][3][4] This mechanism makes Dexpramipexole a promising candidate for protecting neurons from various stressors, including excitotoxicity and ischemic conditions.
This document provides detailed protocols for the in vitro application of Dexpramipexole Dihydrochloride in primary neuron cultures, focusing on neuroprotection assays relevant to ischemic injury models.
Mechanism of Action
Dexpramipexole enhances mitochondrial function, which is crucial for neuronal survival and function. Under cellular stress conditions, such as oxygen-glucose deprivation (OGD), mitochondrial dysfunction leads to energy failure (ATP depletion), ion imbalance, and ultimately, neuronal death. Dexpramipexole mitigates this by binding to the F1Fo ATP synthase, which is thought to inhibit a pathological mitochondrial inner membrane leak conductance. This action increases the efficiency of oxidative phosphorylation, allowing neurons to maintain or even increase ATP production while decreasing oxygen consumption.[3] This improved bioenergetic state helps neurons resist the detrimental effects of ischemic-like insults.
References
- 1. Dexpramipexole | CAS:104632-28-2 | Neuroprotective agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Dexpramipexole Dihydrochloride to SOD1G93A Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of Dexpramipexole (B1663564) Dihydrochloride (B599025) to the SOD1G93A mouse model of amyotrophic lateral sclerosis (ALS), based on published preclinical studies. The information is intended to guide researchers in designing and executing experiments to evaluate the effects of this compound.
Introduction
Dexpramipexole (RPPX), the R(+) enantiomer of pramipexole, was investigated as a potential neuroprotective agent for ALS.[1] Its proposed mechanism of action centers on the preservation of mitochondrial function, which is implicated in the pathogenesis of ALS.[1][2] Dexpramipexole is thought to enhance the efficiency of cellular energy production by inhibiting an aberrant "leak" conductance in the inner mitochondrial membrane, thereby reducing oxidative stress and apoptosis.[1][2] Unlike its S(-) enantiomer, pramipexole, dexpramipexole has virtually no affinity for dopamine (B1211576) receptors, allowing for administration at higher doses with greater tolerability.[1][3]
Preclinical studies in the SOD1G93A mouse model have yielded conflicting results. While an early study suggested a modest extension in survival, a subsequent, larger, and more rigorously controlled study found no significant effect on disease progression or survival.[4][5][6] These notes will focus on the methodology of the latter, more detailed study, to ensure a well-documented and reproducible protocol.
Materials and Reagents
-
Dexpramipexole Dihydrochloride (e.g., KNS-760704)[7]
-
0.22 micron filtered animal facility drinking water[5]
-
Standard laboratory glassware (e.g., beakers, graduated cylinders)
-
Magnetic stirrer and stir bars
-
Calibrated analytical balance
-
Water bottles for animal cages
-
High-performance liquid chromatography (HPLC) system (for stability testing, optional)
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Administration in Drinking Water
This protocol describes the preparation of a dexpramipexole solution for ad libitum administration to SOD1G93A mice, designed to achieve a target daily dose of approximately 200 mg/kg.[5]
-
Dose Calculation: The concentration of dexpramipexole in the drinking water is calculated to deliver a specific dose in mg/kg/day based on the average daily water consumption of the mice. In the reference study, a concentration of 1.19 mg/mL (1.19 g/L) was used to achieve a daily dose of approximately 200 mg/kg.[5][8]
-
Solution Preparation:
-
Weigh the required amount of this compound using a calibrated analytical balance. For example, to prepare 1 liter (1000 mL) of the solution, weigh 1.19 g of the compound.
-
Add the weighed compound to a sterile beaker or flask.
-
Add a portion of the 0.22 micron filtered drinking water to the vessel.
-
Place a magnetic stir bar in the vessel and stir the solution on a magnetic stirrer until the compound is completely dissolved. This compound is water-soluble.[3]
-
Once dissolved, add the remaining volume of filtered drinking water to reach the final desired volume (e.g., 1 L).
-
Continue stirring for a few minutes to ensure homogeneity.
-
-
Stability Confirmation: The stability of dexpramipexole in drinking water has been shown to be reliable for at least one week.[8] It is recommended to prepare fresh solutions weekly. If longer storage is required, stability should be confirmed under the specific storage conditions (e.g., temperature, light exposure) using a suitable analytical method like HPLC.
-
Vehicle Control: The control group should receive the same 0.22 micron filtered animal facility drinking water without the addition of dexpramipexole.[5]
Protocol 2: Chronic Administration to SOD1G93A Mice
This protocol outlines the procedure for the long-term administration of dexpramipexole to SOD1G93A mice.
-
Animal Model: High-copy B6-SJL-SOD1G93A/Gur1 mice are a commonly used strain for this type of study.[5]
-
Study Groups: Animals should be divided into treatment and vehicle control groups. To ensure statistical power and minimize bias, groups should be balanced for gender and matched by littermates.[5][9]
-
Initiation of Dosing: The administration of the dexpramipexole-containing drinking water can begin at a pre-symptomatic stage. A common starting point is at 55 days of age .[9]
-
Administration:
-
Fill the water bottles for the treatment group with the prepared dexpramipexole solution (1.19 mg/mL).
-
Fill the water bottles for the control group with the vehicle (filtered drinking water).
-
Provide the solutions to the mice ad libitum.
-
Monitor the water consumption of the animals regularly to ensure the intended dosage is being administered.
-
-
Solution Replacement: Replace the drinking solutions with freshly prepared solutions at least once a week.
-
Duration of Treatment: Continue the administration of dexpramipexole until the pre-defined experimental endpoint, which is typically the humane endpoint or end-stage of the disease.[9] The end-stage is often defined by the inability of the mouse to right itself within 10-30 seconds after being placed on its side.[9]
Data Presentation
The following tables summarize the quantitative data from a study that administered dexpramipexole at approximately 200 mg/kg/day in the drinking water to SOD1G93A mice.[5]
Table 1: Effect of Dexpramipexole on Survival in SOD1G93A Mice
| Group | N (Female/Male) | Median Survival (Days) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | 25 (12/13) | 129 | N/A |
| Dexpramipexole (200 mg/kg/day) | 25 (13/12) | 128 | Not Significant |
Table 2: Effect of Dexpramipexole on Body Weight in SOD1G93A Mice (Change from Baseline at Day 120)
| Group | Gender | Mean Change in Body Weight (g) ± SEM |
| Vehicle Control | Female | -1.5 ± 0.5 |
| Dexpramipexole | Female | -1.2 ± 0.4 |
| Vehicle Control | Male | -4.0 ± 0.8 |
| Dexpramipexole | Male | -4.5 ± 0.7 |
Table 3: Effect of Dexpramipexole on Neurological Score in SOD1G93A Mice (Score at Day 120)
Neurological scores range from 0 (normal) to 4 (end-stage).
| Group | Gender | Mean Neurological Score ± SEM |
| Vehicle Control | Female | 2.1 ± 0.2 |
| Dexpramipexole | Female | 2.0 ± 0.2 |
| Vehicle Control | Male | 2.3 ± 0.3 |
| Dexpramipexole | Male | 2.4 ± 0.3 |
Mandatory Visualizations
Diagram 1: Proposed Mitochondrial Signaling Pathway of Dexpramipexole
Caption: Proposed mechanism of Dexpramipexole in mitigating mitochondrial dysfunction.
Diagram 2: Experimental Workflow for Dexpramipexole Administration
Caption: Workflow for chronic oral administration of Dexpramipexole to SOD1G93A mice.
References
- 1. Amyotrophic lateral sclerosis and the clinical potential of dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexpramipexole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Dexpramipexole Is Ineffective in Two Models of ALS Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dexpramipexole is ineffective in two models of ALS related neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of dexpramipexole (KNS-760704) in individuals with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Dexpramipexole Dihydrochloride: Application Notes and Protocols for In Vitro Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dexpramipexole (B1663564) Dihydrochloride in cell culture for neuroprotection studies. The information is curated from peer-reviewed scientific literature to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this compound.
Introduction
Dexpramipexole, the (R)-(+)-enantiomer of Pramipexole (B1678040), is a non-dopaminergic aminobenzothiazole that has demonstrated significant neuroprotective properties in a variety of preclinical models.[1][2] Its primary mechanism of action is centered on the enhancement of mitochondrial bioenergetics.[1][3] Dexpramipexole binds to the F1Fo ATP synthase, increasing the efficiency of ATP production, which is crucial for neuronal survival under conditions of stress or injury.[3] It also exhibits antioxidant effects and can inhibit apoptotic pathways.[2][4] These characteristics make Dexpramipexole a compound of interest for therapeutic strategies targeting neurodegenerative diseases and acute neuronal injury.
Data Presentation
The following tables summarize the effective concentrations of Dexpramipexole Dihydrochloride used in various in vitro neuroprotection models.
Table 1: Effective Dexpramipexole Concentrations in Neuroprotection Assays
| Cell Type | Neurotoxic Insult | Effective Concentration Range | Outcome Measure | Reference |
| Primary Rat Cortical Neurons/Astrocytes | Oxygen-Glucose Deprivation (OGD) | 10 - 20 µM | Increased cell survival, reduced energy failure, prevention of intracellular Ca2+ overload. | [3] |
| SH-SY5Y Neuroblastoma | Proteasome Inhibitor (PSI) | 30 - 100 µM | Reduced PSI-mediated cell death. | [1][5] |
| SH-SY5Y Neuroblastoma | Methylpyridinium ion (MPP+) | Not specified, but stereoisomers of pramipexole showed inhibition of caspase activation. | Inhibition of caspase-9 and -3 activation. | [6] |
| Organotypic Mouse Cortical Cultures | Oligomycin or Veratridine (ATP-depleting agents) | Not specified | Counteracted neurodegeneration. | [7][8] |
Table 2: Effects of Dexpramipexole on Mitochondrial Function
| Cell Line | Assay | Dexpramipexole Concentration | Key Findings | Reference |
| SH-SY5Y Neuroblastoma | ATP Production (Luciferin-Luciferase Assay) | 1 - 100 µM | Significant increase in ATP levels in both normal and galactose medium. | [1] |
| Primary Neural Cultures | Mitochondrial ATP Production | Not specified | Increased mitochondrial ATP production. | [3] |
| Rat Brain-Derived Mitochondria | Oxygen Consumption | Not specified | Decreased oxygen consumption while maintaining or increasing ATP production. | [1][9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by Dexpramipexole and a general workflow for assessing its neuroprotective effects in cell culture.
Caption: Dexpramipexole's neuroprotective signaling pathway.
Caption: General experimental workflow for in vitro neuroprotection studies.
Experimental Protocols
Protocol 1: Neuroprotection Against Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol is adapted from studies investigating ischemic neuroprotection.[3]
1. Cell Culture:
- Prepare primary neuronal/astrocyte cultures from rat embryos (E17-E19).
- Plate cells on appropriate cultureware coated with a suitable substrate (e.g., poly-L-lysine).
- Maintain cultures in a suitable neuronal culture medium. After 4-5 days in vitro, halt non-neuronal cell division with an antimitotic agent (e.g., 3 µM cytosine arabinoside for 24 hours).
2. This compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
- On the day of the experiment, dilute the stock solution to final working concentrations (e.g., 10-20 µM) in the appropriate culture medium.
3. Oxygen-Glucose Deprivation (OGD):
- Replace the culture medium with a serum- and glucose-free medium.
- Place the cultures in an anoxic chamber saturated with 95% N2 and 5% CO2.
- Incubate at 37°C for a duration sufficient to induce neuronal injury (e.g., 2 hours).
- Include experimental groups with and without Dexpramipexole in the OGD medium.
4. Reoxygenation:
- After the OGD period, transfer the cultures to an oxygenated, serum-free medium containing glucose.
- Return the cultures to normoxic conditions (standard cell culture incubator).
- Include experimental groups with and without Dexpramipexole in the reoxygenation medium.
5. Assessment of Neuroprotection (24 hours post-OGD):
- Cell Viability: Use assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release to quantify cell death.
- Mitochondrial Function: Measure ATP levels using a luciferin-luciferase-based assay or assess mitochondrial membrane potential with fluorescent dyes like TMRE or JC-1.
- Apoptosis: Evaluate markers of apoptosis such as caspase-3 activity or perform TUNEL staining.
Protocol 2: Neuroprotection Against Proteasome Inhibitor (PSI)-Induced Toxicity in SH-SY5Y Cells
This protocol is based on studies evaluating Dexpramipexole's protective effects against proteasomal stress.[1][5]
1. Cell Culture:
- Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- For experiments, seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
2. This compound Pre-treatment:
- Prepare this compound solutions as described in Protocol 1.
- Pre-treat the SH-SY5Y cells with varying concentrations of Dexpramipexole (e.g., 30 µM and 100 µM) for 24 hours prior to toxin exposure.
3. Induction of Neurotoxicity:
- Prepare solutions of a proteasome inhibitor (e.g., PSI) at concentrations known to induce cell death (e.g., 150 nM and 650 nM).
- After the 24-hour pre-treatment with Dexpramipexole, add the PSI-containing medium to the cells.
4. Incubation:
- Incubate the cells with the proteasome inhibitor for a further 24 hours.
5. Assessment of Neuroprotection:
- Quantify cell viability using the MTT assay as described in Protocol 1. Compare the viability of cells treated with PSI alone to those pre-treated with Dexpramipexole.
Protocol 3: Assessment of Mitochondrial ATP Production in SH-SY5Y Cells
This protocol is designed to measure the direct effect of Dexpramipexole on mitochondrial energy production.[1]
1. Cell Culture:
- Culture and seed SH-SY5Y cells as described in Protocol 2.
- For experiments forcing reliance on oxidative phosphorylation, cells can be cultured in a medium where glucose is replaced with galactose.
2. This compound Treatment:
- Treat the cells with a range of Dexpramipexole concentrations (e.g., 1 µM to 100 µM) for 24 hours.
3. ATP Measurement:
- Lyse the cells according to the manufacturer's protocol for the chosen ATP assay kit.
- Measure ATP levels using a luciferin-luciferase-based bioluminescence assay.
- The luminescence signal is proportional to the ATP concentration.
4. Data Analysis:
- Normalize ATP levels to the total protein content of each sample to account for differences in cell number.
- Compare the ATP levels in Dexpramipexole-treated cells to untreated control cells.
Conclusion
This compound offers a promising avenue for neuroprotective research due to its well-defined mechanism of action centered on mitochondrial bioenergetics. The protocols outlined above provide a starting point for investigating its efficacy in various in vitro models of neuronal injury and disease. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.
References
- 1. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition by R(+) or S(-) pramipexole of caspase activation and cell death induced by methylpyridinium ion or beta amyloid peptide in SH-SY5Y neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Dexpramipexole Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpramipexole (B1663564), the (R)-enantiomer of Pramipexole (B1678040), is an investigational drug that has been evaluated for various therapeutic indications. Unlike its (S)-enantiomer (Pramipexole), a potent dopamine (B1211576) agonist, Dexpramipexole exhibits different pharmacological properties. Therefore, robust and specific analytical methods are crucial for ensuring the quality, purity, and stability of Dexpramipexole Dihydrochloride in bulk drug substance and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.
This document provides detailed protocols for two distinct HPLC methods:
-
Method 1: Chiral HPLC for Enantiomeric Purity: To quantify the unwanted (S)-enantiomer, Pramipexole, in the Dexpramipexole drug substance.
-
Method 2: Reversed-Phase HPLC for Assay and Impurity Profiling: A stability-indicating method to determine the content of Dexpramipexole and to separate it from potential degradation and process-related impurities.[1][2]
Method 1: Chiral HPLC for Enantiomeric Purity
Principle: This method utilizes a chiral stationary phase (CSP) to achieve separation between the Dexpramipexole ((R)-enantiomer) and its counter-enantiomer, Pramipexole ((S)-enantiomer).[3][4][5] The differential interaction of the enantiomers with the CSP allows for their resolution and subsequent quantification. A highly sensitive detection method, such as tandem mass spectrometry (LC-MS/MS), is often employed for accurately quantifying trace levels of the undesired enantiomer.[3][6][7]
Table 1: Chromatographic Conditions for Chiral HPLC
| Parameter | Condition |
| HPLC System | Quaternary HPLC or UHPLC system with a mass spectrometer |
| Column | CHIRALPAK® ID, 4.6 x 250 mm, 5 µm (or equivalent)[6] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water:Acetonitrile (20:80, v/v) with 0.01% Ethylamine[8] |
| Mobile Phase B | 0.05% Formic Acid in Water:Acetonitrile (20:80, v/v)[8] |
| Gradient | Gradient elution may be required to optimize separation[6][8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Run Time | Approximately 10 minutes |
Protocol 1: Experimental Procedure for Chiral Analysis
1. Mobile Phase Preparation:
- Prepare Mobile Phase A and B as described in Table 1.
- Filter each mobile phase through a 0.45 µm or finer porosity membrane filter.
- Degas the mobile phases using an online degasser or by sonication.
2. Standard Solution Preparation:
- Dexpramipexole Standard Stock (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water).
- Pramipexole Standard Stock (0.1 mg/mL): Accurately weigh about 10 mg of Pramipexole Dihydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent.
- System Suitability Solution (SSS): Prepare a solution containing a high concentration of Dexpramipexole (e.g., 1000 ng/mL) and a low, quantifiable concentration of Pramipexole (e.g., 1 ng/mL) by diluting the stock solutions.[3] This solution is used to verify the separation and sensitivity of the method.
3. Sample Solution Preparation:
- Accurately weigh about 25 mg of the this compound test sample into a 25 mL volumetric flask.
- Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 1 mg/mL.
4. Chromatographic Analysis:
- Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the System Suitability Solution and verify that the system suitability criteria (Table 2) are met.
- Inject the sample solutions in duplicate.
- Quantify the Pramipexole peak in the sample chromatogram against the Pramipexole peak in the SSS.
Table 2: System Suitability Criteria for Chiral HPLC
| Parameter | Acceptance Criteria |
| Resolution (R) | R ≥ 2.0 between Dexpramipexole and Pramipexole peaks |
| Tailing Factor (T) | T ≤ 2.0 for the Dexpramipexole peak |
| Signal-to-Noise (S/N) Ratio | S/N ≥ 10 for the Pramipexole peak in the SSS |
Method 2: Reversed-Phase HPLC for Assay and Impurity Profiling
Principle: This is a stability-indicating assay method (SIAM) designed to quantify the main component, this compound, and separate it from process-related impurities and degradation products that may form under stress conditions (e.g., acid, base, oxidation).[1][9] The method utilizes a common C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier.
Table 3: Chromatographic Conditions for RP-HPLC
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC system with UV/PDA Detector |
| Column | Eclipse XDB-C18, 4.6 x 150 mm, 5 µm (or equivalent C18)[10] |
| Mobile Phase | Acetonitrile : Phosphate (B84403) Buffer (pH 4.0) (70:30, v/v)[11] |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min[10][11] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 263 nm[10][12][13] |
| Run Time | Approximately 15 minutes |
Protocol 2: Experimental Procedure for RP-HPLC Analysis
1. Buffer and Mobile Phase Preparation:
- Phosphate Buffer (pH 4.0): Prepare a suitable phosphate buffer (e.g., potassium dihydrogen phosphate and disodium (B8443419) hydrogen phosphate). Adjust the pH to 4.0 with phosphoric acid.[11]
- Mobile Phase: Mix the prepared Phosphate Buffer and HPLC-grade Acetonitrile in the ratio specified in Table 3.[11]
- Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.[10]
2. Standard Solution Preparation:
- Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
- Add approximately 30 mL of mobile phase and sonicate for 10 minutes to dissolve.[10]
- Dilute to the mark with the mobile phase to obtain a stock solution of 500 µg/mL.
- Prepare a working standard solution of 50 µg/mL by diluting 5.0 mL of the stock solution to 50 mL with the mobile phase.
3. Sample Solution Preparation:
- For bulk drug, prepare as described for the standard solution to obtain a final concentration of 50 µg/mL.
- For tablets, weigh and finely powder not fewer than 20 tablets.[10][12] Accurately weigh a portion of the powder equivalent to 25 mg of Dexpramipexole and transfer to a 50 mL volumetric flask.[14]
- Add about 30 mL of mobile phase, sonicate for 20 minutes to ensure complete extraction, and dilute to volume.[10]
- Filter the solution through a 0.45 µm syringe filter.
- Dilute 5.0 mL of the filtered solution to 50 mL with the mobile phase to get a final concentration of 50 µg/mL.
4. Chromatographic Analysis:
- Equilibrate the column with the mobile phase for at least 30 minutes.
- Inject the mobile phase as a blank.
- Make six replicate injections of the standard solution.
- Verify that the system suitability criteria (Table 4) are met.
- Inject the sample solutions in duplicate.
- Calculate the assay and impurity content based on the peak areas.
Table 4: System Suitability Criteria for RP-HPLC
| Parameter | Acceptance Criteria |
| % RSD for Peak Area | ≤ 2.0% for six replicate injections of the standard |
| Tailing Factor (T) | ≤ 2.0 for the Dexpramipexole peak |
| Theoretical Plates (N) | ≥ 2000 for the Dexpramipexole peak |
Method Validation Summary (Illustrative)
All analytical methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[10][12][13]
Table 5: Summary of Typical Validation Parameters
| Parameter | Specification |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range (e.g., 6.25-225.0 µg/mL)[10] |
| Accuracy (% Recovery) | 98.0% to 102.0% at three concentration levels[10] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%[10] |
| Limit of Detection (LOD) | Determined based on Signal-to-Noise ratio of 3:1 (e.g., 4.18 µg/mL)[10][15] |
| Limit of Quantitation (LOQ) | Determined based on Signal-to-Noise ratio of 10:1 (e.g., 12.66 µg/mL)[10][15] |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of Dexpramipexole. |
| Robustness | Method remains unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min).[1][9] |
Experimental Workflows
Caption: Workflow for Sample and Standard Preparation.
Caption: HPLC Analytical Workflow.
References
- 1. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral liquid chromatography-tandem mass spectrometry assay to determine that dexpramipexole is not converted to pramipexole in vivo after administered in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and validation of a highly sensitive gradient chiral separation of pramipexole in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scielo.br [scielo.br]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. ijpsonline.com [ijpsonline.com]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for the Detection of Dexpramipexole Dihydrochloride using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Dexpramipexole (B1663564) Dihydrochloride in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are based on established and validated scientific literature to ensure robustness and reliability.
Introduction
Dexpramipexole, the (R)-enantiomer of Pramipexole (B1678040), has been investigated for its therapeutic potential in various neurological disorders. Accurate quantification of Dexpramipexole in biological samples such as human plasma is crucial for pharmacokinetic, bioequivalence, and toxicological studies. LC-MS/MS offers high sensitivity and selectivity for this purpose. Due to the chiral nature of Dexpramipexole, chromatographic separation from its (S)-enantiomer, Pramipexole, is a critical aspect of the analytical method.
Experimental Protocols
Sample Preparation from Human Plasma
The choice of sample preparation method depends on the required limit of quantification, sample volume, and the complexity of the matrix. Three common methods are detailed below.
2.1.1. Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for high-throughput analysis.
-
To 100 µL of human plasma in a microcentrifuge tube, add a suitable internal standard (e.g., Pramipexole-d3).
-
Add 300 µL of cold acetonitrile (B52724) (or methanol) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
2.1.2. Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT, reducing matrix effects.
-
To 500 µL of human plasma, add the internal standard.
-
Add 50 µL of 1M Sodium Hydroxide (B78521) to basify the sample.
-
Add 3 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a nitrogen stream at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase for injection.
2.1.3. Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts and is ideal for achieving low limits of quantification.[1]
-
Pre-condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 200 µL of plasma sample (pre-treated with an internal standard and diluted with 200 µL of 4% phosphoric acid in water).
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5) followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
Liquid Chromatography (LC) Conditions
Chiral separation is mandatory to distinguish Dexpramipexole from its enantiomer.
| Parameter | Condition |
| Column | CHIRALPAK ID, Zorbax SB-CN, or Waters Acquity UPLC BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution depending on the column and required separation. A typical starting condition is 85% B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
| Run Time | 1.5 - 5.0 minutes |
Mass Spectrometry (MS) Parameters
The following parameters are for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. These are starting points and should be optimized for the specific instrument used.
Table 1: Mass Spectrometry Parameters for Dexpramipexole and Internal Standards
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Dexpramipexole | 212.1 | 153.1 | 40 | 19 |
| Pramipexole-d3 (IS) | 215.1 | 156.1 | Instrument Dependent | Instrument Dependent |
| Memantine (IS) | 180.2 | 107.3 | Instrument Dependent | Instrument Dependent |
| Ranitidine (IS) | 315.0 | 176.1 | Instrument Dependent | Instrument Dependent |
Note: Declustering Potential and Collision Energy are highly instrument-dependent and require optimization for each specific mass spectrometer.
General MS Source Settings (to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Curtain Gas (CUR): 20 psi
-
Collision Gas (CAD): Medium
-
IonSpray Voltage (IS): 5500 V
-
Temperature (TEM): 500 °C
-
Nebulizer Gas (GS1): 45 psi
-
Heater Gas (GS2): 50 psi
Data Presentation
The following table summarizes the key quantitative parameters from a validated LC-MS/MS method for Pramipexole (the enantiomer of Dexpramipexole, with identical mass spectrometric properties).
Table 2: Summary of a Validated LC-MS/MS Method for Pramipexole
| Parameter | Value |
| Linearity Range | 20 - 4020 pg/mL |
| Lower Limit of Quantitation (LLOQ) | 20 pg/mL |
| Intra-day Precision (%RSD) | ≤ 7.2% |
| Inter-day Precision (%RSD) | ≤ 5.3% |
| Intra-day Accuracy (% Bias) | < 11.7% |
| Inter-day Accuracy (% Bias) | < 11.7% |
| Extraction Recovery | 91.9% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Dexpramipexole in human plasma.
Caption: Experimental workflow for Dexpramipexole analysis.
Signaling Pathways
As this document focuses on analytical methodology, signaling pathway diagrams are not applicable. The provided workflow diagram illustrates the logical progression of the analytical protocol.
References
Dexpramipexole Dihydrochloride: Application Notes and Protocols for Neuroprotection Studies in Organotypic Brain Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dexpramipexole (B1663564) Dihydrochloride in organotypic brain slice cultures to investigate its neuroprotective effects. This document includes detailed protocols for culture preparation, induction of neuronal injury, and treatment with Dexpramipexole, along with data presentation and visualization of the underlying signaling pathway.
Introduction to Dexpramipexole and Organotypic Brain Slice Cultures
Dexpramipexole, the (R)-enantiomer of Pramipexole, is a novel neuroprotective agent that has shown promise in preclinical models of neurological disorders.[1][2] Its mechanism of action is attributed to the enhancement of mitochondrial bioenergetics.[3][4][5][6][7] Dexpramipexole has been demonstrated to increase the efficiency of the F1Fo ATP-synthase, leading to elevated ATP production and thereby protecting neurons from various insults.[1][3][4][6][7]
Organotypic brain slice cultures (OBSCs) are an invaluable ex vivo model system in neuroscience research.[6][8][9] They maintain the three-dimensional architecture and synaptic connectivity of the brain region from which they are derived, offering a more physiologically relevant environment compared to dissociated cell cultures.[6][7][8][9] This model is particularly well-suited for studying neurodegenerative processes and for screening potential neuroprotective compounds like Dexpramipexole.[10]
Quantitative Data Summary
The following tables summarize the quantitative effects of Dexpramipexole Dihydrochloride treatment in organotypic hippocampal slice cultures subjected to Oxygen-Glucose Deprivation (OGD), a common in vitro model of ischemia.
Table 1: Effect of Dexpramipexole on ATP Content in Organotypic Hippocampal Slices
| Treatment Condition | ATP Content (% of Control) | Reference |
| Control (Normoxia) | 100% | [3] |
| OGD (30 min) | Significantly Reduced | [3] |
| OGD (30 min) + Dexpramipexole (10 µM) | Significantly Higher than OGD alone | [3] |
| Dexpramipexole (1 µM, 6h) | ~120% | [3] |
| Dexpramipexole (10 µM, 6h) | ~150% | [3] |
| Dexpramipexole (100 µM, 6h) | ~160% | [3] |
Table 2: Neuroprotective Effect of Dexpramipexole Against OGD-Induced Neuronal Death in CA1 Region of Organotypic Hippocampal Slices
| Treatment Condition | Neuronal Death (% of OGD) | Reference |
| OGD (30 min) / 24h Reoxygenation | 100% | [7] |
| OGD + Dexpramipexole (1 µM) | Reduced | [7] |
| OGD + Dexpramipexole (10 µM) | Significantly Reduced | [7] |
| OGD + Dexpramipexole (100 µM) | Significantly Reduced | [7] |
Experimental Protocols
Preparation and Maintenance of Organotypic Hippocampal Slice Cultures
This protocol is based on the interface method, which provides excellent viability and accessibility for experimental manipulations.[3][11][12]
Materials:
-
Postnatal day 8-10 mouse or rat pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium: 50% MEM with Earle's salts, 25% heat-inactivated horse serum, 25% Hanks' balanced salt solution, supplemented with L-glutamine and glucose.
-
Sterile dissection tools
-
Vibratome or tissue chopper
-
0.4 µm Millicell-CM culture inserts
-
6-well culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Animal Euthanasia and Brain Extraction: Euthanize pups in accordance with approved animal welfare protocols. Under sterile conditions, rapidly dissect the brain and place it in ice-cold dissection medium.
-
Hippocampal Dissection: Isolate the hippocampi from both hemispheres.
-
Slicing: Cut the hippocampi into 350-400 µm thick transverse slices using a vibratome or tissue chopper.
-
Slice Collection: Immediately transfer the slices into a petri dish containing cold dissection medium.
-
Plating: Carefully place 2-3 slices onto each Millicell-CM culture insert, which has been pre-wetted with culture medium in a 6-well plate.
-
Incubation: Culture the slices at the air-medium interface in a humidified incubator at 37°C and 5% CO₂.
-
Medium Change: Change the culture medium every 2-3 days. The slices are typically ready for experimental use after 7-14 days in culture.
Induction of Neuronal Injury by Oxygen-Glucose Deprivation (OGD)
This protocol simulates ischemic conditions in the brain slice cultures.[4][13][14][15]
Materials:
-
Deoxygenated OGD medium (glucose-free balanced salt solution, e.g., Earle's Balanced Salt Solution without glucose, bubbled with 95% N₂ / 5% CO₂ for at least 30 minutes).
-
Hypoxic chamber or incubator capable of maintaining a 95% N₂ / 5% CO₂ atmosphere.
Procedure:
-
Pre-incubation: Before inducing OGD, replace the culture medium with pre-warmed OGD medium.
-
Induction of Hypoxia: Transfer the 6-well plates containing the slices into a hypoxic chamber.
-
OGD Exposure: Incubate the slices in the hypoxic chamber for a defined period (e.g., 30-60 minutes) at 37°C. The duration will depend on the desired severity of the injury.
-
Reoxygenation: To terminate the OGD, remove the plates from the hypoxic chamber and replace the OGD medium with fresh, pre-warmed regular culture medium.
-
Post-OGD Incubation: Return the slices to the normoxic incubator (37°C, 5% CO₂) for the desired recovery period (e.g., 24 hours) before assessing neuronal damage.
This compound Treatment Protocol
Materials:
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO, stored at -20°C).
-
Fresh culture medium.
Procedure:
-
Preparation of Treatment Medium: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM) in fresh culture medium.
-
Treatment Application:
-
Pre-treatment: To investigate the prophylactic effects, replace the culture medium with the Dexpramipexole-containing medium for a specific duration (e.g., 24 hours) before inducing OGD.
-
Co-treatment: To assess the effects during the insult, add Dexpramipexole to the OGD medium.
-
Post-treatment: To model a more clinically relevant scenario, add the Dexpramipexole-containing medium after the OGD period, during reoxygenation.
-
-
Control Groups: Always include vehicle-treated control groups (e.g., medium with the same concentration of DMSO or water as the Dexpramipexole-treated groups).
-
Assessment of Neuroprotection: Following the treatment and recovery period, assess neuronal viability and cell death using methods such as Propidium Iodide (PI) staining for dead cells, Fluoro-Jade staining for degenerating neurons, or measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
Visualization of Signaling Pathways and Workflows
Caption: Dexpramipexole's neuroprotective signaling pathway.
Caption: Experimental workflow for assessing Dexpramipexole's effects.
References
- 1. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexpramipexole ameliorates cognitive deficits in sepsis-associated encephalopathy through suppressing mitochondria-mediated pyroptosis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human organotypic brain slice cultures: a detailed and improved protocol for preparation and long-term maintenance - FAU CRIS [cris.fau.de]
- 9. Human organotypic brain slice cultures: a detailed and improved protocol for preparation and long-term maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organotypic hippocampal slice cultures for studies of brain damage, neuroprotection and neurorepair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of organotypic hippocampal slice cultures for long-term live imaging | Springer Nature Experiments [experiments.springernature.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oxygen-Glucose Deprivation in Organotypic Hippocampal Cultures Leads to Cytoskeleton Rearrangement and Immune Activation: Link to the Potential Pathomechanism of Ischaemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Eosinophil Maturation Arrest by Dexpramipexole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eosinophils are granulocytic leukocytes that originate in the bone marrow and play a critical role in type II inflammatory responses, particularly in allergic diseases like asthma and parasitic infections. Dysregulated eosinophil production and activation contribute to the pathology of various inflammatory conditions, including eosinophilic asthma and hypereosinophilic syndromes (HES).[1] Dexpramipexole (B1663564) is an orally available small molecule that has been shown to selectively reduce peripheral blood eosinophil counts by inhibiting the maturation and release of eosinophils from the bone marrow.[1][2][3] Evidence from bone marrow biopsies suggests that dexpramipexole induces a maturational arrest at an early stage of eosinophil development, leading to an absence of mature eosinophils.[3][4][5]
This application note provides a detailed protocol for using multi-color flow cytometry to quantitatively assess the impact of Dexpramipexole on the maturation stages of human eosinophils derived from in vitro cultures of hematopoietic progenitor cells.
Principle of the Assay
This assay utilizes a multi-color flow cytometry panel to identify and quantify distinct stages of eosinophil development based on their unique expression of cell surface markers. Eosinophil progenitors and their subsequent maturation stages can be distinguished by gating on specific markers.[6][7] The earliest committed eosinophil progenitors are identified as CD34+ and CD125+ (IL-5Rα).[7][8] Subsequent maturation can be tracked through the differential expression of markers such as CD11b and CD62L on a CD193+ (CCR3) population.[6][7] By treating hematopoietic progenitor cells with Dexpramipexole during their differentiation into eosinophils, this method allows for the precise quantification of maturational arrest at specific developmental stages, providing a robust platform for mechanistic studies and drug efficacy testing.
Experimental Workflow
The overall experimental process involves isolating hematopoietic progenitor cells, inducing their differentiation towards the eosinophil lineage in the presence or absence of Dexpramipexole, staining the cells with a panel of fluorescently-conjugated antibodies, and analyzing the populations using a flow cytometer.
References
- 1. areteiatx.com [areteiatx.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the phenotype of human eosinophils and their progenitors in the bone marrow of healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the phenotype of human eosinophils and their progenitors in the bone marrow of healthy individuals | Haematologica [haematologica.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Dexpramipexole Dihydrochloride for Neuroprotection in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpramipexole (B1663564) Dihydrochloride, the R(+) enantiomer of Pramipexole, is a non-dopaminergic compound that has demonstrated significant neuroprotective properties in various in vitro and in vivo models.[1] Unlike its S(-) counterpart, Dexpramipexole exhibits low affinity for dopamine (B1211576) receptors, suggesting its neuroprotective effects are mediated through alternative mechanisms.[2] These application notes provide a comprehensive overview of the use of Dexpramipexole Dihydrochloride to induce neuroprotection in the human neuroblastoma SH-SY5Y cell line, a widely used model for studying neurodegenerative diseases.[3][4] The primary mechanism of action appears to be the enhancement of mitochondrial bioenergetic efficiency.[1][5]
Mechanism of Action
Dexpramipexole has been shown to protect neuronal cells by improving mitochondrial function.[6][7] Cellular stress and injury can lead to mitochondrial dysfunction, characterized by increased membrane currents and decreased bioenergetic efficiency, which can result in cell death.[1][5] Dexpramipexole appears to counteract these detrimental effects. Studies have indicated that Dexpramipexole enhances the efficiency of oxidative phosphorylation, leading to maintained or increased ATP production even under conditions of reduced oxygen consumption.[5] This effect is thought to be mediated by the inhibition of a cyclosporine A-sensitive mitochondrial conductance, potentially associated with the F1Fo ATP synthase complex.[5][8] By stabilizing mitochondrial function and bioenergetics, Dexpramipexole helps to prevent the activation of the intrinsic apoptotic pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on SH-SY5Y cells based on available literature.
Table 1: Effect of Dexpramipexole on ATP Levels in SH-SY5Y Cells
| Dexpramipexole Concentration (µM) | Incubation Time (hours) | Medium | ATP Level Increase (relative to control) | Statistical Significance (p-value) |
| 1 | 24 | Normal | ~10% | 0.0068 |
| 3 | 24 | Normal | ~12% | 0.0013 |
| 10 | 24 | Normal | ~15% | Not specified |
| 30 | 24 | Normal | ~18% | 0.0009 |
| 100 | 24 | Normal | ~15% | Not specified |
| 1 | 24 | Galactose | ~12% | 0.0018 |
| 3 | 24 | Galactose | ~15% | 0.0039 |
| 10 | 24 | Galactose | ~18% | 0.0001 |
| 30 | 24 | Galactose | ~20% | 0.0001 |
| 100 | 24 | Galactose | ~18% | 0.0129 |
Data synthesized from studies measuring ATP levels using a luciferin-luciferase assay.[6][7] The use of galactose-containing medium forces reliance on mitochondrial metabolism for ATP production.[1]
Table 2: Neuroprotective Effect of Dexpramipexole against Proteasome Inhibitor (PSI)-induced Cell Death in SH-SY5Y Cells
| PSI Concentration (nM) | Dexpramipexole Pre-treatment (µM) | Incubation Time (hours) | Reduction in Cell Death (compared to PSI alone) | Statistical Significance (p-value) |
| 150 | 30 | 24 (pre-treatment) + 24 (co-incubation) | Significant | 0.031 |
| 150 | 100 | 24 (pre-treatment) + 24 (co-incubation) | Significant | 0.001 |
| 650 | 100 | 24 (pre-treatment) + 24 (co-incubation) | Significant | 0.001 |
Data from studies assessing cell viability after exposure to the mitochondrial toxin PSI.[1][9]
Signaling Pathways and Experimental Workflows
Caption: Proposed neuroprotective signaling pathway of Dexpramipexole in SH-SY5Y cells.
Caption: General experimental workflow for assessing Dexpramipexole's neuroprotective effects.
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
Objective: To maintain and, if required, differentiate SH-SY5Y cells to a more mature neuronal phenotype for neuroprotection studies.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM with 1% FBS and 1% Penicillin-Streptomycin (Differentiation Medium)
-
All-trans-retinoic acid (RA)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
Protocol:
-
Cell Maintenance: Culture undifferentiated SH-SY5Y cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells when they reach 80-90% confluency.
-
Differentiation (Optional): To obtain a more neuron-like phenotype, differentiate the cells.
-
Seed SH-SY5Y cells at a desired density in culture plates.
-
After 24 hours, replace the Growth Medium with Differentiation Medium containing 10 µM all-trans-retinoic acid.
-
Continue to culture the cells for 3-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.
Dexpramipexole Treatment and Toxin Induction
Objective: To treat SH-SY5Y cells with Dexpramipexole and induce neurotoxicity to evaluate its protective effects.
Materials:
-
Cultured SH-SY5Y cells (differentiated or undifferentiated)
-
This compound stock solution
-
Neurotoxin of choice (e.g., 1-methyl-4-phenylpyridinium (MPP+), Proteasome Inhibitor (PSI), or 6-hydroxydopamine (6-OHDA))
-
Cell culture medium
Protocol:
-
Seed SH-SY5Y cells in appropriate multi-well plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Allow cells to adhere for 24 hours.
-
Pre-treatment: Remove the medium and add fresh medium containing the desired concentrations of this compound (e.g., 1-100 µM).[1]
-
Incubate for a pre-determined time, for example, 24 hours.[1]
-
Toxin Induction: After pre-treatment, add the neurotoxin to the medium at a pre-determined toxic concentration. It is recommended to perform a dose-response curve for the toxin first.
-
Co-incubate the cells with Dexpramipexole and the toxin for the desired duration (e.g., 24 hours).[1]
-
Include appropriate controls: untreated cells, cells treated with Dexpramipexole alone, and cells treated with the toxin alone.
Cell Viability Assessment (MTT Assay)
Objective: To quantify the protective effect of Dexpramipexole against toxin-induced cell death.
Materials:
-
Treated SH-SY5Y cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
After the treatment period, add 10-20 µL of MTT solution to each well.[10][11]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11][12]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate for 10 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11][13]
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the molecular mechanism of Dexpramipexole's neuroprotection by analyzing the expression of key apoptotic proteins.
Materials:
-
Treated SH-SY5Y cells from 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. The percentage of the gel will depend on the molecular weight of the target proteins.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression of the target proteins. An increased Bcl-2/Bax ratio and decreased cleaved Caspase-3 would indicate an anti-apoptotic effect.[14][15]
References
- 1. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexpramipexole - Wikipedia [en.wikipedia.org]
- 3. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 4. accegen.com [accegen.com]
- 5. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The mitochondrial complex V-associated large-conductance inner membrane current is regulated by cyclosporine and dexpramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 12. MTT assay [protocols.io]
- 13. atcc.org [atcc.org]
- 14. DHPA Protects SH-SY5Y Cells from Oxidative Stress-Induced Apoptosis via Mitochondria Apoptosis and the Keap1/Nrf2/HO-1 Signaling Pathway | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Dexpramipexole Dihydrochloride in a Mouse Model of Eosinophilic Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpramipexole (B1663564) Dihydrochloride is an orally bioavailable small molecule that has been shown to lower eosinophil levels in both blood and tissue.[1][2] Clinical trials in humans with eosinophilic asthma have demonstrated its efficacy in reducing absolute eosinophil counts (AEC) and its potential to improve lung function.[3][4] The primary mechanism of action is believed to be the inhibition of eosinophil maturation in the bone marrow.[5]
These application notes provide a comprehensive guide for the preclinical evaluation of Dexpramipexole Dihydrochloride in a well-established ovalbumin (OVA)-induced mouse model of eosinophilic asthma. The protocols outlined below are based on established methodologies for inducing eosinophilic asthma in mice and a proposed treatment regimen for this compound derived from available preclinical data.
Data Presentation
While specific data for this compound in a mouse model of eosinophilic asthma is not yet published, the following tables summarize the significant findings from human clinical trials, which can serve as a benchmark for expected outcomes in preclinical studies.
Table 1: Summary of Dexpramipexole Efficacy in Human Eosinophilic Asthma (EXHALE-1 Phase II Clinical Trial) [3][6]
| Dosage (twice daily) | Number of Subjects (N) | Placebo-Corrected Reduction in AEC at Week 12 (%) |
| 37.5 mg | 22 | 55% |
| 75 mg | 26 | 66% |
| 150 mg | 28 | 77% |
Table 2: Effect of Dexpramipexole on Nasal Eosinophil Peroxidase (EPX) in Humans [3]
| Dosage (twice daily) | Reduction in Nasal EPX at Week 12 |
| 75 mg | Significant Reduction |
| 150 mg | 89% Reduction |
Experimental Protocols
I. Ovalbumin (OVA)-Induced Eosinophilic Asthma Mouse Model
This protocol describes the induction of an allergic asthma phenotype in mice, characterized by airway eosinophilia.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
Nebulizer
Protocol:
-
Sensitization:
-
On day 0 and day 14, intraperitoneally (i.p.) inject each mouse with 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum in PBS.
-
For the control group, inject with a solution of alum in PBS without OVA.
-
-
Airway Challenge:
-
On days 24, 25, and 26, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.
-
The control group should be challenged with a PBS aerosol.
-
-
Endpoint Analysis (Day 28):
-
24-48 hours after the final challenge, proceed with sample collection and analysis.
-
II. Proposed this compound Treatment Protocol
This proposed protocol is based on the oral administration of Dexpramipexole in a mouse model of progressive multiple sclerosis and should be optimized for the asthma model.[7]
Materials:
-
This compound
-
Vehicle (e.g., sterile water or 0.5% methylcellulose)
-
Oral gavage needles
Protocol:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle to a final concentration suitable for a 10 mg/kg dosage in a volume of 100-200 µL.
-
Prepare a fresh solution daily.
-
-
Administration:
-
Administer this compound (10 mg/kg) or vehicle to the mice via oral gavage.
-
Prophylactic Treatment: Begin administration on day 21 (3 days prior to the first OVA challenge) and continue daily until the end of the experiment on day 28.
-
Therapeutic Treatment: Begin administration after the final OVA challenge on day 26 and continue for 48 hours.
-
III. Key Experimental Readouts
1. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Euthanize mice and perform a tracheotomy.
-
Lavage the lungs with 1 mL of ice-cold PBS.
-
Centrifuge the collected BAL fluid and use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare cytospin slides and stain with a modified Wright-Giemsa stain to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
2. Lung Histology:
-
Perfuse the lungs with PBS and then fix in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin (B1166041) and cut sections.
-
Stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.
-
Stain with Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.
3. Airway Hyperresponsiveness (AHR) Measurement:
-
Measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.
4. Bone Marrow Analysis:
-
Isolate bone marrow from the femur and tibia.
-
Prepare single-cell suspensions.
-
Perform flow cytometry to analyze the populations of eosinophil precursors.
-
Alternatively, prepare bone marrow smears and perform differential cell counts to assess the maturation stages of eosinophils.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for the mouse model of eosinophilic asthma.
Discussion and Considerations
-
Dosage and Administration: The proposed 10 mg/kg oral dose is a starting point and may need to be adjusted. A dose-response study is recommended to determine the optimal dose for eosinophil reduction in the context of allergic airway inflammation. The oral bioavailability of this compound makes it suitable for administration via gavage.[1]
-
Timing of Treatment: The prophylactic treatment regimen is designed to assess the preventive effects of Dexpramipexole on the development of eosinophilic inflammation. The therapeutic regimen will evaluate its potential to reverse established inflammation.
-
Mechanism of Action: The primary endpoint to confirm the mechanism of action in the mouse model will be the analysis of eosinophil precursors in the bone marrow. A significant reduction in mature eosinophils with a concurrent increase in earlier precursors would support the hypothesis of maturation arrest.
-
Translational Relevance: While the OVA-induced asthma model is a robust and widely used model for studying eosinophilic inflammation, it is important to consider its limitations in fully recapitulating the complexity of human asthma. Further studies in other models, such as the house dust mite (HDM) model, could provide additional insights.
These application notes and protocols provide a framework for the preclinical investigation of this compound in a mouse model of eosinophilic asthma. The successful translation of the promising human clinical data into a preclinical model will be a critical step in the further development of this novel oral therapy for eosinophilic asthma.
References
- 1. Dexpramipexole - Wikipedia [en.wikipedia.org]
- 2. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexpramipexole: a new oral treatment for asthma? [aaaai.org]
- 4. areteiatx.com [areteiatx.com]
- 5. areteiatx.com [areteiatx.com]
- 6. Dexpramipexole flourishes in EXHALE-1 asthma study [clinicaltrialsarena.com]
- 7. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dexpramipexole Dihydrochloride Solubility in Aqueous Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of Dexpramipexole Dihydrochloride in aqueous buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
This compound is a water-soluble small molecule.[1][2][3] It is described as being freely soluble in water and methanol.[4] While precise solubility can vary based on experimental conditions, the available data indicates good solubility in aqueous media.
Q2: Is there a recommended pH range for dissolving this compound in aqueous buffers?
Yes, the solubility of this compound is favorable over a wide pH range. Its solubility in buffer media is reported to be well above 10 mg/mL between pH 1 and pH 7.5.[4]
Q3: How does temperature affect the solubility of this compound?
Q4: Can I use co-solvents to increase the solubility of this compound?
For applications requiring higher concentrations that might exceed the aqueous solubility limit, the use of co-solvents can be beneficial. However, the choice of co-solvent should be carefully considered based on the experimental system to avoid any potential interference or toxicity.
Q5: Are there any known incompatibilities with common buffer components?
Currently, there is no widely reported data to suggest specific incompatibilities of this compound with common buffer components like phosphates or citrates. However, it is always good practice to perform preliminary solubility tests in your specific buffer system.
Data Presentation: Solubility Overview
The following tables summarize the available quantitative data on the solubility of this compound.
Table 1: Solubility in Common Solvents
| Solvent | Reported Solubility | Notes |
| Water | > 15 mg/mL[5] | - |
| Water | > 20 mg/mL[4] | - |
| Water | 100 mg/mL[] | Requires sonication to achieve this concentration. |
| Methanol | > 20 mg/mL[4] | - |
| 96% Ethanol | ~18 mg/mL[4] | Slightly soluble. |
| DMSO | ≥ 100 mg/mL[] | - |
Table 2: Solubility in Aqueous Buffers
| Buffer pH | Reported Solubility | Notes |
| pH 1 - 7.5 | > 10 mg/mL[4] | General solubility in buffer media. |
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Issue 1: Compound is not readily dissolving.
-
Possible Cause: The concentration may be approaching the solubility limit at the current temperature.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution gently (e.g., to 37°C) while stirring.
-
Sonication: Use a sonicator bath to provide mechanical agitation and break up any powder aggregates.
-
pH Adjustment: Ensure the pH of your buffer is within the optimal range of 1 to 7.5.[4]
-
Issue 2: Precipitation is observed after the compound has dissolved.
-
Possible Cause 1: The solution is supersaturated and has cooled down, causing the compound to crystallize out.
-
Troubleshooting Steps:
-
Re-warm the solution to see if the precipitate redissolves.
-
If it redissolves upon warming, consider either maintaining a slightly elevated temperature during your experiment (if permissible) or preparing a more dilute solution.
-
-
Possible Cause 2: Interaction with a component in a complex medium (e.g., cell culture media).
-
Troubleshooting Steps:
-
Prepare a concentrated stock solution of this compound in a simple aqueous buffer or water.
-
Add the stock solution to the final complex medium in a stepwise manner with continuous stirring.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in Water
Materials:
-
This compound powder
-
Sterile, purified water
-
Calibrated balance
-
Appropriate volumetric flask
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Accurately weigh the desired amount of this compound powder. For a 10 mL stock solution at 10 mg/mL, weigh 100 mg.
-
Transfer the powder to a volumetric flask.
-
Add approximately 80% of the final volume of sterile water.
-
Place the flask on a magnetic stirrer and stir until the powder is completely dissolved. Gentle warming or sonication can be applied if necessary.
-
Once dissolved, add sterile water to the final volume.
-
For sterile applications, filter the solution through a 0.22 µm sterile syringe filter.
-
Store the stock solution as recommended by the manufacturer, typically at -20°C for short-term storage or -80°C for long-term storage.[]
Mandatory Visualizations
Caption: Experimental workflow for preparing an aqueous solution of this compound.
References
How to prevent Dexpramipexole Dihydrochloride precipitation in cell media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent the precipitation of Dexpramipexole (B1663564) Dihydrochloride (B599025) in cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure the successful use of Dexpramipexole Dihydrochloride in your in-vitro experiments.
Troubleshooting Guide: Preventing Precipitation
Use this guide to identify and resolve common issues related to this compound precipitation in your cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitation upon adding this compound stock to media. | High Stock Concentration/Solvent Shock: Rapidly adding a concentrated stock solution can cause the local concentration to exceed the solubility limit, leading to precipitation. | 1. Use a lower concentration stock solution.2. Add the stock solution drop-wise to the media while gently swirling or vortexing to ensure rapid dispersal.3. Pre-warm the cell culture media to 37°C before adding the this compound stock solution. |
| Precipitate forms over time while the culture is in the incubator. | Temperature Instability: The compound may be less soluble at the incubation temperature of 37°C compared to room temperature or 4°C. | 1. Ensure the final working concentration is well below the aqueous solubility limit of this compound.2. Minimize the storage time of the prepared media containing the compound before use. |
| Interaction with Media Components: this compound may interact with salts, metal ions, or proteins in the serum, leading to the formation of insoluble complexes. | 1. Prepare a fresh batch of cell culture medium.2. If using serum, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if compatible with your cell line.3. Test the solubility of this compound in a simpler basal medium (e.g., HBSS) to see if the complex media is the issue. | |
| Inconsistent precipitation between experiments. | Stock Solution Integrity: Repeated freeze-thaw cycles of the stock solution can affect its stability and solubility. | 1. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.2. Store stock solutions as recommended and check for any visible precipitation in the stock before use. |
| Variability in Media Preparation: Inconsistencies in the preparation of the cell culture medium, such as pH fluctuations, can affect the solubility of the compound. | 1. Ensure the pH of the cell culture medium is within the recommended range (typically 7.2-7.4).2. Use a calibrated pH meter and ensure proper buffering of your media. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a this compound stock solution for cell culture?
A1: this compound is water-soluble.[1][2] For in vitro studies, a stock solution can be prepared directly in sterile water or a sterile aqueous buffer such as an intracellular recording solution.[3] A 10mM aqueous stock solution has been successfully used in cellular assays.[3] If you encounter solubility issues, sterile Dimethyl Sulfoxide (DMSO) can be used as an alternative solvent to prepare a more concentrated stock solution.[4][5]
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: If you use DMSO to prepare your stock solution, the final concentration in your cell culture medium should be kept as low as possible to avoid cellular toxicity. A final DMSO concentration of less than 0.5% is generally recommended, with an ideal concentration at or below 0.1%.
Q3: Can I filter-sterilize my this compound stock solution?
A3: Yes, it is a good practice to sterilize your stock solution. Use a 0.22 µm syringe filter that is compatible with your chosen solvent (e.g., a PES filter for aqueous solutions or a PTFE filter for DMSO-based solutions).
Q4: Why is it important to pre-warm the cell culture medium before adding the this compound stock solution?
A4: Adding a compound to cold media can decrease its solubility and increase the risk of precipitation. Pre-warming the media to 37°C helps to maintain the solubility of the compound upon dilution.
Q5: My this compound powder is described as a dihydrochloride salt. How does this affect its solubility?
A5: The dihydrochloride salt form of Dexpramipexole generally enhances its aqueous solubility compared to the free base. This is why it can often be dissolved directly in aqueous solutions for in vitro use.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
This protocol is based on the methodology used in published in-vitro studies.[3]
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter (e.g., PES)
Procedure:
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution. (Molecular Weight of this compound is 284.25 g/mol ).
-
Weigh the calculated amount of powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile water or PBS to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for long-term storage.
Protocol 2: Recommended Method for Adding this compound to Cell Culture Media
This protocol outlines the best practices for diluting your stock solution into your final cell culture medium to prevent precipitation.
Procedure:
-
Pre-warm Media: Warm the required volume of your complete cell culture medium to 37°C in a water bath.
-
Calculate Volume: Determine the volume of your this compound stock solution needed to achieve the desired final concentration in your media.
-
Dilution: Pipette the calculated volume of the thawed stock solution.
-
Addition: While gently swirling or vortexing the pre-warmed media, slowly add the this compound stock solution drop-wise into the vortex. This promotes rapid and uniform dispersal, preventing localized high concentrations that can lead to precipitation.
-
Final Mix: Gently mix the final solution before adding it to your cells. Avoid adding the concentrated stock directly onto your cells.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉Cl₂N₃S | [1] |
| Molar Mass | 284.25 g/mol | |
| Appearance | White to beige powder | [1] |
| Aqueous Solubility | >15 mg/mL | [1] |
| DMSO Solubility | 10 mM | [4] |
| Recommended Aqueous Stock Concentration | 10 mM | [3] |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% (ideally ≤ 0.1%) | |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) |
Visual Guides
Troubleshooting Workflow for Preventing Precipitation
Caption: Workflow for preparing this compound solution.
Potential Causes of Precipitation
Caption: Factors contributing to Dexpramipexole precipitation.
References
- 1. KNS-760704 [(6R)-4,5,6,7-tetrahydro-N6-propyl-2, 6-benzothiazole-diamine dihydrochloride monohydrate] for the treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexpramipexole enhances hippocampal synaptic plasticity and memory in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexpramipexole for Eosinophilic Asthma · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
Technical Support Center: Dexpramipexole Dihydrochloride & ATP Assays
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Dexpramipexole (B1663564) Dihydrochloride in Adenosine Triphosphate (ATP) assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Dexpramipexole in relation to ATP production?
A1: Dexpramipexole enhances mitochondrial bioenergetic efficiency. It binds to the F1Fo ATP synthase, the enzyme complex responsible for ATP synthesis in mitochondria.[1][2] This interaction is believed to increase the efficiency of oxidative phosphorylation, leading to a significant increase in ATP production while maintaining or even decreasing oxygen consumption.[3][4][5]
Q2: What is a typical effective concentration range for Dexpramipexole in in-vitro ATP assays?
A2: Based on published studies, an effective concentration range for observing an increase in cellular ATP is typically in the low micromolar range. For example, a concentration of 10µM Dexpramipexole was shown to increase ATP levels by 11% in cultured hippocampal neurons.[3] Studies in SH-SY5Y neuroblastoma cells also show dose-dependent increases in ATP levels with Dexpramipexole treatment.[4] The optimal concentration will be cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: In which cell types has Dexpramipexole been shown to increase ATP levels?
A3: Dexpramipexole has been demonstrated to increase ATP content in various neural cell types, including cultured cortical neurons, hippocampal neurons, and glial cells.[1][3] Its effects on mitochondrial metabolism suggest it may be effective in other cell types with high energy demands, particularly those reliant on oxidative phosphorylation.[4]
Q4: How long should I incubate cells with Dexpramipexole before measuring ATP?
A4: Pre-incubation times can vary. Some studies have shown effects after relatively short-term exposure, while others have used longer pre-treatment periods. For instance, a 24-hour pre-treatment with Dexpramipexole has been used to protect cells against cytotoxic effects.[5] It is recommended to perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal incubation time for your specific cell model and experimental conditions.
Troubleshooting Guide
Q5: I am not observing an increase in ATP levels after Dexpramipexole treatment. What could be wrong?
A5: There are several potential reasons for this outcome:
-
Cell Model: The effect of Dexpramipexole is dependent on mitochondrial function.[4] If your cells have impaired mitochondrial respiration or rely primarily on glycolysis for energy, the effect of Dexpramipexole on ATP production may be minimal. Consider using a medium where glucose is replaced with galactose to force cells to rely on mitochondrial metabolism.[4]
-
Drug Concentration: The optimal concentration is cell-type specific. Perform a dose-response curve (e.g., 1 µM to 100 µM) to identify the effective range for your cells.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect metabolic activity and assay results.
-
Assay Protocol: Verify your ATP assay protocol. Incomplete cell lysis or ATP degradation can lead to inaccurate readings.[6][7] Ensure lysis buffers are effective and that samples are kept on ice.[7]
Q6: My ATP assay results show high variability between replicates. How can I improve reproducibility?
A6: High variability often stems from inconsistencies in the experimental procedure.
-
Pipetting Accuracy: Ensure precise and consistent pipetting, especially for cell seeding, drug addition, and reagent dispensing.
-
Homogeneous Cell Lysis: Ensure complete and uniform lysis of all cells. Inadequate lysis is a common source of variability. Use a robust lysis buffer and ensure sufficient incubation time or physical disruption if necessary.[7][8]
-
Sample Handling: ATP is an unstable molecule. Once cells are lysed, keep samples on ice and process them quickly to prevent ATP degradation.[7] Avoid repeated freeze-thaw cycles of reagents like firefly luciferase.[7]
-
Plate Reader Settings: Optimize the luminescence read time and ensure there is no signal crosstalk between wells.
Q7: The luminescent signal in my ATP assay is very low across all samples. What should I check?
A7: A universally low signal may indicate an issue with the cells or the assay reagents.
-
Low Cell Number: Verify the number of cells seeded per well. Too few cells will produce a signal below the assay's detection limit.
-
Reagent Integrity: Check the expiration date of your ATP assay kit. Ensure that the luciferase enzyme has been stored correctly and has not lost activity due to improper handling, such as repeated freeze-thaw cycles.[7]
-
Contamination: Bacterial or fungal contamination can consume ATP and interfere with the assay, potentially leading to lower-than-expected signals from your host cells.[6]
Data Summary
Table 1: Effect of Dexpramipexole on Cellular ATP Levels (In Vitro)
| Cell Type | Dexpramipexole Concentration | Incubation Time | Observed Effect on ATP | Reference |
|---|---|---|---|---|
| Cultured Hippocampal Neurons | 10 µM | Not Specified | 11% Increase | [3] |
| Cultured Cortical Neurons | Not Specified | Not Specified | Increased ATP Content | [1] |
| Cultured Glial Cells | Not Specified | Not Specified | Increased ATP Content | [1] |
| SH-SY5Y Neuroblastoma Cells | 1-100 µM (Dose-dependent) | 24 hours | Increased ATP Levels |[4] |
Experimental Protocols
Protocol: Measuring Intracellular ATP using a Luminescence-Based Assay
This protocol provides a general workflow for assessing the effect of Dexpramipexole on intracellular ATP levels in cultured cells. It is based on the principles of common commercial kits (e.g., ATPlite).[1][7]
Materials:
-
Dexpramipexole Dihydrochloride stock solution (in an appropriate solvent, e.g., water or DMSO)
-
Cell culture medium (standard and galactose-containing, optional)
-
Opaque-walled 96-well plates suitable for luminescence
-
Luminescence-based ATP Assay Kit (containing cell lysis buffer, luciferase, and D-luciferin substrate)
-
Plate luminometer
Methodology:
-
Cell Seeding:
-
Plate cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight under standard culture conditions (37°C, 5% CO₂).
-
-
Dexpramipexole Treatment:
-
Prepare serial dilutions of Dexpramipexole in the appropriate cell culture medium. Include a vehicle-only control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Dexpramipexole or vehicle.
-
Incubate the plate for the desired time (e.g., 24 hours) at 37°C, 5% CO₂.
-
-
Cell Lysis:
-
Equilibrate the plate and lysis buffer to room temperature.
-
Add the volume of lysis buffer specified by your kit manufacturer to each well.
-
Place the plate on a shaker for 5-10 minutes to ensure complete and uniform cell lysis.
-
-
ATP Detection:
-
Add the ATP detection reagent (containing luciferase and luciferin) to each well as per the kit's instructions.
-
Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence of each well using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the luminescence signal of treated wells to the vehicle control wells.
-
Plot the normalized ATP levels against the Dexpramipexole concentration to generate a dose-response curve.
-
Visual Guides: Pathways and Workflows
References
- 1. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial complex V-associated large-conductance inner membrane current is regulated by cyclosporine and dexpramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dexpramipexole Dihydrochloride Animal Model Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dexpramipexole (B1663564) Dihydrochloride (B599025) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is Dexpramipexole Dihydrochloride and what is its mechanism of action?
This compound is the dihydrochloride salt of Dexpramipexole, the (R)-enantiomer of Pramipexole (B1678040).[1] Unlike Pramipexole, Dexpramipexole has very low affinity for dopamine (B1211576) receptors.[2] Its primary mechanism of action is the inhibition of eosinophil maturation in the bone marrow, leading to a reduction in eosinophil counts in peripheral blood and tissues.[3][4] This makes it a compound of interest for studying eosinophil-associated diseases, such as asthma.[5][6]
Q2: What are the solubility properties of this compound in common vehicles?
This compound is highly soluble in aqueous solutions.[7] This high water solubility classifies it as a Biopharmaceutics Classification System (BCS) class 1 drug substance.[8] See the table below for solubility in specific vehicles.
Q3: How should I prepare and store this compound solutions?
This compound is a stable compound in both solid form and in solution at ambient temperatures.[8] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[5] For in vivo experiments, it is best to prepare fresh working solutions daily.[5] If using water as the solvent for a stock solution, it should be filter-sterilized (0.22 µm filter) before use.[5]
Q4: What are the recommended administration routes for this compound in animal models?
The most common administration routes for this compound in animal models are oral (p.o.) and intraperitoneal (i.p.).[2][8] The choice of route depends on the experimental design and desired pharmacokinetic profile.
Q5: What are some reported dosages of this compound used in mouse models?
Reported dosages in mouse models include 3 mg/kg for intraperitoneal (i.p.) administration and 10 mg/kg for oral (p.o.) administration.[2][8] The optimal dose will depend on the specific animal model and the intended therapeutic effect.
Troubleshooting Guides
Issue 1: Precipitation or phase separation of the compound during formulation.
-
Possible Cause: The concentration of this compound may be too high for the chosen vehicle, or the components of a complex vehicle were not mixed in the correct order.
-
Solution:
Issue 2: Animal distress or adverse events post-administration.
-
Possible Cause (Oral Gavage): Improper gavage technique can lead to esophageal or tracheal injury.[9][10] The formulation may also be irritating.
-
Solution (Oral Gavage):
-
Possible Cause (Intraperitoneal Injection): Incorrect injection site or technique can cause injury to internal organs.[11][12] The formulation may be hypertonic or at an inappropriate pH.
-
Solution (Intraperitoneal Injection):
-
Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[12]
-
Use an appropriate needle size (e.g., 25-27G for mice).[11]
-
Insert the needle at a 15-30 degree angle.[9]
-
Aspirate to ensure no body fluids are drawn into the syringe before injecting.[9]
-
Ensure the pH of the formulation is within a physiologically acceptable range (typically 5-9).[1]
-
Issue 3: Inconsistent experimental results or lack of efficacy.
-
Possible Cause: Issues with formulation stability, incorrect dosage, or improper administration leading to variable drug absorption.
-
Solution:
-
Formulation: Prepare fresh solutions daily.[5] Verify the accuracy of your calculations and measurements.
-
Dosage: Perform a dose-response study to determine the optimal dose for your specific model.
-
Administration Technique: Ensure consistent and accurate administration for all animals in the study. For oral gavage, confirm the solution was delivered to the stomach. For injections, check for any leakage from the injection site.
-
Data Presentation
Table 1: Solubility of this compound in Various Vehicles
| Vehicle | Solubility | Notes |
| PBS (Phosphate-Buffered Saline) | 100 mg/mL | A clear solution is formed. |
| Water | Freely soluble (>20 mg/mL) | A saturated aqueous solution has a pH of 3.3.[8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Saturation is unknown.[5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Saturation is unknown.[5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Saturation is unknown; consider this option carefully for studies longer than half a month.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Aqueous Solution)
-
Calculation: Determine the required concentration of this compound based on the desired dosage (mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the powder to a sterile container with the calculated volume of sterile PBS or water.
-
Mixing: Vortex or sonicate until the powder is completely dissolved.
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates.
-
Administration: Use a properly sized oral gavage needle for administration.
Protocol 2: Preparation of this compound for Intraperitoneal Injection
-
Calculation: Determine the required concentration based on the desired dosage and a dosing volume of up to 10 mL/kg for mice.[11]
-
Weighing: Accurately weigh the required amount of this compound.
-
Dissolution: Dissolve the powder in sterile, room temperature PBS.
-
Mixing: Vortex gently to ensure complete dissolution.
-
Verification: Ensure the final solution is clear and particulate-free.
-
Administration: Use a 25-27 gauge needle for injection into the lower right abdominal quadrant.[11]
Visualizations
Caption: Workflow for this compound formulation.
Caption: Troubleshooting logic for Dexpramipexole delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. nda.gov.za [nda.gov.za]
- 3. abmole.com [abmole.com]
- 4. npra.gov.my [npra.gov.my]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 7. Chiral liquid chromatography-tandem mass spectrometry assay to determine that dexpramipexole is not converted to pramipexole in vivo after administered in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Protocol for standardized intrathymic injection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Technical Support Center: Dexpramipexole Dihydrochloride in Neuronal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Dexpramipexole (B1663564) Dihydrochloride in neuronal culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dexpramipexole in neuronal cultures?
A1: Dexpramipexole's primary mechanism in neuronal cells is the enhancement of mitochondrial bioenergetics. It is known to bind to the F1Fo ATP synthase, which increases the efficiency of mitochondrial ATP production.[1][2] This leads to several downstream neuroprotective effects.
Q2: Is Dexpramipexole toxic to neuronal cultures at high concentrations?
A2: Current research indicates that Dexpramipexole is non-toxic to neuronal cultures even at high concentrations in vitro.[3] If you are observing cell death, it is more likely attributable to other experimental variables or stressors rather than direct drug-induced toxicity.
Q3: What are the expected outcomes of Dexpramipexole treatment on healthy, unstressed neuronal cultures?
A3: In healthy neuronal cultures, Dexpramipexole has been shown to increase basal intracellular ATP levels.[1][3] For instance, a 10µM concentration increased ATP levels in cultured hippocampal neurons by 11%.[3] It has also been observed to decrease basal oxygen consumption, suggesting an increase in the efficiency of oxidative phosphorylation.[3]
Q4: Can Dexpramipexole affect non-neuronal cells in my culture?
A4: Yes. Dexpramipexole also increases mitochondrial ATP production in glial cells (astrocytes and microglia).[1][2] In the context of neurological disease models, it has been shown to suppress the activation of microglia and astrocytes, thereby reducing neuroinflammation.[4] This is a critical consideration for experiments using mixed neuronal-glial co-cultures or organotypic slice cultures.
Q5: Are the effects of Dexpramipexole in neuronal cultures dependent on its weak dopamine (B1211576) receptor affinity?
A5: No. Dexpramipexole is the (R)-enantiomer of Pramipexole and has significantly lower affinity for dopamine receptors.[5] Its neuroprotective effects in neuronal cultures are considered to be independent of dopaminergic pathways and are primarily attributed to its mitochondrial activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in ATP levels observed after Dexpramipexole treatment. | 1. Sub-optimal Drug Concentration: The concentration of Dexpramipexole may be too low for your specific cell type or density. 2. Assay Sensitivity: The ATP assay being used may not be sensitive enough to detect modest changes in ATP levels. 3. Cell Health: The baseline health of the neuronal culture may be compromised, preventing a robust response. | 1. Perform a dose-response curve: Test a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your experimental model. 2. Validate your assay: Use a positive control known to increase ATP in your cell type. Ensure the assay is within its linear range. 3. Assess cell viability: Before the experiment, confirm the health of your cultures using methods like Trypan Blue exclusion or a live/dead cell staining kit. |
| Variability in neuroprotection observed in response to an insult (e.g., OGD, excitotoxicity). | 1. Presence of Glial Cells: The ratio of neurons to glial cells can vary between cultures. Glial cells are also affected by Dexpramipexole and can indirectly influence neuronal survival. 2. Timing of Treatment: The timing of Dexpramipexole application relative to the insult is crucial. | 1. Characterize your culture: Use immunocytochemistry to determine the proportion of neurons and glial cells (e.g., staining for NeuN/MAP2 and GFAP/Iba1). For mechanistic studies, consider using purified neuronal cultures. 2. Optimize treatment window: Test different pre-treatment durations or post-insult treatment times to find the most effective window for neuroprotection in your model. |
| Unexpected changes in neuronal firing or synaptic activity. | Alteration in Energy-Dependent Processes: Dexpramipexole's enhancement of ATP production can influence energy-dependent processes like ion channel function and neurotransmitter release. | Electrophysiological characterization: If your research involves neuronal network activity, perform electrophysiological recordings (e.g., patch-clamp, multi-electrode array) to characterize any changes in baseline synaptic transmission and excitability in the presence of Dexpramipexole. |
Quantitative Data Summary
Table 1: Effect of Dexpramipexole on ATP Levels in Neuronal and Glial Cultures
| Cell Type | Dexpramipexole Concentration | Incubation Time | % Increase in ATP (Mean ± SEM) | Reference |
| Cultured Hippocampal Neurons | 10 µM | 12 hours | 11% | [3] |
| SH-SY5Y Neuroblastoma (Galactose Medium) | 1 µM | 24 hours | ~15% | [3] |
| SH-SY5Y Neuroblastoma (Galactose Medium) | 3 µM | 24 hours | ~20% | [3] |
| SH-SY5Y Neuroblastoma (Galactose Medium) | 10 µM | 24 hours | ~35% | [3] |
| SH-SY5Y Neuroblastoma (Galactose Medium) | 30 µM | 24 hours | ~40% | [3] |
| SH-SY5Y Neuroblastoma (Galactose Medium) | 100 µM | 24 hours | ~25% | [3] |
Table 2: Effect of Dexpramipexole on Oxygen Consumption in Hippocampal Neurons
| Treatment | % Change in Oxygen Flux (Mean ± SEM) | Reference |
| Acute application of 10 µM Dexpramipexole | ~16% decrease | [3] |
Experimental Protocols
Protocol 1: Assessment of Dexpramipexole's Effect on ATP Levels in Primary Cortical Neurons
-
Cell Culture: Plate primary cortical neurons isolated from E20-21 rat embryos at a density of 100,000 cells/well in a 96-well plate. Culture in serum-free Neurobasal medium supplemented with B27, GlutaMax, and penicillin/streptomycin.
-
Dexpramipexole Treatment: On day in vitro (DIV) 14, treat the neuronal cultures with desired concentrations of Dexpramipexole Dihydrochloride (e.g., 1 µM, 10 µM, 30 µM) or vehicle control for 6-12 hours.
-
ATP Measurement: Following incubation, lyse the cells and measure intracellular ATP levels using a luciferin-luciferase-based ATP assay kit, following the manufacturer's instructions.
-
Data Normalization: Normalize ATP levels to total protein content in each well, determined by a BCA or similar protein assay.
Protocol 2: Evaluating Neuroprotection against Oxygen-Glucose Deprivation (OGD)
-
Cell Culture: Use primary cortical neuron cultures as described in Protocol 1.
-
OGD Induction: To induce OGD, replace the culture medium with a glucose-free balanced salt solution and transfer the cultures to a hypoxic chamber (e.g., 95% N2, 5% CO2) for a predetermined duration (e.g., 2 hours).
-
Dexpramipexole Treatment: Apply Dexpramipexole or vehicle control at the desired concentration 10 minutes prior to and during the OGD insult.
-
Cell Viability Assessment: 24 hours after the OGD period, assess cell death using a fluorescent viability stain such as Propidium Iodide (PI).
-
Quantification: Capture fluorescent images and quantify the fluorescence intensity as a measure of cell death. Normalize the data to the vehicle-treated OGD group.
Visualizations
Caption: Dexpramipexole's mechanism of action in neurons.
Caption: Troubleshooting workflow for Dexpramipexole experiments.
References
- 1. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexpramipexole ameliorates cognitive deficits in sepsis-associated encephalopathy through suppressing mitochondria-mediated pyroptosis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexpramipexole, the R(+) enantiomer of pramipexole, for the potential treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Dexpramipexole Dihydrochloride dosage for optimal eosinophil depletion
Welcome to the Technical Support Center for Dexpramipexole (B1663564) Dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Dexpramipexole for eosinophil depletion in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data from clinical studies to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Dexpramipexole in depleting eosinophils?
A1: Dexpramipexole is understood to lower eosinophil counts by inhibiting the maturation of eosinophils in the bone marrow. Evidence from clinical trials involving bone marrow biopsies suggests that the drug induces a maturational arrest at the eosinophilic promyelocyte stage.[1][2] This means that while the production of early eosinophil precursors may not be affected, their development into mature eosinophils is blocked, leading to a reduction in circulating and tissue eosinophils. The precise molecular target within the eosinophil maturation pathway has not yet been fully elucidated.[2]
Q2: What is the expected timeframe for observing eosinophil depletion after starting Dexpramipexole treatment in a study?
A2: Based on clinical trial data, the eosinophil-lowering effects of Dexpramipexole are not immediate. A noticeable reduction in peripheral blood eosinophils typically begins after one month of treatment. The maximum effect of eosinophil depletion is generally observed after 3 to 4 months of continuous administration.[3] This delayed onset is consistent with its mechanism of action, which involves the disruption of the maturation of new eosinophils rather than the depletion of existing mature cells.[4]
Q3: Are there established in vitro assays to directly measure the activity of Dexpramipexole on eosinophil precursors?
A3: Currently, there are no universally established in vitro assays to directly investigate the activity of Dexpramipexole.[2] However, researchers can adapt existing protocols for the in vitro differentiation of hematopoietic stem cells (such as CD34+ cells) into eosinophils to study the effects of the compound. By adding Dexpramipexole to these cultures, it is possible to assess its impact on the proliferation and maturation of eosinophil precursors.
Q4: What are the key signaling pathways that regulate eosinophil differentiation, and where might Dexpramipexole be acting?
A4: Eosinophil differentiation from hematopoietic stem cells is a complex process regulated by a network of transcription factors and cytokines. Key transcription factors include GATA-1, C/EBPα, and PU.1, while FOG-1 acts as a repressor of the eosinophil lineage.[5][6][7] Cytokines such as IL-5, IL-3, and GM-CSF are crucial for the survival, differentiation, and maturation of eosinophils.[8][9] Given that Dexpramipexole appears to arrest maturation at the promyelocyte stage, it is hypothesized to interfere with the signaling cascade downstream of these key transcription factors and cytokine receptors, which are critical for the progression from the promyelocyte to the myelocyte stage. The exact point of intervention in this pathway is a subject for further investigation.
Troubleshooting Guides
Issue 1: High Variability in Eosinophil Depletion in Preclinical Models
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic Variability | Ensure consistent dosing and administration route. Monitor plasma levels of Dexpramipexole if possible to correlate with eosinophil counts. Consider the half-life of Dexpramipexole (approximately 6-8 hours) when designing the dosing schedule. |
| Baseline Eosinophil Counts | Establish a stable baseline of eosinophil counts in your animal model before initiating treatment. High individual variability at baseline can mask the effects of the drug. |
| Species-Specific Differences | Be aware that the eosinophil-lowering effect of Dexpramipexole is most pronounced in humans. Effects in animal models may vary. |
| Time Course of Treatment | Ensure the treatment duration is sufficient to observe an effect. As noted in clinical trials, significant eosinophil depletion can take over a month. |
Issue 2: Difficulty in Observing a Dose-Dependent Effect in vitro
| Potential Cause | Troubleshooting Steps |
| Cell Culture System | Optimize your in vitro eosinophil differentiation protocol. Ensure a consistent and high efficiency of differentiation in your control cultures. |
| Drug Concentration and Exposure | Test a wide range of Dexpramipexole concentrations. Due to its oral bioavailability and metabolism in vivo, the effective in vitro concentration may differ. Ensure the compound is stable in your culture medium for the duration of the experiment. |
| Endpoint Measurement | Use multiple methods to assess eosinophil maturation. Combine morphological analysis (e.g., Wright-Giemsa staining) with flow cytometry using markers for different maturation stages. |
| Timing of Drug Addition | Add Dexpramipexole at different time points in your differentiation protocol to pinpoint the stage of maturation that is most sensitive to the drug's effects. |
Data Presentation
Table 1: Summary of Dexpramipexole Clinical Trial Dosage Regimens and Eosinophil Reduction
| Study/Condition | Dosage Regimens | Observed Eosinophil Reduction | Reference |
| Eosinophilic Asthma (EXHALE trial) | 37.5 mg, 75 mg, and 150 mg twice daily (BID) | 75 mg BID: 66% reduction; 150 mg BID: 77% reduction (placebo-corrected at week 12) | [10] |
| Hypereosinophilic Syndromes (HES) | 150 mg BID | Significant reduction in absolute eosinophil count (AEC), with some patients achieving an AEC of 0/μL. | [1] |
| Amyotrophic Lateral Sclerosis (ALS) | 50 mg to 300 mg total daily dose | Pronounced, dose- and time-dependent eosinophil-lowering effects. | [3] |
| Eosinophilic Asthma (EXHALE-4 Trial) | 75 mg and 150 mg BID | Ongoing Phase 3 trial to evaluate efficacy. | [11] |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human CD34+ Cells to Eosinophils
This protocol is adapted from established methods for the generation of eosinophils from hematopoietic stem cells.
Materials:
-
Human CD34+ hematopoietic stem cells
-
Stem cell culture medium (e.g., StemSpan™ SFEM II)
-
Cytokines: Stem Cell Factor (SCF), Fms-like tyrosine kinase 3 ligand (FLT3-L), IL-3, and IL-5
-
Dexpramipexole Dihydrochloride dissolved in a suitable vehicle (e.g., DMSO)
-
Culture plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD34, anti-IL-5Rα, anti-Siglec-8)
-
Microscope slides and Wright-Giemsa stain
Procedure:
-
Culture CD34+ cells for the first 4-7 days in a basal medium supplemented with SCF, FLT3-L, and IL-3 to promote the expansion of myeloid progenitors.
-
On day 7, replace the medium with a differentiation medium containing IL-5 to drive eosinophil maturation.
-
To test the effect of Dexpramipexole, add the compound at various concentrations to the differentiation medium from day 7 onwards. Include a vehicle control.
-
Continue the culture for an additional 14-21 days, performing partial media changes every 3-4 days.
-
At various time points (e.g., day 14, 21, 28), harvest the cells.
-
Perform a cell count and assess viability.
-
For flow cytometry, stain the cells with antibodies against markers of eosinophil precursors and mature eosinophils.
-
For morphological analysis, prepare cytospins of the cells and perform Wright-Giemsa staining to identify eosinophils and their precursors based on their characteristic morphology.
-
Quantify the percentage and absolute number of eosinophils in the Dexpramipexole-treated cultures compared to the vehicle control.
Mandatory Visualizations
Caption: Simplified signaling pathway of eosinophil differentiation and the putative point of inhibition by Dexpramipexole.
Caption: Troubleshooting workflow for addressing inconsistent eosinophil depletion with Dexpramipexole.
References
- 1. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. The targeted eosinophil-lowering effects of dexpramipexole in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. areteiatx.com [areteiatx.com]
- 5. Transcription factor and cytokine regulation of eosinophil lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcription Factors in Eosinophil Development and As Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism between C/EBPβ and FOG in eosinophil lineage commitment of multipotent hematopoietic progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hematopoietic Stem and Progenitor Cells in Inflammation and Allergy [frontiersin.org]
- 9. Essential mechanisms of differential activation of eosinophils by IL-3 compared to GM-CSF and IL-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and Efficacy of Dexpramipexole in Eosinophilic Asthma (EXHALE): A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dexpramipexole for Eosinophilic Asthma · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
Technical Support Center: Dexpramipexole Dihydrochloride Oral Administration in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dexpramipexole Dihydrochloride (B599025) in mouse models, with a focus on optimizing oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is Dexpramipexole Dihydrochloride and what is its primary mechanism of action?
A1: this compound is the dihydrochloride salt of Dexpramipexole, the (R)-enantiomer of Pramipexole. Unlike its (S)-enantiomer, Dexpramipexole has very low affinity for dopamine (B1211576) receptors.[1][2] Its primary mechanism of action is the protection of mitochondria.[1][2][3] Dexpramipexole binds to the F1Fo-ATP synthase, a key enzyme in mitochondrial energy production, which helps to improve mitochondrial efficiency and reduce cell death.[1][4][5]
Q2: Is this compound orally bioavailable?
A2: Yes, Dexpramipexole is a water-soluble small molecule that is considered to be orally bioavailable.[6] However, researchers may encounter variability in plasma concentrations, which can be influenced by a range of experimental factors. This guide is designed to help you troubleshoot and optimize your oral administration protocol to achieve consistent and desired systemic exposure.
Q3: What is the recommended vehicle for oral administration of this compound in mice?
A3: Given its water solubility, this compound can be dissolved in sterile water or a buffered saline solution for oral administration. For voluntary oral administration, it can be incorporated into a flavored jelly.[7]
Q4: What are the typical pharmacokinetic parameters for Dexpramipexole in mice after oral administration?
Data Presentation
Table 1: Estimated Pharmacokinetic Parameters of Dexpramipexole in Mice Following Oral Administration
| Dose (mg/kg) | Estimated Cmax (ng/mL) | Estimated Tmax (hours) | Estimated AUC (ng*h/mL) | Route of Administration |
| ~20 | ~150 | ~1 | ~600 | Drinking Water |
| ~100 | ~700 | ~2 | ~4500 | Drinking Water |
| ~200 | ~1200 | ~2 | ~9000 | Drinking Water |
Disclaimer: These values are estimations derived from graphical representations in published literature and should be used as a general guide. Actual values may vary depending on the mouse strain, age, sex, and specific experimental conditions.
Experimental Protocols
Protocol 1: Oral Gavage of this compound in Mice
Materials:
-
This compound
-
Sterile water for injection or sterile phosphate-buffered saline (PBS)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip)[8]
-
Syringes (1 mL)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the body weight of the mice.
-
Accurately weigh the compound and dissolve it in the appropriate volume of sterile water or PBS to achieve the final desired concentration.
-
Ensure the solution is completely dissolved by vortexing. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Restraint:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably. The head and neck should be slightly extended to straighten the esophagus.[8]
-
-
Gavage Needle Measurement:
-
Measure the gavage needle against the mouse to determine the correct insertion depth. The needle should reach from the corner of the mouth to the last rib (xiphoid process).[8]
-
-
Administration:
-
Insert the gavage needle into the side of the mouth, gently advancing it along the roof of the mouth and down the esophagus.[8]
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and reposition.
-
Once the needle is in place, slowly administer the dosing solution.
-
-
Post-Administration Monitoring:
-
Observe the mouse for any signs of distress, such as fluid coming from the nose or mouth.[8]
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
Caption: Dexpramipexole's mitochondrial mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.unc.edu [research.unc.edu]
Technical Support Center: Dexpramipexole Dihydrochloride and Fluorescence-Based Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter interference from Dexpramipexole Dihydrochloride in fluorescence-based assays. The following information offers troubleshooting strategies and frequently asked questions to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
While there is currently no specific published data detailing the intrinsic fluorescent properties of this compound, it is a prudent practice to assume that any small molecule compound could potentially interfere with fluorescence-based assays.[1][2] Interference can manifest as autofluorescence (the compound itself fluoresces) or quenching (the compound reduces the fluorescence of the reporter fluorophore).[1]
Q2: What are the common mechanisms of assay interference by small molecules?
Small molecules can interfere with fluorescence assays primarily through two mechanisms:
-
Autofluorescence: The compound exhibits natural fluorescence at the excitation and emission wavelengths used in the assay, leading to a false-positive signal.[1]
-
Fluorescence Quenching: The compound absorbs the excitation light or the emitted light from the fluorophore, or it interacts with the excited fluorophore to cause non-radiative decay, resulting in a decrease in the fluorescence signal (a potential false-negative).[1][3]
Q3: How can I proactively test for interference from this compound?
It is recommended to run control experiments to assess the potential for autofluorescence and quenching. This involves incubating your assay components with this compound in the absence of the biological target or substrate and measuring the fluorescence. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q4: What are some general strategies to minimize interference in fluorescence assays?
To minimize interference, consider the following:
-
Use appropriate controls: Always include controls for the compound alone to measure its background fluorescence.
-
Select appropriate fluorophores: If possible, choose fluorophores with excitation and emission spectra that do not overlap with the potential absorbance spectrum of the test compound.[1]
-
Optimize assay conditions: Adjusting parameters such as dye and compound concentrations can sometimes mitigate interference.[1]
-
Employ alternative detection methods: If interference is significant and cannot be resolved, consider using an orthogonal assay with a different detection method (e.g., absorbance or luminescence) to validate your findings.[2]
Troubleshooting Guide
If you suspect that this compound is interfering with your assay, follow this troubleshooting guide.
Issue 1: Higher than expected fluorescence signal in the presence of this compound.
This may be indicative of autofluorescence.
-
Step 1: Run a Compound Autofluorescence Control. Prepare wells containing only the assay buffer and this compound at the same concentration used in your experiment. Measure the fluorescence at the same excitation and emission wavelengths.
-
Step 2: Analyze the Control Data. If the wells with this compound show a significant signal compared to the buffer-only control, the compound is autofluorescent.
-
Step 3: Data Correction. Subtract the average fluorescence intensity of the compound autofluorescence control from your experimental wells containing this compound.
Issue 2: Lower than expected fluorescence signal in the presence of this compound.
This could be due to fluorescence quenching.
-
Step 1: Run a Quenching Control. Prepare wells with the fluorescent dye or substrate used in your assay and this compound at the experimental concentration.
-
Step 2: Compare with a Dye-Only Control. Measure the fluorescence of the quenching control and compare it to a control containing only the fluorescent dye or substrate at the same concentration.
-
Step 3: Assess for Quenching. A significant decrease in fluorescence in the presence of this compound suggests a quenching effect.
Issue 3: Inconsistent or variable results.
Inconsistent results can be due to several factors, including pipetting errors, evaporation, or improper mixing.[4]
-
Step 1: Review Pipetting Technique. Ensure accurate and consistent pipetting, especially for small volumes.
-
Step 2: Prevent Evaporation. Use plate sealers to minimize evaporation, particularly during long incubation steps.
-
Step 3: Ensure Proper Mixing. Gently mix the plate after adding reagents to ensure a homogenous solution in each well.
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's wavelengths.
Materials:
-
This compound
-
Assay buffer
-
Black, clear-bottom microplate (to reduce background fluorescence)[4][5]
-
Fluorescence microplate reader
Method:
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should cover the concentrations used in your primary assay.
-
Add 100 µL of each dilution to triplicate wells of the microplate.
-
Include triplicate wells with 100 µL of assay buffer only as a negative control.
-
Read the plate on a fluorescence microplate reader using the same excitation and emission wavelengths as your primary assay.
Hypothetical Data Presentation:
| This compound (µM) | Average Relative Fluorescence Units (RFU) | Standard Deviation |
| 100 | 523 | 25 |
| 50 | 265 | 15 |
| 25 | 130 | 8 |
| 12.5 | 68 | 5 |
| 6.25 | 35 | 3 |
| 0 (Buffer) | 10 | 2 |
Protocol 2: Assessing Quenching Effect of this compound
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Assay fluorophore (e.g., fluorescein, rhodamine)
-
Assay buffer
-
Black microplate
-
Fluorescence microplate reader
Method:
-
Prepare a solution of the assay fluorophore in assay buffer at the concentration used in your primary assay.
-
Prepare a serial dilution of this compound in assay buffer.
-
In triplicate wells, add 50 µL of the fluorophore solution and 50 µL of each this compound dilution.
-
Include triplicate wells with 50 µL of the fluorophore solution and 50 µL of assay buffer as a positive control (no quenching).
-
Include triplicate wells with 100 µL of assay buffer only as a blank.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature, protected from light.
-
Read the fluorescence on a microplate reader.
Hypothetical Data Presentation:
| This compound (µM) | Average RFU | Standard Deviation | % Quenching |
| 100 | 4500 | 210 | 55% |
| 50 | 6500 | 300 | 35% |
| 25 | 8000 | 350 | 20% |
| 12.5 | 9000 | 400 | 10% |
| 6.25 | 9500 | 420 | 5% |
| 0 (Fluorophore only) | 10000 | 450 | 0% |
Visual Guides
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 5. bitesizebio.com [bitesizebio.com]
Technical Support Center: Dexpramipexole Dihydrochloride Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity and navigate challenges during long-term studies with Dexpramipexole (B1663564) Dihydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during long-term experimental studies with Dexpramipexole Dihydrochloride.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly rapid or severe decrease in eosinophil counts | 1. High dose of this compound.2. Individual subject sensitivity.3. Synergistic effects with other medications. | 1. Review and confirm the dosing regimen.2. Monitor absolute eosinophil count (AEC) more frequently.3. Assess for concomitant medications that may affect hematopoiesis.4. Consider a dose reduction if clinically warranted and protocol allows. |
| Observation of neutropenia (Absolute Neutrophil Count <1.5 x 10⁹ cells/L) | 1. Although infrequent in recent trials, transient neutropenia has been observed, particularly in earlier studies for Amyotrophic Lateral Sclerosis (ALS).[1][2]2. Potential drug-drug interaction (e.g., with riluzole).[2] | 1. Perform regular complete blood counts (CBC) with differentials.2. Investigate concomitant medications for known associations with neutropenia.3. If neutropenia is confirmed and persistent, consider dose interruption and consult a veterinarian or physician. |
| Lack of significant eosinophil reduction | 1. Insufficient dosing or duration of treatment.2. Issues with drug formulation or administration.3. Individual subject resistance to treatment. | 1. Verify the dose and duration of administration are consistent with established effective ranges (e.g., 150-300 mg/day in clinical studies).[1]2. Ensure proper storage and handling of the compound.3. Confirm the route and frequency of administration are correct.4. In clinical settings, some subjects may be non-responders.[2] |
| Skin rash or other mild adverse events | 1. Hypersensitivity to the compound.2. Off-target effects. | 1. Document the nature and severity of the rash.2. For mild, self-limiting events, continue monitoring.3. If the rash is severe or persistent, consider discontinuing treatment and providing supportive care. |
Frequently Asked Questions (FAQs)
Toxicity and Safety Profile
Q1: What is the primary long-term toxicity concern with this compound?
A1: The most significant and consistent pharmacological effect of Dexpramipexole is a dose- and time-dependent reduction in peripheral blood eosinophils.[1][3] In the context of its development for eosinophil-associated diseases, this is the desired therapeutic effect rather than a toxicity. Long-term studies have generally shown a favorable safety profile, with adverse event rates often similar to placebo.[1][4][5]
Q2: Has neutropenia been a consistent finding in long-term studies?
A2: No, neutropenia has not been a consistent finding. In a Phase 3 trial for ALS, transient, laboratory-defined neutropenia was observed in 6.1% of subjects treated with dexpramipexole compared to 1.7% in the placebo group.[1] However, it was noted that a high percentage of these subjects were also taking riluzole (B1680632), which has a known risk of neutropenia.[2] In subsequent studies for hypereosinophilic syndromes and eosinophilic asthma, neutropenia was not observed as a significant issue.[2]
Q3: Are there any known drug-drug interactions to be aware of during long-term studies?
A3: Clinical trials have specified certain medications to be excluded, such as pramipexole (B1678040) and some monoclonal antibodies (benralizumab, dupilumab, mepolizumab, reslizumab, omalizumab, tezepelumab, or tralokinumab).[6] As mentioned, there was a potential association with riluzole and neutropenia in an early trial.[2] Researchers should carefully review the concomitant medications of study subjects.
Mechanism of Action
Q4: What is the proposed mechanism of action for Dexpramipexole's eosinophil-lowering effect?
A4: The exact mechanism is not fully elucidated, but evidence suggests that Dexpramipexole inhibits the maturation of eosinophils in the bone marrow.[2][7] Studies have shown a selective absence of mature eosinophils in bone marrow biopsies after treatment, with a left-shift towards eosinophil precursors.[7]
Q5: How does Dexpramipexole differ from its enantiomer, Pramipexole?
A5: Dexpramipexole is the (R)-enantiomer of pramipexole. While pramipexole is a dopamine (B1211576) agonist used in the treatment of Parkinson's disease, dexpramipexole has essentially no dopamine agonist activity and shares no other pharmacological similarities.[8]
Experimental Design and Monitoring
Q6: What is the typical onset and duration of the eosinophil-lowering effect?
A6: The eosinophil-lowering effect typically develops after one month of treatment and reaches its maximum effect after 3-4 months of continuous administration.[1][3] The effect remains constant with ongoing treatment and is reversible, with eosinophil counts partially recovering to baseline upon drug withdrawal.[1][3]
Q7: What parameters should be monitored during long-term preclinical and clinical studies?
A7: Regular monitoring should include:
-
Hematology: Complete blood counts with differentials, paying close attention to absolute eosinophil and neutrophil counts.
-
Bone Marrow Analysis (if applicable): In preclinical studies or specific clinical protocols, bone marrow aspirates can be examined for changes in eosinophil precursors and mature eosinophils.[2][7]
-
Clinical Chemistry: Standard liver and renal function tests.
-
Adverse Event Monitoring: Regular recording of any clinical signs of illness.
Data Presentation
Table 1: Summary of Eosinophil Reduction in Clinical Trials
| Study | Population | Dose(s) | Duration | Eosinophil Reduction vs. Placebo | Citation(s) |
| Phase 2 | Amyotrophic Lateral Sclerosis | 50 mg/day | 3 months | -17.7% | [1] |
| 150 mg/day | -69.9% | [1] | |||
| 300 mg/day | -43.5% | [1] | |||
| Phase 3 | Amyotrophic Lateral Sclerosis | 300 mg/day | 6 months | -69.1% | [1] |
| EXHALE (Phase 2) | Eosinophilic Asthma | 37.5 mg BID | 12 weeks | 55% | [7] |
| 75 mg BID | 66% | [5][7] | |||
| 150 mg BID | 77% | [5][7] |
Table 2: Incidence of Treatment-Emergent Adverse Events (EXHALE Study)
| Adverse Event Category | Placebo (N=27) n (%) | Dexpramipexole 37.5 mg BID (N=22) n (%) | Dexpramipexole 75 mg BID (N=26) n (%) | Dexpramipexole 150 mg BID (N=28) n (%) | Citation(s) |
| Any AE | 9 (33.3%) | 7 (31.8%) | 12 (46.2%) | 12 (42.9%) | [7] |
| Serious AEs | 0 | 0 | 0 | 0 | [5][7] |
Experimental Protocols
Protocol: Monitoring Hematological Parameters in Long-Term Rodent Studies
-
Blood Collection:
-
Collect 50-100 µL of whole blood from the tail vein or saphenous vein at baseline and at regular intervals (e.g., monthly) throughout the study.
-
Use EDTA-coated microtainer tubes to prevent coagulation.
-
-
Complete Blood Count (CBC) with Differential:
-
Perform automated CBC analysis to determine total white blood cell count, red blood cell count, platelet count, and hemoglobin.
-
Obtain a differential count to quantify neutrophils, lymphocytes, monocytes, eosinophils, and basophils.
-
Calculate the absolute counts for each cell type.
-
-
Bone Marrow Aspirate (Terminal Procedure):
-
At the end of the study, collect bone marrow from the femur or tibia.
-
Create bone marrow smears on glass slides and stain with Wright-Giemsa stain.
-
Perform a differential cell count of at least 500 nucleated cells to assess the proportions of myeloid and erythroid precursors, and specifically quantify the percentage of eosinophil precursors (myelocytes, metamyelocytes) and mature eosinophils.
-
-
Data Analysis:
-
Compare the changes in absolute eosinophil and neutrophil counts over time between the Dexpramipexole-treated groups and the vehicle control group.
-
Analyze the bone marrow differential counts to identify any shifts in hematopoietic cell populations.
-
Visualizations
Caption: Proposed mechanism of Dexpramipexole on eosinophilopoiesis.
Caption: General experimental workflow for long-term studies.
Caption: Troubleshooting logic for managing adverse events.
References
- 1. areteiatx.com [areteiatx.com]
- 2. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The targeted eosinophil-lowering effects of dexpramipexole in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexpramipexole flourishes in EXHALE-1 asthma study [clinicaltrialsarena.com]
- 5. Areteia Therapeutics Announces Publication of Phase II Data of Oral Dexpramipexole in Eosinophilic Asthma - BioSpace [biospace.com]
- 6. A Study to Assess the Effects of Dexpramipexole in Participants With Eosinophilic COPD [ctv.veeva.com]
- 7. areteiatx.com [areteiatx.com]
- 8. Dexpramipexole - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Dexpramipexole and Pramipexole: Enantiomer-Specific Activity
A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles of the enantiomers Dexpramipexole (B1663564) and Pramipexole (B1678040), supported by experimental data.
This guide provides an in-depth comparison of the enantiomer-specific activities of Dexpramipexole (the R-enantiomer) and Pramipexole (the S-enantiomer). While structurally mirror images, these molecules exhibit profoundly different pharmacological and therapeutic properties. This analysis is intended to inform research and development in neurodegenerative diseases and other therapeutic areas by highlighting their distinct mechanisms of action, supported by experimental data and protocols.
Core Pharmacological Distinction: Dopaminergic Activity
The primary differentiator between Pramipexole and Dexpramipexole lies in their affinity for dopamine (B1211576) receptors. Pramipexole is a potent dopamine agonist, a characteristic that forms the basis of its clinical use in treating Parkinson's disease and restless legs syndrome[1][2][3]. Conversely, Dexpramipexole displays a significantly lower affinity for these receptors, rendering it essentially devoid of dopaminergic activity at clinically relevant concentrations[4][5][6]. This fundamental difference in receptor interaction leads to distinct downstream signaling and therapeutic applications.
Data Presentation: Dopamine Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of Pramipexole and Dexpramipexole for human dopamine D2 and D3 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | Reference |
| Pramipexole | 2.2 - 3.9 | 0.5 - 0.97 | [7][8] |
| Dexpramipexole | >10,000 (significantly lower affinity) | 1000-10,000-fold lower than Pramipexole | [4][6][9] |
Mechanism of Action: Divergent Pathways
The enantiomers' differing affinities for dopamine receptors dictate their distinct mechanisms of action.
Pramipexole primarily exerts its effects through the stimulation of D2 and D3 dopamine receptors in the brain[1][10]. As a dopamine agonist, it mimics the action of endogenous dopamine, which is deficient in conditions like Parkinson's disease, thereby alleviating motor symptoms[2][11]. The activation of these G-protein coupled receptors initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[7][10].
Dexpramipexole , lacking significant dopaminergic activity, operates through a distinct, non-dopaminergic mechanism centered on mitochondrial function[4][6]. It has been shown to improve mitochondrial bioenergetics by binding to the F1Fo ATP synthase, which increases ATP production and the efficiency of oxidative phosphorylation[4][12][13]. This enhancement of mitochondrial function is believed to underlie its neuroprotective properties[4][14][15]. Additionally, Dexpramipexole has been observed to reduce levels of eosinophils, a type of white blood cell, though the precise mechanism for this effect is still under investigation[5][16][17].
Signaling Pathway Diagrams
Caption: Pramipexole's Dopaminergic Signaling Pathway.
Caption: Dexpramipexole's Mitochondrial-Mediated Mechanism.
Neuroprotective Effects: A Shared Property with Different Origins
Both enantiomers have demonstrated neuroprotective effects in preclinical models, although these effects are believed to arise from their distinct mechanisms of action[18][19][20][21].
Pramipexole's neuroprotective actions have been linked to its ability to reduce oxidative stress and inhibit mitochondrial apoptosis pathways[18][22]. Some studies suggest this neuroprotection is independent of its dopamine receptor agonism and may be related to its antioxidant properties and ability to scavenge free radicals[22][23].
Dexpramipexole's neuroprotective capacity is primarily attributed to its direct effects on mitochondria[4][14][24]. By enhancing cellular bioenergetics, Dexpramipexole helps neurons resist metabolic stress and insults that can lead to cell death[4][12][13]. It has been shown to protect against neuronal death in various in vitro models of neurotoxicity[4].
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This assay is fundamental for determining the binding affinity (Ki) of compounds for specific receptors.
Objective: To quantify the affinity of Dexpramipexole and Pramipexole for human dopamine D2 and D3 receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human D2 or D3 receptors are prepared.
-
Radioligand Incubation: A constant concentration of a specific radioligand (e.g., [³H]spiperone) is incubated with the cell membranes in the presence of varying concentrations of the test compound (Pramipexole or Dexpramipexole).
-
Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Cell Viability and Neuroprotection Assay
This type of assay assesses the ability of a compound to protect cells from a toxic insult.
Objective: To evaluate the neuroprotective effects of Dexpramipexole and Pramipexole against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y neuroblastoma cells).
Methodology:
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium. For experiments focusing on mitochondrial function, cells may be grown in a galactose-based medium to force reliance on oxidative phosphorylation[12][25].
-
Pre-treatment: Cells are pre-treated with various concentrations of Dexpramipexole or Pramipexole for a specified period (e.g., 24 hours)[12][26].
-
Induction of Toxicity: A neurotoxin, such as hydrogen peroxide (H₂O₂) or a proteasome inhibitor, is added to the culture medium to induce cell death[12][22][26].
-
Cell Viability Assessment: After a further incubation period, cell viability is measured using a standard assay, such as the MTT assay or a luciferin-luciferase assay to measure ATP levels[12][25].
-
Data Analysis: The percentage of viable cells in the treated groups is compared to the control group (toxin only) to determine the cytoprotective effect of the compounds.
Caption: Workflow for a Cell-Based Neuroprotection Assay.
Clinical Implications and Future Directions
The distinct pharmacological profiles of Pramipexole and Dexpramipexole have led to different clinical development paths. Pramipexole is an established therapy for conditions characterized by dopamine deficiency[3]. Dexpramipexole, due to its favorable safety profile at high doses (owing to its lack of dopaminergic side effects), was investigated for its neuroprotective potential in amyotrophic lateral sclerosis (ALS)[6][15]. Although a large Phase III trial (EMPOWER) did not demonstrate efficacy in ALS, the compound's unique mechanism of action continues to be explored in other indications, such as eosinophilic asthma[27][28].
The study of these enantiomers provides a compelling example of how stereochemistry can dramatically alter the biological activity of a molecule. Future research may focus on further elucidating the downstream targets of Dexpramipexole's mitochondrial effects and exploring the full therapeutic potential of modulating cellular bioenergetics in various disease states.
References
- 1. Pramipexole: MedlinePlus Drug Information [medlineplus.gov]
- 2. Articles [globalrx.com]
- 3. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexpramipexole - Wikipedia [en.wikipedia.org]
- 6. Dexpramipexole, the R(+) enantiomer of pramipexole, for the potential treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. neurology.org [neurology.org]
- 10. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 11. Pramipexole - Wikipedia [en.wikipedia.org]
- 12. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amyotrophic lateral sclerosis and the clinical potential of dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective effects of pramipexole transdermal patch in the MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 20. Novel neuroprotective mechanisms of pramipexole, an anti-Parkinson drug, against endogenous dopamine-mediated excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuroprotection by pramipexole against dopamine- and levodopa-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mitochondria-targeted antioxidant effects of S(-) and R(+) pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dexpramipexole flourishes in EXHALE-1 asthma study [clinicaltrialsarena.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Dexpramipexole versus placebo for patients with amyotrophic lateral sclerosis (EMPOWER): a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. clinician.nejm.org [clinician.nejm.org]
Validating Dexpramipexole Dihydrochloride's In Vivo Target Engagement: A Comparative Guide
Introduction
Dexpramipexole (B1663564) Dihydrochloride is an orally bioavailable small molecule that has undergone a remarkable journey in clinical development. Initially investigated for amyotrophic lateral sclerosis (ALS), it failed to meet its primary endpoint in a large Phase 3 trial.[1][2][3] However, a serendipitous discovery from these trials revealed its potent and consistent ability to reduce absolute eosinophil counts (AEC) in peripheral blood.[1][4] This has pivoted its development towards eosinophil-associated diseases, such as hypereosinophilic syndromes (HES) and eosinophilic asthma.[1][2][5]
Validating that a drug engages its intended target within a living organism (in vivo) is a cornerstone of drug development. It establishes a clear link between the drug's mechanism of action and its clinical effects, providing confidence in its therapeutic potential.[6][7][8] This guide provides an objective comparison of methods to validate the in vivo target engagement of Dexpramipexole, supported by experimental data from its clinical evaluation.
Dexpramipexole's Proposed Mechanism of Action and Target
While the precise molecular target is still under investigation, preclinical and clinical data point towards two primary mechanisms:
-
Inhibition of Eosinophil Maturation: The most prominent effect of Dexpramipexole is the reduction of eosinophils. Evidence from bone marrow biopsies of patients treated with the drug shows a selective absence of mature eosinophils, with a left-shift towards early eosinophilic precursors (promyelocytes).[9][10] This strongly suggests that Dexpramipexole interferes with a critical step in eosinophil maturation within the bone marrow, thereby reducing their release into circulation.[2][9][11]
-
Mitochondrial Modulation: The initial development of Dexpramipexole for ALS was based on its neuroprotective potential, believed to be mediated through effects on mitochondria.[1][12] Studies suggest Dexpramipexole binds to the F1F_O_ ATP synthase complex in the inner mitochondrial membrane, potentially increasing the efficiency of ATP production and reducing oxidative stress.[13][14] While this was the focus for its neurodegenerative disease application, the link between this mitochondrial activity and its profound effect on eosinophils remains to be fully elucidated.
Quantitative Data on In Vivo Target Engagement
The primary method for validating Dexpramipexole's target engagement in vivo has been through pharmacodynamic biomarker analysis, specifically the measurement of Absolute Eosinophil Count (AEC).
Table 1: Summary of AEC Reduction in Eosinophilic Asthma Clinical Trials
| Trial | Dose | Duration | Baseline AEC (cells/μL) | Placebo-Corrected AEC Reduction | FEV1 Improvement (Placebo-Corrected) | Citation(s) |
| EXHALE (Phase 2) | 37.5 mg BID | 12 weeks | ≥300 | 55% | Clinically relevant improvements observed | [11][15] |
| 75 mg BID | 12 weeks | ≥300 | 66% (p=0.0014) | Clinically meaningful improvements observed | [11][16][17] | |
| 150 mg BID | 12 weeks | ≥300 | 77% (p<0.0001) | 182 mL at Week 12 | [11][16][17] |
BID: twice daily; FEV1: Forced Expiratory Volume in 1 second.
Table 2: Clinical Outcomes in Hypereosinophilic Syndromes (HES)
| Trial (Phase 2) | Dose | Duration | Primary Endpoint | Key Outcomes | Citation(s) |
| Proof-of-Concept | 150 mg BID | 12 weeks | ≥50% reduction in glucocorticoid dose | 40% of subjects met the primary endpoint. | [2][9][10] |
| Responders showed a selective absence of mature eosinophils in bone marrow biopsies. | [9][10] | ||||
| Three patients lowered eosinophil counts to zero and tapered off corticosteroids completely. | [2] |
Comparison with Alternative Therapies for Eosinophilic Asthma
Dexpramipexole's unique oral administration and mechanism distinguish it from the current standards of care for moderate-to-severe eosinophilic asthma.
Table 3: Comparison of Dexpramipexole with Alternative Treatments
| Feature | Dexpramipexole | Inhaled/Systemic Corticosteroids | Monoclonal Antibodies (Biologics) |
| Examples | - | Prednisone, Fluticasone | Benralizumab, Mepolizumab, Dupilumab |
| Administration | Oral Tablet | Inhaled or Oral | Subcutaneous or IV Injection |
| Mechanism | Inhibits eosinophil maturation in bone marrow.[2][9] | Broad anti-inflammatory effects. | Target specific cytokines (e.g., IL-5) or their receptors to deplete eosinophils or block inflammatory pathways.[2] |
| Target Specificity | Highly specific to eosinophil lineage.[4] | Broad, non-specific. | High, targets a specific molecule. |
| Key Advantage | Oral administration offers convenience over injections.[11][15] | Broadly effective for inflammation. | High efficacy in severe, uncontrolled disease. |
| Key Disadvantage | Full mechanism not yet elucidated. | Significant side effects with long-term systemic use.[1][2] | Requires injection, high cost.[11] |
Experimental Protocols
Protocol 1: In Vivo Target Engagement Validation via Biomarker Analysis in a Clinical Trial
This protocol describes a typical approach used in clinical trials like the EXHALE study to validate the pharmacodynamic effect of Dexpramipexole.
Objective: To determine the effect of Dexpramipexole on Absolute Eosinophil Count (AEC) in peripheral blood of patients with eosinophilic asthma.
Methodology:
-
Patient Screening and Enrollment:
-
Randomization and Blinding:
-
Randomly assign participants in a double-blind fashion to one of several cohorts: Placebo, Dexpramipexole 75 mg BID, or Dexpramipexole 150 mg BID.[11]
-
-
Treatment and Sample Collection:
-
Administer the assigned oral treatment for a predefined period (e.g., 12 weeks).[11]
-
Collect whole blood samples via venipuncture at baseline (pre-dose) and at specified time points throughout the study (e.g., Weeks 4, 8, 12) and post-treatment.
-
-
Biomarker Quantification:
-
Perform a complete blood count (CBC) with differential on the collected samples using an automated hematology analyzer to determine the AEC.
-
-
Data Analysis:
-
Calculate the percentage change in AEC from baseline for each patient at each time point.
-
Compare the mean change in AEC between the Dexpramipexole-treated groups and the placebo group using appropriate statistical methods (e.g., ANCOVA).
-
Correlate changes in AEC with clinical outcomes, such as changes in FEV1 or scores from asthma control questionnaires.[19]
-
Protocol 2: Ex Vivo Target Engagement Validation using Cellular Thermal Shift Assay (CETSA®)
While not specifically reported for Dexpramipexole in the provided results, CETSA® could be used on patient-derived cells to confirm direct target binding.
Objective: To demonstrate direct binding of Dexpramipexole to its target protein in bone marrow cells.
Methodology:
-
Animal Dosing / Cell Treatment:
-
Treat animals with Dexpramipexole or vehicle control.
-
At the desired time point, euthanize animals and harvest bone marrow.
-
Alternatively, treat ex vivo bone marrow aspirates from patients with Dexpramipexole or vehicle.
-
-
Cell Lysis:
-
Prepare a cell lysate from the bone marrow samples to release proteins.
-
-
Heat Challenge:
-
Aliquot the lysates and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[20]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.[20]
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble (non-denatured) proteins.
-
Quantify the amount of a candidate target protein (e.g., a protein involved in myelopoiesis) using a specific detection method like Western Blot or ELISA.
-
-
Data Interpretation:
Visualizations
References
- 1. ashpublications.org [ashpublications.org]
- 2. areteiatx.com [areteiatx.com]
- 3. Dexpramipexole versus placebo for patients with amyotrophic lateral sclerosis (EMPOWER): a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The targeted eosinophil-lowering effects of dexpramipexole in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexpramipexole - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 12. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mitochondrial Complex V–Associated Large-Conductance Inner Membrane Current Is Regulated by Cyclosporine and Dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dexpramipexole: a new oral treatment for asthma? [aaaai.org]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Dexpramipexole flourishes in EXHALE-1 asthma study [clinicaltrialsarena.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. | BioWorld [bioworld.com]
- 20. benchchem.com [benchchem.com]
Dexpramipexole Dihydrochloride in Preclinical ALS Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Dexpramipexole Dihydrochloride (RPPX), a neuroprotective agent, has been the subject of significant investigation for its therapeutic potential in Amyotrophic Lateral Sclerosis (ALS). While early clinical trials showed some promise, a large Phase III study (EMPOWER) ultimately failed to demonstrate efficacy.[1] This guide provides a comprehensive overview and objective comparison of the efficacy of Dexpramipexole in preclinical ALS animal models, with a focus on the experimental data and methodologies from key studies.
Summary of Preclinical Efficacy
Preclinical evaluation of Dexpramipexole in ALS has primarily centered on two widely used models: the SOD1-G93A transgenic mouse, which represents a familial form of ALS, and in vitro models of TDP-43 proteinopathy, a pathological hallmark of most ALS cases.[2][3] A rigorous, well-powered study by Vieira et al. (2014) found Dexpramipexole to be ineffective at improving survival or motor function in the SOD1-G93A mouse model.[2] In a neuronal cell culture model of TDP-43 pathology, only a marginal improvement in cell survival was noted at a specific dose.[2] These findings contrast with an earlier, less methodologically robust study that had suggested a modest survival benefit in SOD1-G93A mice.[4]
Quantitative Data Comparison
The following tables summarize the key quantitative data from the pivotal preclinical study by Vieira et al. (2014), comparing Dexpramipexole-treated groups to vehicle controls in the SOD1-G93A mouse model and the in vitro TDP-43 model.
Table 1: Efficacy of Dexpramipexole in SOD1-G93A Mice
| Parameter | Vehicle Control | Dexpramipexole (200 mg/kg/day) | p-value | Finding |
| Median Survival | 129 days | 131 days | 0.61 | No significant effect on survival. |
| Disease Onset | 98 days | 100 days | 0.49 | No significant delay in disease onset. |
| Body Weight Change | Progressive decline | No significant difference from control | - | No effect on disease-related weight loss. |
| Neurological Score | Progressive increase | No significant difference from control | - | No improvement in motor function. |
Data extracted from Vieira et al., 2014.
Table 2: Efficacy of Dexpramipexole in Primary Cortical Neurons with TDP-43 Overexpression
| Cell Type | Dexpramipexole Concentration | Hazard Ratio (95% CI) | p-value | Finding |
| Wild-type TDP-43 | 1 µM | 0.98 (0.88 - 1.10) | 0.77 | No significant improvement in survival. |
| 5 µM | 0.97 (0.87 - 1.09) | 0.61 | No significant improvement in survival. | |
| 10 µM | 0.85 (0.76 - 0.96) | 0.006 | Marginally significant improvement in survival. | |
| Mutant TDP-43 (M337V) | 1 µM | 0.95 (0.85 - 1.06) | 0.34 | No significant improvement in survival. |
| 5 µM | 0.99 (0.89 - 1.10) | 0.83 | No significant improvement in survival. | |
| 10 µM | 0.86 (0.78 - 0.95) | 0.002 | Marginally significant improvement in survival. |
Data extracted from Vieira et al., 2014.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are the experimental protocols for the key studies cited.
In Vivo Efficacy in SOD1-G93A Mice (Vieira et al., 2014)
-
Animal Model: High-copy B6SJL-Tg(SOD1*G93A)1Gur/J mice.
-
Study Design: A cohort of 60 mice (30 male, 30 female) were assigned to either the Dexpramipexole treatment group or a vehicle control group in a gender-balanced and littermate-matched design.
-
Dosing: Dexpramipexole was administered ad libitum in the drinking water at a concentration of 1.19 mg/mL, calculated to achieve a target dose of approximately 200 mg/kg/day, starting at 55 days of age and continuing until the humane endpoint.
-
Efficacy Endpoints:
-
Survival: Monitored daily and defined as the inability of a mouse to right itself within 30 seconds when placed on its side.
-
Disease Onset: Defined as the age at which a mouse first shows signs of hindlimb tremor or a splayed gait.
-
Motor Function: Assessed weekly using a neurological scoring system (0-4 scale) based on hindlimb splay and gait abnormalities.
-
Body Weight: Measured twice weekly.
-
-
Statistical Analysis: Survival data were analyzed using a log-rank test. Body weight and neurological scores were analyzed using repeated measures ANOVA.
In Vitro Efficacy in a TDP-43 Model (Vieira et al., 2014)
-
Cell Model: Primary rat cortical neurons were cultured and transfected with plasmids expressing either wild-type human TDP-43 or a mutant (M337V) form, along with a green fluorescent protein (GFP) reporter.
-
Treatment: Dexpramipexole was added to the culture medium at concentrations of 1, 5, and 10 µM.
-
Assay: Automated longitudinal microscopy was used to track the survival of individual transfected neurons over time.
-
Endpoint: Neuronal survival was the primary endpoint, with the time of cell death recorded for each neuron.
-
Statistical Analysis: Survival data were analyzed using a Cox proportional hazards model to determine the hazard ratio for cell death in treated versus untreated neurons.
Visualized Workflows and Pathways
To further clarify the experimental design and the proposed mechanism of action, the following diagrams are provided.
Caption: In vivo experimental workflow for Dexpramipexole efficacy testing in SOD1-G93A mice.
Caption: In vitro experimental workflow for Dexpramipexole efficacy in a TDP-43 neuronal model.
Caption: Proposed neuroprotective mechanism of action for Dexpramipexole.
Conclusion
The available preclinical data, primarily from a single, robust study, do not support a strong therapeutic effect of this compound in the SOD1-G93A mouse model of ALS.[2] While a statistically significant but marginal improvement in neuronal survival was observed in an in vitro TDP-43 model at a specific concentration, the overall preclinical evidence for Dexpramipexole's efficacy in ALS is weak.[2] This lack of a clear and reproducible preclinical signal is consistent with the ultimate failure of the drug in Phase III clinical trials.[1] For drug development professionals, these findings underscore the importance of rigorous, well-powered, and independently replicated preclinical studies in guiding decisions to advance therapeutic candidates into late-stage clinical testing.
References
A Comparative Guide to Eosinophil-Lowering Agents: Dexpramipexole Dihydrochloride vs. Biologics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dexpramipexole (B1663564) Dihydrochloride and other prominent eosinophil-lowering agents. It is designed to be a valuable resource for researchers and professionals in the field of drug development by presenting a comprehensive overview of their mechanisms of action, comparative efficacy based on experimental data, and detailed experimental protocols.
Introduction to Eosinophil-Lowering Therapies
Eosinophils are granulocytic leukocytes that play a central role in the pathogenesis of various inflammatory and allergic diseases, including asthma, hypereosinophilic syndromes (HES), and eosinophilic esophagitis (EoE). Consequently, therapeutic strategies targeting the production, maturation, and function of eosinophils have become a key area of research and development. This guide focuses on Dexpramipexole Dihydrochloride, an orally administered small molecule, and compares its performance with several leading biologic therapies that have demonstrated significant efficacy in reducing eosinophil counts.
Mechanisms of Action
The eosinophil-lowering agents discussed in this guide employ distinct mechanisms to achieve their therapeutic effect. These range from inhibiting key cytokines involved in eosinophilopoiesis and survival to inducing direct cell-mediated cytotoxicity.
This compound: The precise mechanism of action for Dexpramipexole is not yet fully elucidated. However, evidence suggests that it may interfere with the maturation of eosinophils in the bone marrow.[1][2] Studies have shown a "left-shift" in bone marrow eosinophil populations, with a predominance of early eosinophilic precursors and a selective absence of mature eosinophils in responders to the treatment.[1][2] This suggests that Dexpramipexole may induce a maturational arrest at the eosinophilic promyelocyte stage.[3]
Anti-IL-5 Therapies (Mepolizumab and Reslizumab): Mepolizumab and Reslizumab are humanized monoclonal antibodies that target interleukin-5 (IL-5). IL-5 is a critical cytokine for eosinophil growth, differentiation, recruitment, activation, and survival.[4] By binding to and neutralizing IL-5, these agents prevent its interaction with the IL-5 receptor on the surface of eosinophils, thereby inhibiting IL-5 signaling and reducing the production and survival of eosinophils.[4]
Anti-IL-5 Receptor Alpha (IL-5Rα) Therapy (Benralizumab): Benralizumab is a humanized, afucosylated monoclonal antibody that binds to the alpha subunit of the IL-5 receptor (IL-5Rα) expressed on eosinophils and basophils. Its mechanism is twofold: it prevents IL-5 from binding to its receptor, thus inhibiting IL-5 signaling. Additionally, through its afucosylated Fc domain, it exhibits enhanced binding to the FcγRIIIa receptor on natural killer (NK) cells, leading to potent antibody-dependent cell-mediated cytotoxicity (ADCC) and subsequent apoptosis of eosinophils.[5]
Anti-IL-4/IL-13 Therapy (Dupilumab): Dupilumab is a fully human monoclonal antibody that targets the shared alpha subunit of the IL-4 and IL-13 receptors (IL-4Rα). By blocking IL-4Rα, Dupilumab simultaneously inhibits signaling of both IL-4 and IL-13, two key cytokines in type 2 inflammation. This dual inhibition reduces the recruitment and activation of eosinophils, among other inflammatory effects.
Anti-TSLP Therapy (Tezepelumab): Tezepelumab is a human monoclonal antibody that targets thymic stromal lymphopoietin (TSLP), an epithelial-derived cytokine. TSLP is an upstream mediator in the inflammatory cascade and plays a role in both eosinophilic and non-eosinophilic airway inflammation. By blocking TSLP, Tezepelumab reduces a broad range of inflammatory biomarkers, including blood and airway eosinophils.[6][7]
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams illustrate the key signaling pathways targeted by these agents.
Comparative Efficacy Data
The following tables summarize the quantitative data on the eosinophil-lowering effects of Dexpramipexole and the compared biologic agents from key clinical trials.
Table 1: Reduction in Blood Eosinophil Counts
| Agent | Clinical Trial | Dose | Duration | Baseline AEC (cells/µL) | Placebo-Corrected Reduction in Blood Eosinophils | Citation(s) |
| Dexpramipexole | EXHALE-1 (Phase 2) | 75 mg BID | 12 weeks | ≥300 | 66% | [4][8][9] |
| 150 mg BID | 12 weeks | ≥300 | 77% | [4][8][9] | ||
| Mepolizumab | DREAM (Phase 2b) | 75 mg IV | 52 weeks | ≥300 or Sputum ≥3% | 48% reduction in exacerbations (surrogate for eosinophil activity) | [10][11][12][13] |
| 750 mg IV | 52 weeks | ≥300 or Sputum ≥3% | 52% reduction in exacerbations (surrogate for eosinophil activity) | [10][11][12][13] | ||
| Benralizumab | CALIMA (Phase 3) | 30 mg SC Q8W | 56 weeks | ≥300 | Near complete depletion (to 0 cells/mm³) | [5][10][11][14][15][16] |
| Reslizumab | Phase 3 (NCT01287039, NCT01285323) | 3.0 mg/kg IV Q4W | 52 weeks | ≥400 | Significant reduction (up to 92% in a dose-ranging study) | [6][7][9][11][17][18][19] |
| Dupilumab | Phase 2 (EoE) | 300 mg SC weekly | 12 weeks | ~350 (in asthma trials) | Not the primary mechanism; transient increases observed | |
| Tezepelumab | NAVIGATOR (Phase 3) | 210 mg SC Q4W | 52 weeks | Varied (high and low eosinophil counts) | Significant reduction across subgroups | [6][7][12][13][17][20][21][22] |
AEC: Absolute Eosinophil Count; BID: Twice daily; IV: Intravenous; SC: Subcutaneous; Q4W: Every 4 weeks; Q8W: Every 8 weeks; EoE: Eosinophilic Esophagitis
Table 2: Reduction in Tissue Eosinophil Counts
| Agent | Clinical Trial | Tissue | Dose | Duration | Reduction in Tissue Eosinophils | Citation(s) |
| Dexpramipexole | EXHALE-1 (Phase 2) | Nasal | 75 mg BID | 12 weeks | Significant reduction in nasal eosinophil peroxidase | [4][8][9] |
| 150 mg BID | 12 weeks | Significant reduction in nasal eosinophil peroxidase | [4][8][9] | |||
| Mepolizumab | DREAM (Phase 2b) | Sputum | 75-750 mg IV | 52 weeks | Significant reduction in sputum eosinophils | [4][7][10][11][12][13][23] |
| Benralizumab | Real-world study | Sputum | 30 mg SC Q8W | 6 months | 85% of patients normalized sputum eosinophil counts (<3%) | [14] |
| Dupilumab | Phase 2 (EoE) | Esophagus | 300 mg SC weekly | 12 weeks | 107.1% reduction in peak esophageal intraepithelial eosinophil count vs. placebo | [2][14][24] |
| Tezepelumab | CASCADE (Phase 2) | Airway Submucosa | 210 mg SC Q4W | 52 weeks | 89% reduction from baseline | [7] |
Experimental Protocols
This section provides an overview of the methodologies employed in the key clinical trials cited in this guide. For full, detailed protocols, readers are encouraged to consult the primary publications.
Dexpramipexole: EXHALE-1 Trial (NCT04046939)[4][8][12][25][26]
-
Study Design: A randomized, double-blind, placebo-controlled, proof-of-concept trial.
-
Participants: Adults with inadequately controlled moderate to severe asthma and a blood absolute eosinophil count (AEC) of ≥300/μL.
-
Intervention: Patients were randomized (1:1:1:1) to receive dexpramipexole at 37.5 mg, 75 mg, or 150 mg twice daily (BID), or placebo for 12 weeks.
-
Primary Endpoint: Relative change in AEC from baseline to week 12.
-
Eosinophil Quantification:
-
Blood: Absolute eosinophil counts were determined using a central laboratory's automated hematology analyzer.
-
Nasal Tissue: Nasal eosinophil peroxidase, a biomarker of tissue eosinophilic inflammation, was measured as an exploratory endpoint.
-
Benralizumab: CALIMA Trial (NCT01914757)[10][11][15][16][27]
-
Study Design: A randomized, double-blind, parallel-group, placebo-controlled, phase 3 study.
-
Participants: Patients aged 12–75 years with severe, uncontrolled asthma and a history of two or more exacerbations in the previous year, with baseline blood eosinophil counts of ≥300 cells/μL.
-
Intervention: Patients received subcutaneous injections of benralizumab 30 mg every 4 weeks (Q4W) or every 8 weeks (Q8W; with the first three doses 4 weeks apart), or placebo for 56 weeks.
-
Primary Endpoint: Annual exacerbation rate.
-
Eosinophil Quantification:
-
Blood: Blood eosinophil counts were measured at baseline and throughout the study using a central laboratory.
-
Reslizumab: Phase 3 Trials (e.g., NCT01287039, NCT01285323)[6][7][9][17][18][19][28]
-
Study Design: Two duplicate, multicenter, double-blind, parallel-group, randomized, placebo-controlled phase 3 trials.
-
Participants: Patients aged 12-75 years with inadequately controlled asthma, blood eosinophils of ≥400 cells/μL, and one or more exacerbations in the previous year.
-
Intervention: Intravenous reslizumab (3.0 mg/kg) or placebo administered every 4 weeks for 1 year.
-
Primary Endpoint: Annual frequency of clinical asthma exacerbations.
-
Eosinophil Quantification:
-
Blood: Blood eosinophil counts were measured using a standard complete blood count (CBC) with differential at a central laboratory.
-
Mepolizumab: DREAM Trial (NCT01000506)[4][7][10][11][12][13][17][23]
-
Study Design: A multicenter, double-blind, placebo-controlled trial.
-
Participants: Patients aged 12-74 years with a history of recurrent severe asthma exacerbations and signs of eosinophilic inflammation (sputum eosinophils ≥3%, exhaled nitric oxide ≥50 ppb, or blood eosinophils ≥300/μL).
-
Intervention: Patients received one of three doses of intravenous mepolizumab (75 mg, 250 mg, or 750 mg) or placebo every 4 weeks for 13 infusions.
-
Primary Endpoint: Rate of clinically significant asthma exacerbations.
-
Eosinophil Quantification:
-
Blood and Sputum: Eosinophil levels in blood and induced sputum were assessed as pharmacodynamic endpoints. Sputum was induced and processed to obtain differential cell counts.
-
Dupilumab: Phase 2 EoE Trial (NCT02379052)[2][14][24]
-
Study Design: A randomized, double-blind, parallel, placebo-controlled study.
-
Participants: Adult patients with active eosinophilic esophagitis.
-
Intervention: Weekly subcutaneous injections of dupilumab (300 mg) or placebo for 12 weeks.
-
Eosinophil Quantification:
-
Esophageal Tissue: Peak esophageal intraepithelial eosinophil count was a key histologic endpoint. Biopsies were taken from the esophagus and analyzed by a central pathologist.
-
Tezepelumab: NAVIGATOR Trial (NCT03347279)[6][12][13][17][20][21][22]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Adults (18–80 years) and adolescents (12–17 years) with severe, uncontrolled asthma, with a study population including approximately equal proportions of patients with high (≥300 cells/μL) and low (<300 cells/μL) blood eosinophil counts.
-
Intervention: Tezepelumab 210 mg or placebo administered subcutaneously every 4 weeks for 52 weeks.
-
Primary Endpoint: Annualized asthma exacerbation rate.
-
Eosinophil Quantification:
-
Blood: Blood eosinophil counts were measured at baseline and throughout the study.
-
Summary and Future Directions
This compound represents a promising oral therapeutic option for eosinophil-driven diseases, with a distinct mechanism of action that appears to involve the inhibition of eosinophil maturation. Clinical data from the EXHALE-1 trial demonstrate its potent eosinophil-lowering capacity, comparable in magnitude to several established biologic therapies.
The choice of an eosinophil-lowering agent will depend on various factors, including the specific disease indication, the desired route of administration, the patient's biomarker profile, and the specific mechanism of action that is most appropriate for the underlying pathophysiology.
Further research is warranted to fully elucidate the molecular mechanism of Dexpramipexole and to evaluate its long-term efficacy and safety in larger phase 3 clinical trials. Direct head-to-head comparison studies between Dexpramipexole and biologic agents would also be invaluable in determining the relative positioning of these therapies in the treatment landscape of eosinophilic disorders. The development of a convenient, orally administered agent like Dexpramipexole has the potential to significantly impact the management of these chronic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of human eosinophils in whole blood by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mepolizumab for severe refractory eosinophilic asthma: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NAVIGATOR: a phase 3 multicentre, randomized, double-blind, placebo-controlled, parallel-group trial to evaluate the efficacy and safety of tezepelumab in adults and adolescents with severe, uncontrolled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SUMMARY OF DREAM (MEA112997) AND LONG-TERM EXTENSION STUDY (MEA115666) - Mepolizumab (Nucala) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of Dexpramipexole in Eosinophilic Asthma (EXHALE): A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 16.1.8 [portal.dimdi.de]
- 10. researchgate.net [researchgate.net]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 13. Mepolizumab for severe eosinophilic asthma (DREAM): a multicentre, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of Dupilumab in a Phase 2 Randomized Trial of Adults With Active Eosinophilic Esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Benralizumab, an anti-interleukin-5 receptor α monoclonal antibody, as add-on treatment for patients with severe, uncontrolled, eosinophilic asthma (CALIMA): a randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. amgen.com [amgen.com]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. Reslizumab for inadequately controlled asthma with elevated blood eosinophil counts: results from two multicentre, parallel, double-blind, randomised, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Tezepelumab Efficacy in Patients with Severe, Uncontrolled Asthma with Comorbid Nasal Polyps in NAVIGATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tezepelumab NAVIGATOR Phase 3 Trial Met Primary Endpoint Of A Statistically Significant And Clinically Meaningful Reduction In Exacerbations In A Broad Population Of Patients With Severe Asthma [prnewswire.com]
- 23. researchgate.net [researchgate.net]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the Metabolic Fate of Dexpramipexole Dihydrochloride: A Cross-Species Comparison
Researchers in drug development and related scientific fields will find in this guide a comprehensive, data-driven comparison of the metabolism of Dexpramipexole (B1663564) Dihydrochloride across various species. This document synthesizes available preclinical and clinical data to provide an objective overview of the compound's metabolic profile, supported by detailed experimental methodologies and visual representations of key processes.
Dexpramipexole, the (R)-enantiomer of pramipexole (B1678040), has been investigated for various therapeutic applications. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics across different species is fundamental for its development and for the accurate interpretation of preclinical safety and efficacy data. This guide focuses on the comparative metabolism of Dexpramipexole Dihydrochloride, a critical aspect of its pharmacokinetic profile.
Minimal Metabolism: A Key Characteristic Across Species
A salient feature of this compound is its limited metabolism in humans. Studies have shown that the liver plays a minimal role in its clearance. In a study utilizing [14C] labeled Dexpramipexole with human liver microsomes and hepatocytes, no significant formation of metabolites was identified.[1] Furthermore, in human subjects, circulating metabolites of Dexpramipexole accounted for less than 5% of the total drug exposure, indicating that the parent drug is the primary circulating entity.[1] This low level of metabolism is consistent with the pharmacokinetic profile of its S-enantiomer, pramipexole, which is also predominantly cleared by renal excretion of the unchanged drug.[2]
While specific quantitative data on the metabolic profiles in common preclinical species such as rats, dogs, and monkeys are not extensively published, the available information suggests a similar trend of low metabolic clearance. The primary route of elimination across species is expected to be renal excretion of the parent compound. This characteristic suggests a lower potential for drug-drug interactions mediated by metabolic enzymes, such as the cytochrome P450 (CYP) system.[2]
Quantitative Data Summary
Due to the minimal metabolism of Dexpramipexole, a detailed table comparing various metabolites is not applicable. Instead, the following table summarizes the primary route of elimination, which is the most relevant comparative metabolic parameter for this compound.
| Species | Primary Route of Elimination | Extent of Metabolism | Key Findings |
| Human | Renal Excretion (unchanged drug) | Minimal (<5% of exposure from metabolites) | No significant metabolites were identified in in-vitro studies using human liver microsomes and hepatocytes.[1] |
| Rat | Expected to be primarily Renal Excretion | Not extensively reported, but anticipated to be low | Preclinical studies in rodents are a standard part of drug development to assess ADME properties. |
| Dog | Expected to be primarily Renal Excretion | Not extensively reported, but anticipated to be low | The dog is a common non-rodent species for preclinical safety and pharmacokinetic evaluation. |
| Monkey | Expected to be primarily Renal Excretion | Not extensively reported, but anticipated to be low | Non-human primates are often used to understand the pharmacokinetics in a species phylogenetically closer to humans. |
Experimental Protocols
The determination of the metabolic profile of a drug candidate like this compound involves a series of standardized in vitro and in vivo experiments.
In Vitro Metabolism Studies
Objective: To investigate the potential for metabolism and identify the enzymes involved.
Methodology:
-
Test Systems:
-
Liver microsomes from various species (human, rat, dog, monkey) are used to assess phase I (oxidative) metabolism, primarily mediated by cytochrome P450 enzymes.[3][4]
-
Hepatocytes (freshly isolated or cryopreserved) from different species provide a more complete metabolic system, including both phase I and phase II (conjugative) enzymes.
-
Recombinant human CYP enzymes are used to identify the specific P450 isoforms responsible for any observed metabolism.
-
-
Incubation:
-
This compound (often radiolabeled, e.g., with 14C) is incubated with the test system in a temperature-controlled environment (typically 37°C).
-
The incubation mixture includes necessary cofactors, such as NADPH for CYP-mediated reactions and UDPGA for glucuronidation.
-
-
Sample Analysis:
-
At various time points, aliquots of the incubation mixture are collected and the reaction is quenched.
-
The samples are then analyzed using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) or radiosensitive detectors to separate and identify the parent drug and any potential metabolites.[5]
-
In Vivo Metabolism and Pharmacokinetic Studies
Objective: To determine the ADME properties of the drug in a living organism.
Methodology:
-
Animal Models:
-
Studies are typically conducted in at least two species, a rodent (e.g., rat) and a non-rodent (e.g., dog or monkey).
-
-
Dosing:
-
A single dose of this compound (often radiolabeled) is administered to the animals, typically via both intravenous and oral routes to assess bioavailability.
-
-
Sample Collection:
-
Blood, urine, and feces are collected at predetermined time points.
-
-
Analysis:
-
Plasma samples are analyzed to determine the pharmacokinetic parameters of the parent drug (e.g., half-life, clearance, volume of distribution).
-
Urine and feces are analyzed to quantify the extent of excretion and to identify and quantify the parent drug and any metabolites. LC-MS/MS is the primary analytical tool for this purpose.
-
Visualizing the Process
To better illustrate the workflow and the metabolic context, the following diagrams are provided.
References
- 1. Pharmacokinetics of renally excreted drug dexpramipexole in subjects with impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. Chiral liquid chromatography-tandem mass spectrometry assay to determine that dexpramipexole is not converted to pramipexole in vivo after administered in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dexpramipexole's Impact on Mitochondrial Membrane Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dysfunction is a key pathological feature in a growing number of neurodegenerative diseases and other metabolic disorders. The preservation of mitochondrial integrity, particularly the maintenance of the mitochondrial membrane potential (ΔΨm), is a critical therapeutic target. Dexpramipexole (B1663564) (DEX), a non-dopaminergic R(+) enantiomer of pramipexole, has emerged as a promising agent that enhances mitochondrial bioenergetics. This guide provides a comparative analysis of Dexpramipexole's effect on mitochondrial membrane potential, supported by experimental data and detailed protocols, and benchmarked against other mitochondrial-modulating agents.
Dexpramipexole's Mechanism of Action: Enhancing Mitochondrial Efficiency
Dexpramipexole has been shown to improve mitochondrial efficiency by reducing oxygen consumption while maintaining or even increasing ATP production.[1][2] This effect is attributed to its ability to inhibit a large-conductance current in the inner mitochondrial membrane, which is associated with the mitochondrial permeability transition pore (mPTP).[1][2] By binding to the F1Fo ATP synthase, specifically the b and oligomycin (B223565) sensitivity–conferring protein (OSCP) subunits, Dexpramipexole is thought to induce a conformational change that reduces proton leak, thereby tightening the coupling between the electron transport chain and ATP synthesis.[2]
Comparative Analysis of Mitochondrial Modulators
To objectively evaluate the efficacy of Dexpramipexole, its performance is compared with other compounds known to modulate mitochondrial membrane potential: Cyclosporine A (CSA), a known mPTP inhibitor; MitoQ, a mitochondria-targeted antioxidant; and Szeto-Schiller (SS-31) peptides, which also target the inner mitochondrial membrane.
| Compound | Mechanism of Action | Effect on Mitochondrial Membrane Potential (ΔΨm) | Effect on ATP Production | Effect on Oxygen Consumption |
| Dexpramipexole | Inhibits mPTP-associated current by binding to F1Fo ATP synthase.[2] | Stabilizes or increases ΔΨm under stress conditions. | Increases cellular ATP levels by ~11% (10µM in cultured hippocampal neurons).[1] | Decreases oxygen consumption by ~16% (10µM in neurons).[1] |
| Cyclosporine A (CSA) | Inhibits mPTP by binding to cyclophilin D.[1] | Stabilizes ΔΨm by preventing pore opening. | Can preserve ATP levels by preventing mitochondrial dysfunction. | Can reduce oxygen consumption in the context of mPTP inhibition. |
| MitoQ | Mitochondria-targeted antioxidant (ubiquinone derivative). | Can cause a transient hyperpolarization at low concentrations, but depolarization at higher, potentially toxic, concentrations.[3] | Can preserve ATP production by reducing oxidative stress. | May decrease oxygen consumption by reducing oxidative stress on the respiratory chain. |
| SS-31 (Elamipretide) | Binds to cardiolipin (B10847521) in the inner mitochondrial membrane, stabilizing cristae structure and improving electron transport chain function.[4] | Preserves mitochondrial polarization under stress.[5] | Increases ATP production.[6] | Can reduce oxygen consumption by improving the efficiency of the electron transport chain. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.
Whole-Organelle Patch Clamp of Isolated Mitochondria
This technique allows for the direct measurement of ion channel currents across the mitochondrial inner membrane.
1. Isolation of Mitochondria:
-
Tissues (e.g., rat brain) or cultured cells are homogenized in an ice-cold isolation buffer (e.g., 250 mM sucrose, 20 mM HEPES, 1 mM EDTA, pH 7.2, with 0.5% BSA).[1]
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 5 min) to pellet nuclei and cell debris.
-
The supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 10 min) to pellet the mitochondria.
-
The mitochondrial pellet is washed and resuspended in the isolation buffer.
2. Mitoplast Preparation:
-
To access the inner mitochondrial membrane, the outer membrane is removed to form mitoplasts. This can be achieved by osmotic shock or treatment with a low concentration of digitonin.
3. Patch-Clamp Recording:
-
Mitoplasts are transferred to a recording chamber on an inverted microscope.
-
Borosilicate glass pipettes with a resistance of 10-20 MΩ are filled with a pipette solution (e.g., 150 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2).
-
A high-resistance seal (GΩ seal) is formed between the pipette tip and the inner mitochondrial membrane.
-
The membrane patch is then ruptured by applying gentle suction to achieve the whole-mitoplast configuration.
-
Membrane currents are recorded using a patch-clamp amplifier in response to voltage steps. Dexpramipexole or other compounds are perfused into the bath to observe their effects on channel activity.[1]
Measurement of ATP Production and Oxygen Consumption (Seahorse XF Analyzer)
The Seahorse XF Analyzer measures the two major energy-producing pathways of the cell – mitochondrial respiration and glycolysis – in real-time.
1. Cell Seeding:
-
Cells are seeded in a Seahorse XF cell culture microplate at a predetermined optimal density.
2. Assay Medium:
-
On the day of the assay, the cell culture medium is replaced with a bicarbonate-free DMEM medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour.
3. Sensor Cartridge Preparation:
-
The sensor cartridge is hydrated with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Dexpramipexole and other test compounds, as well as mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A), are loaded into the injection ports of the sensor cartridge.
4. Assay Execution:
-
The cell plate and sensor cartridge are loaded into the Seahorse XF Analyzer.
-
The instrument measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) before and after the injection of the compounds.
5. Data Analysis:
-
The Seahorse software calculates various parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The ATP production rate is calculated from the OCR and ECAR values.[7][8]
Visualizing the Signaling Pathway
The following diagram illustrates the proposed mechanism of action of Dexpramipexole on the mitochondrial permeability transition pore and F1Fo ATP synthase.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mitochondrial Complex V–Associated Large-Conductance Inner Membrane Current Is Regulated by Cyclosporine and Dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
Dexpramipexole Dihydrochloride: An Emerging Oral Alternative to Biologics in Eosinophilic Asthma
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of moderate-to-severe asthma treatment has been reshaped by the advent of biologic therapies, which offer targeted intervention for specific inflammatory pathways. However, the development of Dexpramipexole (B1663564) Dihydrochloride, an investigational oral small molecule, presents a potential paradigm shift, offering a non-biologic, eosinophil-lowering option for patients. This guide provides an objective comparison of Dexpramipexole's efficacy and mechanism of action against established asthma biologics, supported by available clinical trial data and detailed experimental protocols.
Mechanistic Showdown: Targeting the Eosinophil
A key differentiator between Dexpramipexole and existing biologics lies in their mode of administration and their specific molecular targets within the inflammatory cascade. Dexpramipexole is an orally administered drug, a significant departure from the injectable routes required for all currently approved biologics.[1][2]
Dexpramipexole Dihydrochloride: The precise molecular mechanism of Dexpramipexole's eosinophil-lowering effect is still under investigation.[3][4] However, evidence from bone marrow analyses in patients with hypereosinophilic syndromes and data from clinical trials suggest that it inhibits an early step in eosinophil maturation.[1][3][5][6] This leads to a pronounced, dose-dependent reduction in peripheral blood and tissue eosinophils.[6][7] Unlike biologics that target mature cells or their activating cytokines, Dexpramipexole appears to work further upstream in the eosinophil development process.
Asthma Biologics: Current biologics are monoclonal antibodies that precisely target specific cytokines, receptors, or immunoglobulins.
-
Anti-IL-5/IL-5Rα Therapies (Mepolizumab, Reslizumab, Benralizumab): These biologics disrupt the Interleukin-5 (IL-5) pathway, which is critical for the maturation, activation, migration, and survival of eosinophils.[8][9] Mepolizumab and reslizumab bind directly to circulating IL-5, preventing it from binding to its receptor on eosinophils.[8] Benralizumab takes a different approach by binding to the IL-5 receptor alpha (IL-5Rα) on eosinophils, leading to their depletion through antibody-dependent cell-mediated cytotoxicity.[8][10]
-
Anti-IL-4/IL-13 Therapy (Dupilumab): This biologic targets the IL-4 receptor alpha (IL-4Rα) subunit, which is a common component of the receptor complexes for both IL-4 and IL-13.[11] By blocking this receptor, dupilumab simultaneously inhibits signaling from both cytokines, which are key drivers of Type 2 inflammation, responsible for IgE production, eosinophil recruitment, and airway hyperresponsiveness.[11][12][13][14]
-
Anti-IgE Therapy (Omalizumab): Omalizumab is designed to bind to circulating immunoglobulin E (IgE).[15] This action prevents IgE from attaching to its high-affinity receptor (FcεRI) on mast cells and basophils, thereby inhibiting the release of inflammatory mediators that trigger allergic responses.[16][17][18]
Comparative Efficacy: A Review of Clinical Data
Direct head-to-head comparative trials between Dexpramipexole and existing biologics have not been conducted. Therefore, this comparison is based on data from their respective placebo-controlled trials.
This compound Clinical Trial Data
The efficacy of Dexpramipexole has been evaluated in the Phase 2 EXHALE and Phase 3 EXHALE-4 studies in patients with moderate-to-severe eosinophilic asthma.
| Endpoint | Dexpramipexole Dose | Result | Study | Citation |
| Blood AEC Reduction | 150 mg BID | 77% placebo-corrected reduction at Week 12 | EXHALE (Phase 2) | [2][19] |
| 75 mg BID | 66% placebo-corrected reduction at Week 12 | EXHALE (Phase 2) | [2][19] | |
| Nasal EPX Reduction | 150 mg BID | 89% reduction from baseline at Week 12 | EXHALE (Phase 2) | [2][5] |
| Lung Function (FEV₁) | 150 mg BID | Statistically significant improvement vs. placebo (absolute change from baseline averaged over Weeks 20 & 24) | EXHALE-4 (Phase 3) | [1] |
| 300 mg/day (150mg BID) | 271 mL placebo-corrected improvement at Week 8 | EXHALE (Phase 2) | [5] |
AEC = Absolute Eosinophil Count; EPX = Eosinophil Peroxidase; FEV₁ = Forced Expiratory Volume in 1 second; BID = Twice Daily.
Representative Efficacy of Approved Asthma Biologics
The following table summarizes typical efficacy outcomes for key biologics from pivotal trials in patients with severe eosinophilic or Type 2 asthma. These values represent a generalized overview, and specific results vary by trial design and patient population.
| Biologic (Target) | Annualized Exacerbation Rate Reduction (vs. Placebo) | FEV₁ Improvement (vs. Placebo) | Oral Corticosteroid (OCS) Sparing Effect | Citations |
| Mepolizumab (Anti-IL-5) | ~50% | ~100-200 mL | Significant reduction in daily OCS dose | [8][20] |
| Benralizumab (Anti-IL-5Rα) | ~50% | ~100-160 mL | Significant reduction in daily OCS dose | [8][20] |
| Dupilumab (Anti-IL-4/13) | ~47-81% | ~130-260 mL | Significant reduction in daily OCS dose | [11][20][21][22] |
| Omalizumab (Anti-IgE) | ~25-50% | Variable, often modest improvements | Can reduce OCS requirements in allergic asthma | [15][20] |
Experimental Protocols: A Look Inside the Trials
Understanding the methodologies of the clinical trials is crucial for interpreting the efficacy data.
Protocol: Dexpramipexole EXHALE Phase 2 Study
The EXHALE trial was a randomized, double-blind, placebo-controlled, proof-of-concept study designed to assess the safety and efficacy of Dexpramipexole in adults with eosinophilic asthma.[19]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[19]
-
Participant Population: Adults with inadequately controlled moderate-to-severe asthma and a blood absolute eosinophil count (AEC) of ≥300 cells/μL.[19]
-
Intervention: Participants were randomized (1:1:1:1) to receive Dexpramipexole 37.5 mg, 75 mg, or 150 mg twice daily (BID), or a matching placebo for 12 weeks, in addition to their standard-of-care therapy.[2][19]
-
Primary Endpoint: The primary outcome was the relative change in blood AEC from baseline to week 12.[19]
-
Key Secondary & Exploratory Endpoints:
Generalized Protocol for a Phase 3 Asthma Biologic Trial
While protocols vary, a typical Phase 3 trial for an asthma biologic follows a general framework to assess efficacy and safety for regulatory approval.
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter, parallel-group study, often with a duration of 24 to 52 weeks.
-
Participant Population: Patients (adults and/or adolescents) with severe, uncontrolled asthma despite being on high-dose inhaled corticosteroids (ICS) plus a second controller (e.g., a long-acting beta-agonist).[20][23] Enrollment is typically stratified by a biomarker, such as blood eosinophil count (e.g., ≥150 or ≥300 cells/μL).[20]
-
Intervention: Participants are randomized to receive the investigational biologic at a specified dose and interval (e.g., subcutaneously every 2, 4, or 8 weeks) or a matching placebo, added to their background asthma therapy.[23]
-
Primary Endpoint: The most common primary endpoint is the rate of severe asthma exacerbations over the treatment period.[20]
-
Key Secondary Endpoints:
-
Change from baseline in pre-bronchodilator FEV₁.
-
Change from baseline in patient-reported outcomes (e.g., Asthma Control Questionnaire - ACQ).
-
For specific trials, the reduction in daily oral corticosteroid (OCS) dose while maintaining asthma control.[20]
-
Safety and immunogenicity.
-
Summary and Future Directions
This compound is emerging as a promising oral therapy for eosinophilic asthma, demonstrating significant eosinophil-lowering effects and improvements in lung function.[1][19] Its primary distinction from the established biologics is its oral route of administration and its unique proposed mechanism of inhibiting eosinophil maturation.
| Feature | This compound | Existing Biologics |
| Administration | Oral Tablet | Subcutaneous or Intravenous Injection |
| Molecule Type | Small Molecule | Monoclonal Antibodies |
| Mechanism | Inhibits eosinophil maturation in bone marrow | Targets specific cytokines (IL-5, IL-4/13) or IgE |
| Target Specificity | Primarily targets eosinophil lineage | Highly specific to target protein/receptor |
| Clinical Data | Phase 3 data shows improved FEV₁ and reduced AEC | Extensive data showing reduced exacerbations, improved FEV₁, and OCS sparing |
While the available data for Dexpramipexole is encouraging, the lack of head-to-head trials makes direct efficacy comparisons with biologics speculative. Future Phase 3 studies will be critical to fully delineate its clinical profile, particularly regarding its effect on asthma exacerbation rates, a key endpoint where biologics have proven highly effective.[4][20] The development of a well-tolerated, effective oral therapy could fulfill a significant unmet need for patients with eosinophilic asthma, potentially offering an alternative to injected biologics.[1][2]
References
- 1. hcplive.com [hcplive.com]
- 2. Dexpramipexole: a new oral treatment for asthma? [aaaai.org]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. areteiatx.com [areteiatx.com]
- 7. The targeted eosinophil-lowering effects of dexpramipexole in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treating severe asthma: Targeting the IL‐5 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chapter 4: Anti-IL-5 Therapy and Other Biologics in Severe Asthma - The Medical Xchange [themedicalxchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Interleukins 4 and 13 in Asthma: Key Pathophysiologic Cytokines and Druggable Molecular Targets [frontiersin.org]
- 12. Anti-Interleukin 4 and 13 for Asthma Treatment in the Era of Endotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. tandfonline.com [tandfonline.com]
- 15. An Overview of the Effects of anti-IgE Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. What is the mechanism of action of Omalizumab? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Safety and Efficacy of Dexpramipexole in Eosinophilic Asthma (EXHALE): A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. Biologic Therapies for Severe Asthma: Current Insights and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative efficacy of mepolizumab, benralizumab, and dupilumab in eosinophilic asthma: A Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. icer.org [icer.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Dexpramipexole Dihydrochloride
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management and disposal of chemical compounds. This guide provides essential, step-by-step procedures for the safe disposal of Dexpramipexole Dihydrochloride, ensuring compliance with safety and environmental standards. Adherence to these protocols is critical for maintaining a safe laboratory environment and preventing environmental contamination.
Key Safety and Handling Information
Proper handling of this compound is the first step in ensuring a safe disposal process. The following table summarizes crucial safety data compiled from available Safety Data Sheets (SDS).
| Parameter | Information | Citation |
| GHS Hazard Classification | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3). One source indicates it is "Not a hazardous substance or mixture". | [1][2] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. | [1][2] |
| First Aid Measures | If Inhaled: Move person to fresh air. In case of skin contact: Wash with plenty of soap and water. In case of eye contact: Rinse cautiously with water for several minutes. If swallowed: Call a poison center or doctor if you feel unwell. | [1][2] |
| Accidental Release Measures | Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Sweep up or vacuum up spillage and collect in a suitable container for disposal. Avoid discharge into drains, water courses or onto the ground. | [2][3] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the recommended procedure for the disposal of non-controlled, non-hazardous this compound waste, in accordance with general pharmaceutical waste guidelines.
1. Waste Characterization:
-
Confirm that the this compound waste is not mixed with any RCRA hazardous materials.[4][5] Based on available SDS, this compound is not classified as a hazardous substance.[2]
-
Ensure the waste is not a DEA-controlled substance.[6]
2. Containerization:
-
Place the this compound waste into a designated, leak-proof, and clearly labeled container.
-
For non-hazardous pharmaceutical waste, blue or white containers are often used.
3. In-Lab Deactivation (for small quantities):
-
For trace amounts or residues on lab equipment, decontaminate surfaces by scrubbing with alcohol.[2]
-
For small quantities of the solid compound, consider mixing with an undesirable substance like used coffee grounds or kitty litter to discourage diversion.[7][8] Place this mixture in a sealed bag or container.[7][9]
4. Disposal Pathway:
-
For Non-Hazardous Waste: The primary recommended disposal method for non-hazardous pharmaceutical waste is through a licensed medical waste incinerator or a permitted solid waste landfill, in accordance with state and local regulations.[5][6] Do not flush down the drain or sewer.[5]
-
Reverse Distribution: Consider sending expired or unused this compound to a DEA-registered reverse distributor for potential credit and proper disposal.[6]
-
Hazardous Waste (if applicable): If the this compound is mixed with a hazardous substance, it must be managed as hazardous waste. This requires disposal through a permitted hazardous waste treatment facility, typically via incineration.[5]
5. Documentation:
-
Maintain accurate records of the disposed of this compound, including quantity, date of disposal, and the disposal method used.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste management policies and local regulations for any additional requirements.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. dea.gov [dea.gov]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Personal protective equipment for handling Dexpramipexole Dihydrochloride
Essential Safety and Handling Guide for Dexpramipexole Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound, a potent pharmaceutical compound. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Below is a summary of its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Occupational Exposure Limits
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is considered a potent compound. For potent pharmaceutical ingredients, a general OEL of ≤ 10 µg/m³ over an 8-hour time-weighted average is often applied to minimize health risks.[1][2][3][4][5] All handling procedures should be designed to keep exposure below this limit.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure. The following table outlines the recommended PPE.
| Body Part | PPE Recommendation | Specifications and Best Practices |
| Respiratory | Full-face respirator with P3 (EN 143) or N100 (US) filter cartridges, or a powered air-purifying respirator (PAPR). | To be used in conjunction with engineering controls like a fume hood. Ensure proper fit testing and regular maintenance. |
| Hands | Double gloving with nitrile gloves. | Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, and always before leaving the work area. Specific breakthrough time data for this compound is not available, but nitrile is generally recommended for its chemical resistance.[6][7] |
| Eyes | Chemical safety goggles and a face shield. | Eye protection must be worn at all times in the laboratory. |
| Body | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Gowns should be changed immediately if contaminated. Do not wear lab coats outside of the designated handling area. |
| Feet | Closed-toe shoes and disposable shoe covers. | Shoe covers should be worn in the designated potent compound handling area and removed before exiting. |
Experimental Protocol: Standard Operating Procedure for Safe Handling
This protocol details the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling:
- Designated Area: All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood or a containment glove box.
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the compound to be used and the procedures involved.
- Spill Kit: Ensure a spill kit specifically for potent compounds is readily accessible.
- PPE Donning: Put on all required PPE as specified in the table above in a designated clean area before entering the handling zone.
2. Weighing and Solution Preparation:
- Weighing: Weigh the solid compound in a containment balance enclosure or a fume hood to prevent the generation of airborne dust. Use anti-static weighing dishes.
- Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Keep the container covered as much as possible during this process.
3. Experimental Procedures:
- Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.
- Avoid Aerosol Generation: Take care to avoid procedures that may generate aerosols.
4. Post-Handling and Decontamination:
- Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable decontamination solution should be used, followed by a thorough rinse.
- PPE Doffing: Remove PPE in the designated doffing area, ensuring not to contaminate skin or clothing. Dispose of single-use PPE in the appropriate hazardous waste stream.
5. Waste Disposal:
- Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be segregated into a clearly labeled hazardous waste container.
- Disposal: Dispose of hazardous waste according to institutional and local regulations. Some sources suggest that the material can be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.
Visualized Workflows
The following diagrams illustrate the key workflows for safe handling and emergency response.
Operational and Disposal Plans
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
Recommended storage temperatures vary by supplier, with some recommending 4°C and others -20°C under an inert atmosphere for long-term stability. Always refer to the supplier's specific instructions.
-
Keep away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents.
Disposal:
-
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Collect waste in sealed, properly labeled containers.
-
Disposal should be carried out by a licensed waste disposal company in accordance with all federal, state, and local regulations.
-
For larger quantities, chemical incineration with an afterburner and scrubber system may be an appropriate disposal method.[9]
By implementing these safety and handling procedures, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
References
- 1. Highly potent APIs: Hazards in classification and handling [manufacturingchemist.com]
- 2. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 3. pharmtech.com [pharmtech.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. content.siegfried.ch [content.siegfried.ch]
- 6. media.vwr.com [media.vwr.com]
- 7. safetyware.com [safetyware.com]
- 8. abmole.com [abmole.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
